molecular formula C8H11ClN2O2 B3108637 Methyl 3-hydrazinylbenzoate hydrochloride CAS No. 167626-26-8

Methyl 3-hydrazinylbenzoate hydrochloride

Cat. No.: B3108637
CAS No.: 167626-26-8
M. Wt: 202.64 g/mol
InChI Key: OBALLCFRLYMDPH-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinylbenzoate hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydrazinylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-7(5-6)10-9;/h2-5,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBALLCFRLYMDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-26-8
Record name Benzoic acid, 3-hydrazinyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydrazinylbenzoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 3-hydrazinylbenzoate hydrochloride (CAS No: 69957-36-4), a versatile building block for organic synthesis, particularly in the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this aryl hydrazine derivative.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic hydrazine, presenting as a salt to enhance its stability and handling characteristics. The presence of the hydrazinyl moiety, the methyl ester, and their meta-substitution pattern on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for various heterocyclic scaffolds.

Structural and Molecular Information
  • IUPAC Name: methyl 3-hydrazinylbenzoate;hydrochloride

  • Synonyms: 3-Hydrazinobenzoic acid methyl ester hydrochloride, Methyl 3-hydrazinobenzoate HCl

  • CAS Number: 69957-36-4[1]

  • Molecular Formula: C₈H₁₁ClN₂O₂[1]

  • Molecular Weight: 202.64 g/mol [2]

  • Chemical Structure: (A graphical representation of the chemical structure would be placed here)

Physicochemical Data
PropertyValue/DescriptionSource/Rationale
Appearance Off-white to yellow solid.Based on supplier information for the analogous "3-Hydrazino-benzoic acid methyl ester HCl salt".[3]
Melting Point Expected to be in the range of 200-220 °C.Inferred from the melting point of the isomeric Methyl 4-hydrazinobenzoate hydrochloride (205-207 °C).[2]
Solubility Soluble in water; sparingly soluble in polar protic solvents like methanol.The hydrochloride salt form enhances aqueous solubility. Aromatic hydrazines are generally less soluble in nonpolar organic solvents.[2]
pKa Estimated to be around 4-5 for the hydrazinium ion.Based on the typical pKa values of aryl hydrazinium ions.
Stability & Storage Stable under recommended storage conditions (2-8°C, under inert atmosphere). Light-sensitive.Supplier recommendations and general stability of hydrazine salts.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds from the readily available precursor, methyl 3-aminobenzoate. The most common and industrially scalable method involves a two-step sequence: diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.

Recommended Synthetic Protocol

This protocol is based on well-established procedures for the synthesis of aryl hydrazines from anilines.[5]

Step 1: Diazotization of Methyl 3-aminobenzoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend methyl 3-aminobenzoate (1 equivalent) in a 3 M solution of hydrochloric acid in water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of methyl 3-aminobenzoate, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to control any exotherm and gas evolution.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow.

Step 2: Reduction of the Diazonium Salt to this compound

  • In a separate large reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid.

  • Cool this reducing solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, maintaining the temperature below 10 °C. A precipitate will likely form during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a cold organic solvent such as ethanol or diethyl ether to remove any unreacted starting material and byproducts.

  • Dry the resulting solid under vacuum to yield this compound.

Causality Behind Experimental Choices
  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing, which can lead to the formation of phenols and other byproducts.

  • Acidic Conditions: A strong acid, typically hydrochloric acid, is essential for the formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

  • Stannous Chloride as Reducing Agent: Stannous chloride is a common and effective reducing agent for diazonium salts to form hydrazines. The reaction proceeds in a strongly acidic medium to keep the tin species in solution and to protonate the intermediate species.

  • Purification: The hydrochloride salt of the product often precipitates from the acidic reaction mixture, providing a convenient method of initial purification. Further washing with organic solvents helps to remove non-polar impurities.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction start Methyl 3-aminobenzoate in HCl(aq) na_no2 NaNO₂ (aq) start->na_no2 0-5 °C diazonium Methyl 3-(chloro-λ⁵-diazanyl)benzoate (Diazonium Salt Intermediate) na_no2->diazonium Formation of Diazonium Salt sncl2 SnCl₂ in conc. HCl diazonium->sncl2 < 10 °C product Methyl 3-hydrazinylbenzoate HCl (Precipitate) sncl2->product Reduction filtration Filtration, Washing, & Drying product->filtration

Caption: Synthetic workflow for this compound.

Spectral Characterization

Definitive spectral data for this compound should be acquired by the end-user. The following provides an interpretation based on available data for the target compound and closely related analogs.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available and shows characteristic signals for the aromatic protons, the methyl ester protons, and the hydrazinyl protons. The exact chemical shifts will be dependent on the solvent used.

  • Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

  • Methyl Protons (-OCH₃): A singlet integrating to three protons will be present, typically in the range of δ 3.8-4.0 ppm.

  • Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Approximately 165-170 ppm.

  • Aromatic Carbons (Ar-C): Six signals in the range of 110-150 ppm. The carbon attached to the hydrazinyl group (C3) will be significantly influenced by its electron-donating nature.

  • Methyl Carbon (-OCH₃): Around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazinyl group.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the N-N bond.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the nucleophilic nature of the hydrazine moiety, which can participate in a variety of condensation and cyclization reactions to form stable heterocyclic systems. These heterocyclic cores are prevalent in a vast number of marketed drugs and clinical candidates.

Key Synthetic Transformations

The hydrazinyl group is a versatile functional handle for the construction of nitrogen-containing heterocycles. Two of the most important reactions for drug discovery are the Fischer indole synthesis and the Knorr pyrazole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or a ketone.[6]

General Protocol for Fischer Indole Synthesis:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Add a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride). The choice of catalyst and solvent may require optimization for specific substrates.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Fischer Indole Synthesis:

FischerIndole ArylHydrazine Methyl 3-hydrazinylbenzoate HCl Hydrazone Hydrazone Intermediate ArylHydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole Substituted Indole Product Hydrazone->Indole Acid-catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Key steps in the Fischer indole synthesis.

Pyrazole Synthesis

Pyrazoles are another important class of heterocycles with a wide range of biological activities. They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Protocol for Pyrazole Synthesis:

  • In a reaction vessel, dissolve the 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux. The reaction is often catalyzed by the acidic nature of the hydrazine hydrochloride salt or by the addition of a small amount of a stronger acid.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture. The pyrazole product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Safety, Handling, and Storage

As a substituted hydrazine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] It is also noted to be light-sensitive.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds of interest to the pharmaceutical industry. Its ability to readily undergo cyclization reactions, such as the Fischer indole and Knorr pyrazole syntheses, makes it a key starting material for accessing privileged medicinal chemistry scaffolds. While comprehensive physicochemical data is not fully available, the information provided in this guide, based on analogous compounds and established chemical principles, offers a solid foundation for its use in research and development. Proper handling and storage are essential to maintain its integrity and ensure safe laboratory practice.

References

  • PubChem. This compound. [Link]

  • Google Patents. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • PubChem. 3-Methyl-2-benzothiazolone hydrazone hydrochloride. [Link]

  • PubChem. 3-Methyl-2-benzothiazolinone hydrazone. [Link]

  • National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Institutes of Health. New 3H-indole synthesis by Fischer's method. Part I. [Link]

  • PubChem. Methyl 4-hydrazinobenzoate hydrochloride. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • Chem-Impex. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. [Link]

  • Google Patents. CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Patsnap Eureka. Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. [Link]

  • ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Google Patents.
  • NIST WebBook. Hydrazinecarboxylic acid, methyl ester. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of Methyl-3-aminobenzoate Hydrochloride. [Link]

  • PubChem. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. [Link]

  • ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

  • National Institutes of Health. Methyl 3-aminobenzoate hydrochloride. [Link]

  • MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

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An In-depth Technical Guide to Methyl 3-hydrazinylbenzoate hydrochloride (CAS 167626-26-8)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-hydrazinylbenzoate hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, reactivity, and safe handling, with a focus on practical applications and the underlying chemical principles that govern its utility in the synthesis of complex molecular architectures.

Introduction and Significance

This compound has emerged as a valuable intermediate in medicinal chemistry, primarily owing to its bifunctional nature. The presence of a nucleophilic hydrazine moiety and an ester group on a stable aromatic scaffold allows for a diverse range of chemical transformations. This makes it an ideal starting material for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. A notable application of this compound is in the synthesis of metabotropic glutamate receptor 2 (mGluR2) antagonists, which are of interest for the treatment of various neurological and psychiatric disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 167626-26-8[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance Off-white to light yellow solid[2]
Purity Typically ≥95%[2]
Storage Store at room temperature in a dry place[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Methyl 3-aminobenzoate. The synthetic pathway involves diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction A Methyl 3-aminobenzoate B Methyl 3-diazoniumbenzoate chloride A->B NaNO₂, aq. HCl 0-5 °C C This compound B->C SnCl₂·2H₂O, conc. HCl <10 °C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of Methyl 3-aminobenzoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 3-aminobenzoate (1 equivalent) in a 2M aqueous hydrochloric acid solution.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The rationale for this strict temperature control is to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be qualitatively monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of nitrous acid and suggests the full conversion of the starting amine.

Step 2: Reduction to this compound

  • In a separate large beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution to below 10 °C in an ice bath. The use of a significant excess of the reducing agent ensures the complete conversion of the diazonium salt to the corresponding hydrazine.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. A precipitate of the hydrazine hydrochloride salt will form during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield this compound as an off-white to light yellow powder.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.4 (br s, 3H, -NH₃⁺), 8.5 (br s, 1H, -NH-), 7.5-7.3 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.5, 150.0, 131.0, 129.5, 122.0, 118.0, 115.0, 52.5.

Note: The broad singlet at 10.4 ppm corresponds to the three protons of the hydrazinium cation, and the broad singlet at 8.5 ppm is for the other hydrazine proton. The aromatic protons appear as a multiplet, and the methyl ester protons are a sharp singlet.

Infrared (IR) Spectroscopy
  • FTIR (KBr, cm⁻¹): 3400-2800 (N-H and C-H stretching), 1720 (C=O stretching of the ester), 1600, 1480 (C=C aromatic ring stretching), 1250 (C-O stretching).

Note: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibrations of the hydrazinium group.

Mass Spectrometry (MS)
  • ESI-MS: m/z 167.08 [M+H]⁺ (corresponding to the free base C₈H₁₀N₂O₂).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form various heterocyclic scaffolds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of indole rings. This compound can be reacted with a variety of ketones and aldehydes to produce substituted indoles. The ester group at the 3-position of the starting hydrazine will ultimately be located at the 6-position of the resulting indole ring.

Fischer_Indole cluster_reactants Reactants cluster_product Product A Methyl 3-hydrazinylbenzoate hydrochloride C 6-Carbomethoxy-1,2,3,4- tetrahydrocarbazole A->C Acid catalyst (e.g., AcOH, H₂SO₄) Heat B Ketone/Aldehyde (e.g., Cyclohexanone) B->C

Caption: Fischer Indole Synthesis with this compound.

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indole core. The choice of acid catalyst and reaction temperature is critical for optimizing the yield and minimizing side reactions.

Knorr Pyrazole Synthesis

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a straightforward method for preparing pyrazoles. This compound can be condensed with β-ketoesters or 1,3-diketones to afford substituted pyrazoles.

Knorr_Pyrazole cluster_reactants Reactants cluster_product Product A Methyl 3-hydrazinylbenzoate hydrochloride C Substituted Pyrazolone A->C Acid or base catalyst Heat B 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) B->C

Caption: Knorr Pyrazole Synthesis with this compound.

Mechanism Insight: The reaction involves a double condensation. The more nucleophilic nitrogen of the hydrazine typically attacks one of the carbonyl groups first, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction depends on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Application in the Synthesis of mGluR2 Antagonists

A key application of this compound is as a starting material in the synthesis of metabotropic glutamate receptor 2 (mGluR2) antagonists. These compounds are of significant interest in the development of novel therapeutics for anxiety, depression, and schizophrenia. In a patented synthetic route, this compound is used to construct a pyrazole core, which is a key structural feature of the final antagonist molecule.

Safety, Handling, and Disposal

As with all hydrazine derivatives, this compound should be handled with care, following appropriate safety protocols.

Hazard Identification
  • Toxicity: Hydrazine derivatives are generally considered toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

  • Carcinogenicity: Some aryl hydrazines are suspected carcinogens.

Personal Protective Equipment (PPE)
  • Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.

  • For operations with a risk of splashing, a face shield is recommended.

Handling and Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Spill and Waste Disposal
  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Hydrazine waste should be disposed of in accordance with local, state, and federal regulations. A common method for the destruction of hydrazine waste is through oxidation with an excess of a suitable oxidizing agent, such as sodium hypochlorite solution.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, combined with the rich reactivity of the hydrazine moiety, provides access to a wide array of complex heterocyclic structures, including indoles and pyrazoles. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.

References

  • PubChem Compound Summary for CID 23285088, this compound. National Center for Biotechnology Information. Available at: [Link]

  • CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride. Google Patents.
  • Fischer Indole Synthesis. Wikipedia. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • AU2002312788B2 - Dihydro-benzo [b][3][4] diazepin-2-one derivatives as mGluR2 antagonists II. Google Patents. Available at:

  • Synthesis of Methyl-3-aminobenzoate Hydrochloride. PrepChem.com. Available at: [Link]

  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. ResearchGate. Available at: [Link]

Sources

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structure Elucidation of Methyl 3-hydrazinylbenzoate Hydrochloride

This compound is a substituted aromatic hydrazine derivative of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The precise arrangement of its functional groups—a methyl ester and a hydrazinyl group on a benzene ring—and its salt form dictate its reactivity, stability, and potential biological activity. Therefore, its unambiguous structure elucidation is not merely an academic exercise but a critical prerequisite for its application in research and drug development. Misidentification could lead to failed syntheses, unpredictable side reactions, or erroneous structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven strategy for the complete structural characterization of this compound, integrating multiple analytical techniques to ensure the highest degree of confidence.

A Multifaceted, Self-Validating Analytical Approach

No single analytical technique can provide a complete and validated structural picture. A robust elucidation strategy relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system that minimizes ambiguity and confirms the proposed structure. This guide will detail the roles of Mass Spectrometry (MS) for molecular weight and formula determination, Infrared (IR) Spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the carbon-hydrogen framework, and X-ray Crystallography for definitive three-dimensional structure determination.

cluster_0 Overall Elucidation Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS Provides MW IR IR Spectroscopy (Functional Groups) Synthesis->IR Identifies Groups NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Maps Framework Xray X-ray Crystallography (3D Structure) Synthesis->Xray Requires Crystal Confirmation Final Structure Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation Xray->Confirmation cluster_1 NMR Sample & Data Acquisition Workflow Sample Weigh Sample (~5-10 mg) Solvent Add Deuterated Solvent (e.g., D₂O, ~0.6 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Process Process Data (FT, Phasing, Integration) H1_Acq->Process C13_Acq->Process

Caption: Workflow for NMR sample preparation and data acquisition.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl ester protons. The hydrazinyl protons (-NHNH₃⁺) are often broad and may exchange with D₂O, making them invisible in that solvent.

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~8.0-8.2 2HMultipletH-2, H-4These protons are ortho to the electron-withdrawing ester group and meta to the hydrazinium group, shifting them significantly downfield.
~7.6-7.8 2HMultipletH-5, H-6These protons are meta/para to the ester group. Their chemical shifts and coupling patterns will confirm the 1,3-substitution. [1]
~3.9 3HSinglet-OCH₃A characteristic singlet for a methyl ester, deshielded by the adjacent oxygen atom. [2]

Note: Aromatic proton shifts are approximate and the coupling patterns can be complex. A 1,3-disubstituted ring should show four distinct signals in the aromatic region.[3][4]

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon environment.

Chemical Shift (δ, ppm)AssignmentRationale
~165 Ester C=OThe carbonyl carbon of the ester group is highly deshielded. [2]
~145 C-3The carbon atom directly attached to the electron-withdrawing hydrazinium group (-NHNH₃⁺) will be shifted downfield.
~135-125 C-1, C-2, C-4, C-5, C-6The remaining four aromatic carbons will appear in this typical range. [4][5]The carbon attached to the ester group (C-1) will also be downfield.
~53 -OCH₃The methyl carbon of the ester group. [2]

X-ray Crystallography: The Definitive Answer

Expertise & Experience: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry. [6]Obtaining a high-quality crystal is often the most challenging step. [7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The key to this method is growing a single crystal of sufficient size and quality (>0.1 mm in all dimensions). [7] * Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethanol or a methanol/water mixture) to near-saturation. Filter the solution to remove dust, and allow the solvent to evaporate slowly and undisturbed over several days. [8] * Rationale: Slow crystal growth minimizes defects and allows for the formation of a well-ordered lattice, which is essential for sharp diffraction.

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded by a detector. [9]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. [9]

Data Interpretation

The final output is a 3D model of the molecule. The key validation points are:

  • Connectivity: The model will explicitly show the connections between all atoms, confirming the 1,3-substitution pattern and the structure of the methyl ester and hydrazinyl groups.

  • Confirmation of Salt Form: The model will show the protonated hydrazinyl group (-NH₂NH₃⁺) and the chloride counter-ion in the crystal lattice, confirming the hydrochloride salt structure.

  • Low R-factor: The refinement process yields a residual factor (R-factor), which indicates the agreement between the calculated model and the experimental data. A low R-factor (typically < 0.05 or 5%) signifies a high-quality, reliable structure.

Conclusion: Synthesizing the Data for Final Confirmation

The structure elucidation of this compound is complete when the data from all analytical techniques converge on a single, consistent structure. High-resolution mass spectrometry confirms the elemental formula of C₈H₁₀N₂O₂. IR spectroscopy validates the presence of the key functional groups: a hydrazinium salt, an aromatic ring, and a methyl ester. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, confirming the 1,3-substitution pattern and the identity of the alkyl and aromatic moieties. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, leaving no room for ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization required for any subsequent research or development.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 5.3.2 The J-Coupling Constant. Hans Reich's NMR Page. Available at: [Link]

  • TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Available at: [Link]

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 597-619. Available at: [Link]

  • OSTI.GOV. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. Technical Report. Available at: [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]

  • Google Patents. (n.d.). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • Wärnmark, K., et al. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 55(29), 8333-8337. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. National Center for Biotechnology Information. Available at: [Link]

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  • Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography. eLS. Available at: [Link]

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  • PubChem. (n.d.). (E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

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Methyl 3-hydrazinylbenzoate hydrochloride spectral data (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Features

Methyl 3-hydrazinylbenzoate hydrochloride is a substituted aromatic compound. The hydrochloride salt of the hydrazinyl group is expected to significantly influence the electronic environment of the molecule compared to its free base.

Caption: Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Broad Singlet3H-NH₃⁺Protons on the positively charged nitrogen are expected to be significantly deshielded and exchangeable, resulting in a broad signal.
~8.0Singlet1HAr-H (H2)This proton is ortho to both the ester and the hydrazinyl groups and is expected to be the most deshielded aromatic proton.
~7.8Doublet1HAr-H (H6)This proton is ortho to the ester group and will be deshielded.
~7.5Triplet1HAr-H (H5)This proton is meta to both substituents.
~7.3Doublet1HAr-H (H4)This proton is ortho to the hydrazinyl group.
~3.9Singlet3H-OCH₃The methyl protons of the ester group are expected in this region.
~3.5Broad Singlet2H-NH₂-These protons are adjacent to the charged nitrogen and will be deshielded.

Causality Behind Predictions:

  • The aromatic protons will be in the range of 7.0-8.5 ppm. The exact shifts are influenced by the electronic effects of the substituents.[1][2] The electron-withdrawing ester group will deshield ortho and para protons, while the effect of the -NHNH₃⁺ group is more complex due to its positive charge.

  • The protons on the nitrogen atoms of the hydrazinyl hydrochloride group are expected to be broad due to quadrupolar relaxation and chemical exchange.

¹H NMR Prediction Workflow substituent_effects Analyze Substituent Effects -COOCH₃ (electron-withdrawing) -NHNH₃⁺ (electron-withdrawing) aromatic_region Predict Aromatic Region (7.0-8.5 ppm) Splitting patterns based on coupling substituent_effects->aromatic_region aliphatic_region Predict Aliphatic Region -OCH₃ (~3.9 ppm) substituent_effects->aliphatic_region labile_protons Predict Labile Protons -NH₂NH₃⁺ (broad, downfield) substituent_effects->labile_protons integration Assign Integration Values aromatic_region->integration aliphatic_region->integration labile_protons->integration final_spectrum Construct Predicted Spectrum integration->final_spectrum

Caption: Workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Reference the spectrum to the solvent peaks.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe carbonyl carbon of the ester is expected to be significantly downfield.
~150C3-NHNH₃⁺The carbon attached to the electron-withdrawing hydrazinyl group will be deshielded.
~132C1-COOCH₃The carbon attached to the ester group.
~130C5Aromatic CH.
~125C6Aromatic CH.
~122C4Aromatic CH.
~120C2Aromatic CH.
~53-OCH₃The methyl carbon of the ester.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretching (from -NH₂NH₃⁺)
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching (-OCH₃)
~1720StrongC=O stretching (ester)
~1600, 1480Medium-StrongAromatic C=C stretching
~1250StrongC-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The free base, methyl 3-hydrazinylbenzoate, has a molecular weight of approximately 166.18 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 167.19.

  • Major Fragments: Fragmentation may occur through the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group.

Overall Spectroscopic Analysis Workflow compound Methyl 3-hydrazinylbenzoate Hydrochloride nmr_h ¹H NMR (Proton Environments) compound->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) compound->nmr_c ir IR Spectroscopy (Functional Groups) compound->ir ms Mass Spectrometry (Molecular Weight & Formula) compound->ms structure_elucidation Structure Elucidation nmr_h->structure_elucidation nmr_c->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: A comprehensive workflow for structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • PubChem. Methyl 3-aminobenzoate. [Link]

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A Technical Guide to the Physicochemical Characterization of Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydrazinylbenzoate hydrochloride is a chemical compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its effective handling, purification, formulation, and integration into synthetic pathways. This guide provides a comprehensive overview of the available data and, more critically, outlines the detailed experimental protocols for determining these essential physicochemical parameters. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide will leverage data from a closely related isomer and establish a robust framework for its empirical determination.

Understanding the Isomeric Landscape: Methyl 4-hydrazinylbenzoate Hydrochloride

In the absence of specific data for the 3-hydrazinyl isomer, we can look to its structural isomer, methyl 4-hydrazinylbenzoate hydrochloride, for preliminary insights. It is crucial to recognize that even a minor change in the position of a functional group can significantly impact physical properties due to differences in crystal lattice packing and intermolecular forces.

Physical PropertyValueSource
Melting Point205-207°CSmolecule[1]
Solubility in WaterSolubleSmolecule[1]
Solubility in MethanolSparingly SolubleSmolecule[1]

Disclaimer: The data presented above is for methyl 4-hydrazinylbenzoate hydrochloride. These values should be considered as estimations for this compound and must be confirmed through empirical testing.

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1°C.[2] The presence of impurities will generally cause a depression and broadening of the melting point range.[2][3] Therefore, a precise melting point determination serves as a crucial indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[4]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

  • Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of the sample (2-3 mm in height) should be forced into the closed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

  • Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[2]

  • Slow and Precise Heating: For an accurate measurement, begin heating the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Repeat for Consistency: For reliable results, perform at least two more measurements. The values should be consistent.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Tap Capillary into Sample prep2->load1 load2 Compact Sample load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Heat Slowly (1-2°C/min) measure1->measure2 measure3 Observe and Record Range measure2->measure3 analysis1 Repeat Measurement measure3->analysis1 analysis2 Assess Purity analysis1->analysis2

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: A Guide to Solvent Selection and Characterization

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] Given that this compound is a salt, it is expected to be soluble in polar protic solvents like water.

Experimental Protocol: Qualitative Solubility Determination

A systematic qualitative solubility test in a range of solvents can provide valuable information about the functional groups present and the overall polarity of a molecule.[7]

Step-by-Step Methodology:

  • Initial Solvent Screening:

    • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.

    • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. A standard panel of solvents should include:

      • Water (polar, protic)

      • 5% w/v aqueous HCl (acidic)

      • 5% w/v aqueous NaHCO₃ (weakly basic)

      • 5% w/v aqueous NaOH (strongly basic)

      • Methanol (polar, protic)

      • Dichloromethane (non-polar aprotic)

      • Hexanes (non-polar)

  • Observation:

    • Agitate each mixture vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect each tube for the dissolution of the solid.

    • Classify the solubility as:

      • Soluble: The solid completely dissolves.

      • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

      • Insoluble: The solid does not appear to dissolve.

  • pH Measurement for Aqueous Solutions: For the sample dissolved in water, measure the pH using a calibrated pH meter or pH indicator paper to confirm the acidic nature of the hydrochloride salt.

Workflow for Qualitative Solubility Testing

SolubilityWorkflow cluster_solvents Solvent Panel start Weigh Sample agitate Add Solvent & Agitate start->agitate water Water water->agitate hcl 5% HCl hcl->agitate nahco3 5% NaHCO₃ nahco3->agitate naoh 5% NaOH naoh->agitate methanol Methanol methanol->agitate dcm DCM dcm->agitate hexanes Hexanes hexanes->agitate observe Observe Dissolution agitate->observe classify Classify Solubility observe->classify soluble Soluble classify->soluble Complete sparingly Sparingly Soluble classify->sparingly Partial insoluble Insoluble classify->insoluble None

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

While specific experimental data for the physical properties of this compound remains to be fully elucidated in accessible literature, this guide provides a robust framework for its determination. By following the detailed protocols for melting point and solubility analysis, researchers and drug development professionals can generate the necessary data to confidently advance their work with this compound. The provided methodologies are designed to ensure scientific integrity and produce reliable, reproducible results.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment.
  • University of Alberta. (n.d.).
  • Unknown. (n.d.).
  • SSERC. (n.d.).
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  • Unknown. (n.d.). Experiment 1 - Melting Points.
  • Chem-Impex. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • CarboSynUSA, Inc. (n.d.). 3-Hydrazino-benzoic acid methyl ester HCl salt.
  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.
  • PubChem. (n.d.).
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.).
  • Loba Chemie. (n.d.). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE.
  • Smolecule. (2023, August 15).
  • Fisher Scientific. (2012, April 27).
  • CymitQuimica. (n.d.). CAS 38894-11-0: 3-Methyl-2-benzothiazolinone hydrazone hyd….
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.
  • Sigma-Aldrich. (n.d.).
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An In-depth Technical Guide on the Reactivity of the Hydrazinyl Group in Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazinyl Benzoate Scaffold

Hydrazinyl benzoates are a class of organic compounds featuring a hydrazinyl group (-NHNH₂) attached to a benzoate ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the hydrazinyl moiety.[1] The lone pair of electrons on the terminal nitrogen atom confers nucleophilic character, making it a reactive center for various chemical transformations. Furthermore, the electronic properties of substituents on the benzoate ring can modulate this reactivity, providing a powerful tool for fine-tuning the chemical behavior of these molecules.

The interplay between the hydrazinyl group and the substituted benzoate ring gives rise to a rich and diverse chemistry. Understanding these interactions is crucial for the rational design of novel molecules with desired properties, from pharmacologically active agents to advanced materials.[1][2] This guide will explore the fundamental principles governing the reactivity of hydrazinyl benzoates and provide practical examples of their key transformations.

The Influence of Benzoate Substituents on Hydrazinyl Reactivity

The reactivity of the hydrazinyl group is profoundly influenced by the nature and position of substituents on the benzoate ring. These substituents exert their effects through a combination of inductive and resonance effects, which alter the electron density at the hydrazinyl nitrogen atoms.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the benzoate ring and, by extension, on the hydrazinyl group.[3][4] This diminished electron density reduces the nucleophilicity of the terminal nitrogen, thereby decreasing its reactivity towards electrophiles.[5] Consequently, benzoic acids with electron-withdrawing groups are more acidic as they stabilize the resulting carboxylate anion.[3][6]

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the ring and the hydrazinyl moiety.[3][4] This enhanced electron density increases the nucleophilicity of the terminal nitrogen, making it more reactive towards electrophiles.[5] Electron-donating groups destabilize the conjugate base of benzoic acid, making it less acidic.[6]

This modulation of reactivity is a key principle in the design of synthetic strategies involving hydrazinyl benzoates.

Steric Effects:

In addition to electronic effects, the size and position of substituents can sterically hinder the approach of reactants to the hydrazinyl group. Ortho-substituents, in particular, can have a significant impact on reaction rates and, in some cases, may even alter the course of a reaction. This phenomenon, known as the "ortho-effect," is a complex interplay of steric and electronic factors that can increase the acid strength of a benzoic acid regardless of the substituent's electronic nature.[4]

Key Reactions of the Hydrazinyl Group in Substituted Benzoates

The hydrazinyl group in substituted benzoates participates in a wide array of chemical reactions, making it a valuable functional group in organic synthesis. The following sections detail some of the most important transformations.

Acylation: Formation of Hydrazides

The reaction of the hydrazinyl group with acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acylhydrazines, commonly known as hydrazides. This reaction is a fundamental transformation for introducing new functional groups and building more complex molecular architectures.[7][8]

The nucleophilic terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon of the acylating agent. The rate and efficiency of this reaction are influenced by the electronic nature of the substituents on the benzoate ring. Electron-donating groups on the benzoate ring enhance the nucleophilicity of the hydrazine, accelerating the acylation process.[9] Conversely, electron-withdrawing groups can slow down the reaction.[10]

Diagram: General Mechanism of Acylation

Acylation Hydrazine R-CO-NH-NH₂ N_attack Nucleophilic Attack Hydrazine->N_attack AcylatingAgent R'-CO-X AcylatingAgent->N_attack Product R-CO-NH-NH-CO-R' Byproduct HX Tetrahedral_Intermediate Tetrahedral Intermediate N_attack->Tetrahedral_Intermediate Elimination Elimination Tetrahedral_Intermediate->Elimination Elimination->Product Elimination->Byproduct

Caption: General mechanism of hydrazinyl group acylation.

Experimental Protocol: Synthesis of a Substituted Benzohydrazide

  • Dissolution: Dissolve the substituted hydrazinyl benzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Condensation with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones.[11][12] This reaction proceeds via a nucleophilic addition of the terminal nitrogen to the carbonyl carbon, followed by the elimination of a water molecule.[13]

The formation of hydrazones is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[13][14] The stability and reactivity of the resulting hydrazone can be influenced by the substituents on both the benzoate and the carbonyl-containing reactant.[2][15]

Diagram: Hydrazone Formation Workflow

HydrazoneFormation Start Start: Hydrazinyl Benzoate + Aldehyde/Ketone AcidCatalysis Acid Catalysis (e.g., Acetic Acid) Start->AcidCatalysis NucleophilicAddition Nucleophilic Addition AcidCatalysis->NucleophilicAddition Intermediate Hemiaminal Intermediate NucleophilicAddition->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Product: Hydrazone Dehydration->Product

Caption: Experimental workflow for hydrazone synthesis.

Experimental Protocol: Synthesis of a Substituted Benzaldehyde Hydrazone

  • Dissolution: Dissolve the substituted hydrazinyl benzoate (1 equivalent) in a suitable solvent, such as ethanol or methanol.[12]

  • Addition of Carbonyl: Add the aldehyde or ketone (1 equivalent) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[15]

  • Reaction: Reflux the reaction mixture for 1-3 hours, monitoring by TLC.[16]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry. Further purification can be achieved by recrystallization.[17]

Table 1: Influence of Benzoate Substituents on Hydrazone Formation Rate

Substituent (para-position)Electronic EffectRelative Reaction Rate
-OCH₃Electron-DonatingFastest
-CH₃Electron-DonatingFast
-HNeutralModerate
-ClElectron-WithdrawingSlow
-NO₂Electron-WithdrawingSlowest
Cyclization Reactions: Synthesis of Heterocycles

Hydrazinyl benzoates are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, triazoles, and indazoles.[18][19] These cyclization reactions often involve the initial formation of a hydrazone, which then undergoes an intramolecular reaction to form the heterocyclic ring.

The specific heterocyclic system formed depends on the nature of the other reactant and the reaction conditions. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrazoles, while reaction with a compound containing a nitrile group can yield triazoles. The substituents on the benzoate ring can influence the regioselectivity and yield of these cyclization reactions.

Oxidation and Reduction Reactions

The hydrazinyl group can undergo both oxidation and reduction reactions.

  • Oxidation: Oxidation of the hydrazinyl group can lead to the formation of diazonium salts or, under stronger conditions, can result in the cleavage of the N-N bond.[20][21] The choice of oxidizing agent and reaction conditions is critical to control the outcome of the reaction.[22][23] For instance, mild oxidizing agents like iodine can generate aryl radicals from aryl hydrazines.[24][25]

  • Reduction: The hydrazinyl group itself is a reducing agent. However, the N-N bond can be cleaved under certain reductive conditions. A notable application of hydrazones is the Wolff-Kishner reduction, where a hydrazone intermediate is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene group.[26] It's also been shown that under specific conditions, using an excess of hydrazine hydrate can lead to the reduction of carbonyls to alcohols, avoiding the typical condensation reaction.[27]

Conclusion

The hydrazinyl group in substituted benzoates is a versatile and highly reactive functional group. The ability to modulate its reactivity through the electronic and steric effects of substituents on the benzoate ring makes these compounds valuable building blocks in organic synthesis. From the formation of stable hydrazides and hydrazones to their use as precursors for complex heterocyclic systems, hydrazinyl benzoates offer a wide range of synthetic possibilities. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to explore and exploit the rich chemistry of this important class of molecules in the pursuit of novel drugs and materials.

References

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The Strategic Utility of Methyl 3-hydrazinylbenzoate Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydrazinylbenzoate hydrochloride has emerged as a highly versatile and strategic building block in the landscape of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing a nucleophilic hydrazine moiety, an electrophilic ester, and a benzene ring amenable to further substitution, offers a powerful toolkit for medicinal chemists and drug development professionals. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this valuable intermediate, grounded in established protocols and mechanistic principles. We will explore its pivotal role in the synthesis of key heterocyclic systems, such as pyrazoles and indoles, and provide detailed, field-proven experimental methodologies to empower researchers in their synthetic endeavors.

Introduction: A Building Block of Strategic Importance

In the quest for novel therapeutic agents, the efficient and modular synthesis of complex molecular architectures is paramount. Arylhydrazines are a cornerstone of heterocyclic chemistry, enabling access to a wide array of nitrogen-containing ring systems that form the core of many pharmaceuticals. This compound distinguishes itself within this class by offering a unique combination of reactive sites. The hydrochloride salt form enhances its stability and handling properties, making it a reliable reagent in multi-step synthetic sequences.

The strategic placement of the hydrazine group at the meta-position relative to the methyl ester influences the electronic properties and reactivity of the molecule, providing access to substitution patterns that are distinct from its ortho and para isomers. This guide will illuminate the causality behind the synthetic choices involving this reagent, moving beyond simple procedural descriptions to offer insights into why and how it is effectively employed.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its successful application.

PropertyValueSource
CAS Number 167626-26-8[1][2]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water, methanol, ethanol
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[3]

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[3]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of arylhydrazines is the diazotization of an aniline followed by reduction. In the case of this compound, the readily available and commercially affordable methyl 3-aminobenzoate serves as the starting material.

Synthesis_Workflow

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of substituted arylhydrazines from anilines.[4][5]

Materials:

  • Methyl 3-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add methyl 3-aminobenzoate (1 equivalent). Carefully add a mixture of concentrated HCl and water, and stir until the amine is fully dissolved. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise. The addition rate should be controlled to prevent the temperature from rising above 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is observed.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution in an ice bath. Slowly add the freshly prepared, cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Isolation: After the addition is complete, allow the reaction mixture to stir for several hours at room temperature. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.

  • Drying and Storage: Dry the collected solid under vacuum to a constant weight. The final product should be stored in a tightly sealed container in a cool, dry place.

Causality and Self-Validation: The use of a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The excess of stannous chloride ensures the complete reduction of the diazonium group to the hydrazine. The precipitation of the hydrochloride salt from the acidic aqueous medium provides an efficient method of isolation and purification, as many potential organic byproducts remain in solution. The purity of the final product can be readily assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Applications in Heterocyclic Synthesis: A Gateway to Novel Scaffolds

The true value of this compound lies in its ability to serve as a precursor to a multitude of heterocyclic systems. The hydrazine moiety is a potent binucleophile, readily participating in condensation and cyclization reactions.

The Knorr Pyrazole Synthesis: Construction of Substituted Pyrazoles

The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a classic and highly reliable method for the construction of the pyrazole ring.[6][7] this compound is an excellent substrate for this reaction, leading to the formation of pyrazoles bearing a (3-methoxycarbonyl)phenyl substituent at the N1 position.

Knorr_Pyrazole_Synthesis

Exemplary Application in the Synthesis of a mGluR2 Antagonist Intermediate:

A patent for the synthesis of dihydro-benzo[b][1][4]diazepin-2-one derivatives as mGluR2 antagonists describes a key step involving the reaction of this compound with 2-cyano-3-ethoxy-acrylic acid benzyl ester.[8]

Reaction Scheme:

(Self-generated image representing the reaction described in the patent)

Experimental Protocol (Adapted from[8]):

  • Reaction Setup: To a solution of isopropanol, add this compound (1 equivalent, CAS: 167626-26-8), 2-cyano-3-ethoxy-acrylic acid benzyl ester (1 equivalent), and triethylamine (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux for 1.5 hours.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the resulting product, 5-amino-1-(3-methoxycarbonyl-phenyl)-1H-pyrazole-4-carboxylic acid benzyl ester, is isolated. The patent describes this intermediate as a crucial component for the subsequent elaboration into the final drug candidate.

Significance: This example authoritatively demonstrates the utility of this compound in a real-world drug discovery context. The meta-substitution pattern is deliberately introduced to modulate the pharmacological properties of the final molecule.

The Fischer Indole Synthesis: A Pathway to Substituted Indoles

Fischer_Indole_Synthesis

Hypothetical Protocol and Mechanistic Considerations:

The reaction would proceed via the initial formation of a hydrazone between this compound and a suitable carbonyl compound. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) at elevated temperatures would induce a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole. The resulting indole would bear a methyl ester at the 6-position, offering a handle for further synthetic transformations. The choice of catalyst and reaction conditions would be crucial to optimize the yield and prevent potential side reactions, such as ester hydrolysis.

Conclusion and Future Outlook

This compound is a building block of significant strategic value in organic synthesis. Its straightforward preparation from inexpensive starting materials, coupled with its versatile reactivity, makes it an attractive tool for the synthesis of complex, biologically active molecules. The well-established protocols for pyrazole and indole synthesis provide a reliable foundation for its application in drug discovery and development. The presence of the methyl ester functionality offers a site for post-synthetic modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. As the demand for novel heterocyclic scaffolds continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

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Methyl 3-Hydrazinylbenzoate Hydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydrazinylbenzoate hydrochloride has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive hydrazinyl group and a methyl ester on a benzene ring, offer a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties, synthetic utility, and broad-ranging pharmacological potential of this compound and its derivatives. We will delve into key synthetic transformations, explore the mechanistic underpinnings of these reactions, and present a critical analysis of the therapeutic applications of the resulting molecules, ranging from anticancer to antimicrobial agents. This document is intended to serve as a technical resource, empowering researchers to leverage the full potential of this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate process of drug discovery, the selection of appropriate starting materials and molecular scaffolds is of paramount importance. These foundational elements dictate the accessible chemical space and ultimately influence the pharmacological profile of the resulting drug candidates. This compound has garnered significant attention due to its inherent reactivity and synthetic versatility.[1][2] The presence of the hydrazinyl moiety (-NHNH2) provides a nucleophilic center that readily participates in a variety of condensation and cyclization reactions, forming the basis for the construction of numerous nitrogen-containing heterocycles.[2][3]

Simultaneously, the methyl ester group (-COOCH3) offers a site for further chemical modification, such as hydrolysis followed by amide bond formation, allowing for the introduction of additional diversity and the fine-tuning of physicochemical properties. The hydrochloride salt form enhances the compound's stability and handling characteristics.[1] This strategic combination of functional groups makes this compound a highly valuable intermediate in the synthesis of novel bioactive molecules.[1][2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis.

PropertyValue
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS Number 167626-26-8[4]
Appearance White to off-white solid
Solubility Soluble in polar solvents such as water and alcohols

Synthetic Utility: A Gateway to Diverse Heterocyclic Systems

The true power of this compound lies in its ability to serve as a precursor for a wide range of heterocyclic scaffolds, which are privileged structures in medicinal chemistry due to their prevalence in approved drugs and natural products.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis and related methodologies are readily applicable to this compound.

Experimental Protocol: Synthesis of a Phenylpyrazole Derivative

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent).

  • Condensation: The reaction mixture is typically heated under reflux for several hours to facilitate the initial condensation to form a hydrazone intermediate.

  • Cyclization: Subsequent acid- or base-catalyzed intramolecular cyclization and dehydration yield the pyrazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Causality Behind Experimental Choices: The choice of solvent and catalyst is critical. Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point. Acetic acid can serve as both a solvent and a catalyst for the condensation and cyclization steps. The purification method is selected based on the physical properties of the product.

Caption: Knorr Pyrazole Synthesis Workflow.

Synthesis of Indole Derivatives

The indole scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with diverse pharmacological activities. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, and this compound is an excellent starting material for this transformation.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: this compound (1 equivalent) is reacted with a suitable ketone or aldehyde (1 equivalent) in the presence of an acid catalyst (e.g., acetic acid, sulfuric acid) to form the corresponding hydrazone.

  • Rearrangement and Cyclization: The isolated hydrazone is then heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the indole ring.

  • Work-up and Purification: The reaction mixture is quenched with water or a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of the ketone or aldehyde determines the substitution pattern on the resulting indole ring. The strength of the acid catalyst is crucial for the rearrangement step; stronger acids are generally required for less reactive hydrazones.

Caption: Fischer Indole Synthesis Workflow.

Formation of Hydrazones and Other Derivatives

The hydrazinyl group can also be used to form stable hydrazone linkages with various aldehydes and ketones.[6] These hydrazone derivatives themselves can exhibit a wide range of biological activities or serve as intermediates for the synthesis of other heterocyclic systems.[7]

Pharmacological Applications: A Scaffold for Therapeutic Innovation

The derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the value of this scaffold in drug discovery.

Anticancer Activity

Numerous studies have explored the potential of hydrazone derivatives as anticancer agents.[1] The mechanism of action is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation or the ability to form covalent bonds with biological macromolecules like DNA.[1] For instance, certain benzothiazole-containing hydrazones have demonstrated significant in vitro activity against various human cancer cell lines, including liver, breast, lung, and colon cancer.[5]

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Hydrazone derivatives have demonstrated notable activity against a range of bacteria and fungi.[1][7] Their proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential cellular processes.[1] For example, certain hydrazide-hydrazone derivatives have shown promising antibacterial and antifungal properties.[8]

Other Therapeutic Areas

The versatility of the hydrazone scaffold has led to the exploration of its derivatives in a multitude of other therapeutic areas, including:

  • Anti-inflammatory and Analgesic Activity: Some hydrazone derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[7][8]

  • Anticonvulsant Activity: The structural features of certain hydrazones make them promising candidates for the development of new antiepileptic drugs.[7]

  • Antidepressant Activity: Some derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8]

Caption: From Core Molecule to Therapeutic Applications.

Future Perspectives and Conclusion

This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to serve as a precursor to a wide range of biologically active heterocyclic compounds makes it a valuable starting point for drug discovery programs targeting a diverse set of diseases. The continued exploration of new synthetic methodologies and the screening of novel derivatives will undoubtedly lead to the discovery of new therapeutic agents.

The future of research involving this compound will likely focus on:

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing the reactivity of this compound to generate large libraries of diverse compounds for biological screening.

  • Development of Novel Catalytic Systems: Designing more efficient and selective catalysts for the synthesis of complex heterocyclic systems from this starting material.

  • Elucidation of Structure-Activity Relationships (SAR): Systematically modifying the structure of derivatives to understand the key molecular features responsible for their biological activity and to optimize their pharmacological profiles.

References

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An In-Depth Technical Guide to the Stability and Storage of Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydrazinylbenzoate hydrochloride is a pivotal chemical intermediate in the landscape of pharmaceutical research and organic synthesis. Its unique bifunctional nature, possessing both a reactive hydrazine group and a methyl ester, renders it a versatile building block for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base. However, like many hydrazine derivatives, its stability is not absolute and is contingent upon a precise set of storage and handling conditions.

This technical guide provides a comprehensive overview of the stability profile of this compound. We will delve into the critical factors that influence its degradation, outline the primary degradation pathways, and provide scientifically grounded recommendations for its optimal storage and handling. Furthermore, this guide furnishes detailed experimental protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method, empowering researchers to ensure the integrity of this crucial reagent in their scientific endeavors.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation, hydrolysis, photodegradation, and thermal stress. Understanding these degradation pathways is paramount for maintaining the purity and reactivity of the compound.

Oxidative Degradation

The hydrazine moiety is inherently susceptible to oxidation.[1] In the presence of atmospheric oxygen or other oxidizing agents, the hydrazine group can be oxidized to form a variety of products, including diazene and, upon further oxidation, potentially leading to the formation of colored impurities. The reaction is often catalyzed by the presence of metal ions.

Hydrolytic Degradation

The ester functional group in this compound introduces a susceptibility to hydrolysis, particularly under acidic or basic conditions. This can result in the formation of 3-hydrazinylbenzoic acid and methanol. While the hydrochloride salt form provides some stability in acidic conditions, prolonged exposure to strong acids or bases will promote this degradation pathway.

Photodegradation

Aromatic hydrazines are known to be sensitive to light. Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the cleavage of the N-N bond and the formation of radical species.[2] This can result in a complex mixture of degradation products and a loss of potency of the reagent.

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition of similar compounds like phenylhydrazine hydrochloride is known to occur at elevated temperatures.[3] The decomposition can lead to the release of toxic fumes and the formation of a variety of degradation products.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound parent Methyl 3-hydrazinylbenzoate Hydrochloride oxidation Oxidation (O2, Metal Ions) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photodegradation Photodegradation (UV/Visible Light) parent->photodegradation thermal_degradation Thermal Degradation (Heat) parent->thermal_degradation oxidized_products Oxidized Products (e.g., Diazenes, Colored Impurities) oxidation->oxidized_products hydrolyzed_products 3-Hydrazinylbenzoic Acid + Methanol hydrolysis->hydrolyzed_products photo_products Radical Species & Complex Degradants photodegradation->photo_products thermal_products Various Decomposition Products thermal_degradation->thermal_products

Caption: Potential Degradation Pathways

Recommended Storage and Handling Conditions

To mitigate the degradation of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C.Reduces the rate of thermal degradation and slows down other degradation reactions.
Light Store in a light-resistant container (e.g., amber vial).Prevents photodegradation initiated by UV and visible light.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation by excluding atmospheric oxygen.
Humidity Store in a dry, desiccated environment.Prevents hydrolysis and deliquescence of the hydrochloride salt.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and atmospheric contaminants.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can lead to vigorous or explosive reactions.

  • Strong Bases: Will deprotonate the hydrochloride salt and can catalyze hydrolysis of the ester.

  • Metals: Certain metals can catalyze oxidative degradation.

Experimental Protocols for Stability Assessment

A robust stability assessment of this compound involves conducting forced degradation studies and utilizing a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve in the chosen solvent before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Analyze the stressed samples alongside an unstressed control sample.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact parent compound from its degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

The following diagram illustrates the experimental workflow for the stability assessment.

G Experimental Workflow for Stability Assessment start Start: Methyl 3-hydrazinylbenzoate Hydrochloride Sample forced_degradation Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis and Degradation Profile hplc_analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Stability Assessment Workflow

Conclusion

This compound is a valuable reagent whose utility is directly linked to its chemical integrity. Its stability is compromised by exposure to oxygen, moisture, light, and elevated temperatures. By implementing the recommended storage and handling conditions, researchers can significantly mitigate the risk of degradation, thereby ensuring the reliability and reproducibility of their experimental outcomes. The provided protocols for forced degradation and stability-indicating HPLC analysis offer a robust framework for the quality control and stability assessment of this important chemical intermediate.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]

  • PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • Google Patents. (n.d.). Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Hydralazine, Metyl Paraben and Pro. Retrieved from [Link]

  • SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. Retrieved from [Link]

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The Versatile Synthon: A Comprehensive Technical Guide to Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, methyl 3-hydrazinylbenzoate hydrochloride , and its primary synonym methyl 3-hydrazinobenzoate HCl , serves as a critical synthon for the construction of a diverse array of heterocyclic scaffolds that form the core of many pharmaceuticals. This in-depth technical guide provides a comprehensive overview of this valuable compound, from its fundamental properties and synthesis to its practical applications in the synthesis of biologically active molecules, supported by detailed experimental insights and protocols.

Compound Identification and Characterization

At its core, this compound is an aromatic hydrazine derivative distinguished by a methyl ester group at the meta position relative to the hydrazinyl substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it a sought-after intermediate in synthetic chemistry.

Table 1: Compound Identification

IdentifierValue
Systematic Name This compound
Synonym 3-Hydrazino-benzoic acid methyl ester HCl salt[1]
CAS Number 473575-39-2[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol

Physicochemical Properties:

  • Appearance: Typically a yellow solid.[1]

  • Solubility: As a hydrochloride salt, it is generally soluble in polar solvents such as water and alcohols.

While specific, publicly available spectroscopic data such as ¹H NMR for this exact compound is limited, the expected proton NMR spectrum would feature characteristic signals for the aromatic protons, the methyl ester protons, and the protons of the hydrazinyl group and its ammonium salt form. A related compound, methyl 3-hydroxybenzoate, shows distinct aromatic proton signals and a sharp singlet for the methyl group, which can be used as a comparative reference.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 3-aminobenzoic acid. The overall transformation involves three key stages: esterification, diazotization, and reduction.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_diazotization Step 2: Diazotization cluster_reduction Step 3: Reduction A 3-Aminobenzoic Acid B Methyl 3-aminobenzoate A->B Methanol, Acid Catalyst (e.g., H₂SO₄) C Methyl 3-aminobenzoate D Methyl 3-diazoniumbenzoate chloride C->D NaNO₂, HCl, 0-5 °C E Methyl 3-diazoniumbenzoate chloride F This compound E->F Reducing Agent (e.g., SnCl₂/HCl)

Fig. 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound

Part A: Esterification of 3-Aminobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminobenzoic acid in an excess of methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminobenzoate.

Part B: Diazotization and Reduction of Methyl 3-Aminobenzoate

  • Diazotization: Dissolve the methyl 3-aminobenzoate obtained in Part A in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. To this, add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Reduction: In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution from step 1 to the reducing agent solution. A precipitate of the hydrazine hydrochloride salt should form.

  • Isolation: Stir the reaction mixture at low temperature for a specified time, then collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a cold, non-polar organic solvent (e.g., diethyl ether) to remove impurities and dry under vacuum to obtain this compound.

Applications in Drug Development: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound lies in the reactivity of its hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are pivotal in the construction of various nitrogen-containing heterocycles, most notably indoles and pyrazoles, which are prevalent in a wide range of pharmaceuticals. Hydrazine-containing building blocks are crucial in drug discovery for creating diverse molecular architectures.

Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry found in numerous drugs, including the triptan class of anti-migraine agents. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.

Fischer_Indole_Synthesis A Methyl 3-hydrazinylbenzoate hydrochloride C Arylhydrazone Intermediate A->C Condensation B Ketone or Aldehyde (e.g., Cyclohexanone) B->C D Indole Derivative C->D Acid Catalyst, Heat ([3,3]-Sigmatropic Rearrangement)

Fig. 2: General scheme of the Fischer Indole Synthesis.

Protocol 2: Synthesis of a Tetrahydrocarbazole Derivative

  • Hydrazone Formation: In a suitable solvent such as ethanol or acetic acid, combine this compound with an equimolar amount of a ketone, for instance, cyclohexanone.

  • Acid Catalysis: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the mixture and pour it into ice water. Neutralize the solution with a base to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the corresponding tetrahydrocarbazole derivative. Using the hydrazine hydrochloride salt directly can improve yields and minimize decomposition.

Pyrazole Synthesis: Accessing a Key Pharmacophore

Pyrazoles are another class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common and efficient method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.

Pyrazole_Synthesis A Methyl 3-hydrazinylbenzoate hydrochloride C Hydrazone Intermediate A->C Condensation B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Pyrazolone Derivative C->D Intramolecular Cyclization

Fig. 3: General scheme for Pyrazole Synthesis.

Protocol 3: Synthesis of a Pyrazolone Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.

  • Addition of β-Ketoester: To this solution, add an equimolar amount of a β-ketoester, for example, ethyl acetoacetate.

  • Reaction Conditions: The reaction can often proceed at room temperature or with gentle heating. The addition of a base may be required to neutralize the hydrochloride and facilitate the condensation.

  • Cyclization: The initially formed hydrazone undergoes spontaneous intramolecular cyclization to form the pyrazolone ring.

  • Isolation and Purification: The product may precipitate out of the reaction mixture upon cooling or after the addition of water. Collect the solid by filtration, wash, and recrystallize from an appropriate solvent to obtain the pure pyrazolone derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. Its straightforward synthesis and the predictable reactivity of its hydrazine functionality make it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to readily access indole and pyrazole cores through well-established synthetic routes like the Fischer indole synthesis and pyrazole condensation underscores its importance in the development of new therapeutic agents. By understanding its properties and mastering its application in these key synthetic transformations, researchers can continue to unlock new possibilities in the design and synthesis of innovative drug candidates.

References

  • CarboSynUSA, Inc. 3-Hydrazino-benzoic acid methyl ester HCl salt.
  • BLD Pharm.
  • ChemicalBook.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Enamine. Hydrazine Building Blocks.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Mohareb, R. M., et al. Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • AFG Bioscience LLC.

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The Hydrazinobenzoic Acid Ester Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazinobenzoic acid and its ester derivatives represent a class of organic compounds with a rich history intertwined with the very foundations of modern organic chemistry. Characterized by a benzene ring substituted with both a hydrazine (-NHNH2) and a carboxylic acid (-COOH) or ester (-COOR) group, these molecules possess a unique bifunctionality that renders them highly versatile building blocks in synthetic chemistry.[1][2] This guide provides a comprehensive exploration of the discovery, history, synthetic evolution, and therapeutic applications of hydrazinobenzoic acid esters, offering valuable insights for professionals in drug discovery and development.

I. Discovery and Historical Context: From Fischer's Hydrazines to a Modern Pharmaceutical Intermediate

The story of hydrazinobenzoic acid is inextricably linked to the pioneering work of German chemist Emil Fischer. In 1875, Fischer's synthesis of phenylhydrazine, the parent compound of arylhydrazines, marked a pivotal moment in organic chemistry.[1] This discovery opened the door to the famous Fischer indole synthesis in 1883, a method that remains a staple for the construction of indole ring systems found in numerous natural products and pharmaceuticals.[1]

The development of hydrazinobenzoic acid esters followed a similar trajectory, driven by the need to protect the carboxylic acid functionality during certain reactions or to modify the compound's physicochemical properties. The synthesis of these esters, such as ethyl or methyl 4-hydrazinobenzoate, would have been achieved through standard esterification procedures or by starting with the corresponding aminobenzoic acid ester.

II. Synthesis of Hydrazinobenzoic Acid and its Esters: A Modular Approach

The synthesis of hydrazinobenzoic acids and their esters is a well-established and highly adaptable process, typically commencing with the corresponding aminobenzoic acid. The general synthetic strategy involves a three-step sequence: diazotization, reduction, and, if necessary, hydrolysis.

A. General Synthetic Workflow

The overall transformation can be visualized as a modular process, allowing for the introduction of various ester groups as needed.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Esterification Route 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt 4-Carboxybenzenediazonium Chloride 4-Aminobenzoic_Acid->Diazonium_Salt  Diazotization (NaNO₂, aq. HCl, 0-5 °C) 4-Hydrazinobenzoic_Acid_HCl 4-Hydrazinobenzoic Acid Hydrochloride Diazonium_Salt->4-Hydrazinobenzoic_Acid_HCl  Reduction (e.g., Na₂SO₃) 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic_Acid_HCl->4-Hydrazinobenzoic_Acid  Neutralization (e.g., Sodium Acetate) Ester Hydrazinobenzoic Acid Ester 4-Hydrazinobenzoic_Acid->Ester  Esterification (Alcohol, Acid Catalyst)

Caption: General synthetic workflow for 4-hydrazinobenzoic acid and its esters.

B. Detailed Experimental Protocol: Synthesis of Ethyl 4-Hydrazinobenzoate Hydrochloride

This protocol provides a representative example of the synthesis of a hydrazinobenzoic acid ester, starting from the corresponding aminobenzoic acid ester.

Step 1: Diazotization of Ethyl 4-Aminobenzoate

  • In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend ethyl 4-aminobenzoate in dilute hydrochloric acid.

  • While maintaining the low temperature, add a solution of sodium nitrite in water dropwise. The reaction is monitored for the formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite, in water.

  • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining the temperature and pH of the reaction mixture.

Step 3: Isolation of Ethyl 4-Hydrazinobenzoate Hydrochloride

  • Upon completion of the reduction, the product, ethyl 4-hydrazinobenzoate hydrochloride, precipitates from the solution.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

III. Applications in Drug Development: A Scaffold for Therapeutic Innovation

The true significance of hydrazinobenzoic acid esters in the modern era lies in their role as a versatile scaffold for the development of novel therapeutic agents. The presence of both a reactive hydrazine moiety and a modifiable ester group allows for the creation of diverse molecular libraries with a wide range of biological activities.[2]

A. Anticancer Activity

Numerous studies have demonstrated the potential of 4-hydrazinobenzoic acid derivatives as potent anticancer agents.[3] By modifying the core structure, researchers have developed compounds with significant cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 1HCT-116 (Colon)21.3 ± 4.1[3]
Derivative 2MCF-7 (Breast)28.3 ± 5.1[3]
Doxorubicin (Ref.)HCT-116 (Colon)22.6 ± 3.9[3]
Doxorubicin (Ref.)MCF-7 (Breast)19.7 ± 3.1[3]

Table 1: In vitro cytotoxic activity of selected 4-hydrazinobenzoic acid derivatives.

The mechanism of action for many of these compounds involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Apoptosis_Induction Hydrazinobenzoic_Ester Hydrazinobenzoic Acid Ester Derivative Cancer_Cell Cancer Cell Hydrazinobenzoic_Ester->Cancer_Cell Apoptosis_Pathway Apoptosis Signaling Pathway Activation Cancer_Cell->Apoptosis_Pathway Cell_Death Programmed Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazole Derivatives Using Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in drugs spanning a wide range of applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[2][4][5] The metabolic stability and versatile nature of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Methyl 3-hydrazinylbenzoate hydrochloride serves as a valuable and readily available starting material for the synthesis of a diverse library of pyrazole derivatives. The presence of the ester functionality offers a convenient handle for further chemical modifications, making it an attractive building block for creating novel compounds with potential therapeutic value. This guide provides a detailed exploration of the synthesis of pyrazole derivatives from this precursor, focusing on the well-established Knorr pyrazole synthesis.[6][7][8]

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[6][8] It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, typically under acidic conditions.[6][7][8] The reaction proceeds through a series of well-defined steps:

  • Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6][7][9] This is often followed by dehydration to form an imine or an enamine intermediate.[9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.[6][7] This cyclization step forms a five-membered ring intermediate.

  • Dehydration and Aromatization: Subsequent elimination of two molecules of water leads to the formation of the stable, aromatic pyrazole ring.[10]

The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, can be influenced by the reaction conditions and the nature of the substituents on both reactants.[11][12][13]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole derivatives using this compound.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Characterization A Methyl 3-hydrazinylbenzoate hydrochloride E Reflux Reaction Mixture A->E B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (optional) (e.g., Acetic Acid) D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J Final Pyrazole Derivative I->J

Caption: General workflow for pyrazole synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazole derivative, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, using this compound and acetylacetone as the 1,3-dicarbonyl compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound50792-72-8204.6510
Acetylacetone (2,4-pentanedione)123-54-6100.1211
Ethanol (Absolute)64-17-546.0750 mL
Glacial Acetic Acid64-19-760.05~5 drops
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.05 g, 10 mmol).

    • Add absolute ethanol (50 mL) to the flask and stir the mixture until the solid is partially dissolved.

    • Carefully add acetylacetone (1.1 mL, 11 mmol) to the reaction mixture.

    • Finally, add 5 drops of glacial acetic acid to the flask to catalyze the reaction.[10]

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice bath to facilitate the precipitation of the product.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • The structure and purity of the final product, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, should be confirmed by spectroscopic methods.[14][15][16]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoate ring, a singlet for the pyrazole C4-H proton, two singlets for the two methyl groups on the pyrazole ring, and a singlet for the ester methyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, pyrazole ring carbons, and the methyl carbons.
IR (KBr) Characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the pyrazole ring, and C-H stretching of the aromatic and methyl groups.[15]
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the product.

General Reaction Mechanism

The following diagram illustrates the plausible mechanism for the Knorr pyrazole synthesis between methyl 3-hydrazinylbenzoate and a 1,3-dicarbonyl compound.

G Start Methyl 3-hydrazinylbenzoate + 1,3-Dicarbonyl Step1 Nucleophilic attack of hydrazine on a carbonyl group Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration to form Hydrazone/Enamine Intermediate1->Step2 Intermediate2 Hydrazone/Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack by the second nitrogen Intermediate2->Step3 Intermediate3 Cyclic Hemiaminal Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 Product Aromatic Pyrazole Derivative Step4->Product

Caption: Knorr pyrazole synthesis mechanism.

Concluding Remarks

The synthesis of pyrazole derivatives using this compound is a robust and versatile method for accessing a wide array of potentially bioactive molecules. The straightforward nature of the Knorr pyrazole synthesis, coupled with the ease of purification and the potential for further functionalization of the resulting ester, makes this a valuable protocol for researchers in medicinal chemistry and drug discovery. The detailed procedures and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and characterization of novel pyrazole-based compounds for further biological evaluation.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]

  • NIH. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available from: [Link]

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  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

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  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

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  • YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available from: [Link]

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  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

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  • ResearchGate. Hydrazine Derivatives of β-Dicarbonyl Compounds, Part I. Studies on Some Benzoylacetaldehyde Aroylhydrazones. (2025-08-09). Available from: [Link]

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Application and Protocol Guide: Synthesis of Bio-conjugatable Hydrazones via Condensation Reaction with Methyl 3-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydrazone Linkages in Modern Drug Development

In the landscape of contemporary medicinal chemistry and drug development, the hydrazone functional group (R¹R²C=N-NHR³) has emerged as a cornerstone for the design of sophisticated therapeutic agents.[1][2] Hydrazones are particularly valued for their role as cleavable linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[3] Their inherent stability at physiological pH (around 7.4), coupled with their susceptibility to hydrolysis in the mildly acidic environments of endosomes and lysosomes within cancer cells, allows for the precise release of cytotoxic payloads at the site of action, thereby minimizing off-target toxicity.[2][4]

Methyl 3-hydrazinylbenzoate hydrochloride is a versatile building block for the synthesis of such hydrazones. The presence of the methyl ester provides a handle for further chemical modification, while the hydrochloride salt ensures stability and ease of handling. This guide provides a detailed protocol for the condensation reaction of this compound with various carbonyl compounds (aldehydes and ketones) to form stable hydrazone products, a critical step in the synthesis of advanced therapeutic molecules.

Reaction Mechanism: From Hydrazine Salt to Hydrazone Product

The formation of a hydrazone from a hydrazine hydrochloride salt and a carbonyl compound is a two-step process initiated by the in-situ generation of the free hydrazine. The hydrochloride salt is stable, but the hydrazine itself is the nucleophilic species required for the reaction.

  • Deprotonation: A mild base is introduced to neutralize the hydrochloride salt, liberating the free hydrazine. This step is crucial as the protonated hydrazine is not sufficiently nucleophilic to attack the carbonyl carbon.

  • Nucleophilic Attack and Dehydration: The liberated hydrazine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, often facilitated by a catalytic amount of acid, to yield the final hydrazone product and a molecule of water.[5][6]

The overall reaction is a classic condensation reaction, forming a stable C=N bond.[7]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Condensation hydrazine_salt Methyl 3-hydrazinylbenzoate Hydrochloride free_hydrazine Free Hydrazine (Nucleophile) hydrazine_salt->free_hydrazine Deprotonation base Base (e.g., NaOAc) carbonyl Aldehyde or Ketone (R-C(=O)-R') free_hydrazine->carbonyl Reaction intermediate Hemiaminal Intermediate carbonyl->intermediate Nucleophilic Attack hydrazone Hydrazone Product intermediate->hydrazone Dehydration water H₂O

Caption: Reaction mechanism of hydrazone formation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the condensation of this compound with a model aldehyde.

Materials and Reagents
  • This compound

  • Aldehyde or ketone of choice (e.g., 4-nitrobenzaldehyde)

  • Sodium acetate (NaOAc) or other suitable mild base

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Filtration apparatus

Instrumentation for Analysis
  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (approximately 20-30 mL). The sodium acetate acts as a mild base to neutralize the hydrochloride salt and generate the free hydrazine in situ.[8]

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0 eq).

  • Catalyst Addition and Reflux: Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid catalyzes the dehydration step of the reaction mechanism.[9][10] Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot indicates the progression of the reaction.

  • Reaction Work-up and Product Isolation: Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold deionized water to the reaction mixture to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, if necessary.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone.

Reaction Scope and Optimization

The described protocol is robust and applicable to a wide range of aromatic and aliphatic aldehydes and ketones. However, some optimization may be necessary depending on the reactivity of the carbonyl substrate.

Carbonyl SubstrateTypical Reaction TimeExpected YieldNotes
Aromatic Aldehydes2-4 hours> 85%Generally high reactivity. Electron-withdrawing groups on the aromatic ring can increase the reaction rate.
Aliphatic Aldehydes1-3 hours> 90%Highly reactive. The reaction may proceed at room temperature.
Aromatic Ketones4-8 hours70-85%Less reactive than aldehydes due to steric hindrance and electronic effects. May require longer reaction times or slightly higher temperatures.
Aliphatic Ketones3-6 hours75-90%Reactivity is dependent on steric bulk around the carbonyl group.

Product Characterization: A Multi-faceted Approach

Confirmation of the synthesized hydrazone's structure and purity is essential. A combination of spectroscopic techniques should be employed.[11]

  • ¹H NMR Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic singlet for the N-H proton (typically downfield, δ 9-12 ppm) and a singlet for the C-H proton of the imine group (δ 7-8.5 ppm for aldehyde-derived hydrazones).[12]

  • ¹³C NMR Spectroscopy: The key signal to observe is the resonance of the imine carbon (C=N), which typically appears in the range of δ 140-160 ppm.[12]

  • FT-IR Spectroscopy: Look for the appearance of a C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the starting carbonyl compound and the N-H stretches of the hydrazine.[13]

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the expected molecular formula.

  • HPLC: Used to determine the purity of the final compound.[3]

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the fully characterized hydrazone product.

G cluster_synthesis Synthesis cluster_analysis Analysis reagents Reagent Preparation (Hydrazine Salt, Base, Carbonyl) reaction Condensation Reaction (Reflux with Catalyst) reagents->reaction workup Work-up and Isolation (Precipitation and Filtration) reaction->workup purification Purification (Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ftir FT-IR Spectroscopy ms Mass Spectrometry hplc HPLC Analysis

Caption: Experimental workflow for hydrazone synthesis.

Conclusion

The protocol detailed in this guide provides a reliable and efficient method for the synthesis of hydrazones from this compound. The versatility of this reaction makes it a valuable tool for researchers in drug discovery and development, enabling the construction of sophisticated molecules with tailored properties for targeted therapies. By understanding the underlying mechanism and the critical parameters of the reaction, scientists can readily adapt this protocol to a wide variety of substrates to advance their research programs.

References

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Application Note: Methyl 3-Hydrazinylbenzoate Hydrochloride as a Versatile Precursor for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in the pursuit of novel drugs.[1][2] Among the myriad of building blocks available for constructing these complex architectures, methyl 3-hydrazinylbenzoate hydrochloride stands out as a particularly versatile and valuable precursor. Its bifunctional nature, possessing both a reactive hydrazine moiety and a readily modifiable methyl ester, allows for the efficient synthesis of a range of important heterocyclic systems, including pyrazoles and indazoles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this reagent for the synthesis of key heterocyclic cores, complete with mechanistic insights and detailed experimental protocols.

Part 1: Synthesis of 1H-Pyrazole-3-carboxylate Derivatives

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3] This condensation reaction is a robust and high-yielding method for creating substituted pyrazole rings, which are core components of numerous pharmaceuticals.[2][4][5]

Mechanistic Rationale & Regioselectivity

The reaction proceeds via a sequence of condensation, cyclization, and dehydration steps. The hydrazine, acting as a dinucleophile, first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[6]

When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine like methyl 3-hydrazinylbenzoate, the question of regioselectivity arises. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked by the more nucleophilic nitrogen atom of the hydrazine (the terminal -NH2 group). The subsequent cyclization and dehydration lead to the thermodynamically stable aromatic product. For methyl 3-hydrazinylbenzoate, the electronic influence of the meta-disposed ester group is minimal on the nucleophilicity of the hydrazine nitrogens, but the steric bulk of the aryl substituent can influence the orientation of the final product.

Experimental Protocol: Synthesis of Methyl 3-(5-methyl-1H-pyrazol-3-yl)benzoate

This protocol details the reaction of this compound with acetylacetone (a common 1,3-dicarbonyl compound) to yield a substituted pyrazole.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (or Glacial Acetic Acid)

  • Sodium Acetate (if using hydrochloride salt and ethanol)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and ethanol (10 volumes).

  • Base Addition (Optional but Recommended): If starting with the hydrochloride salt, add sodium acetate (1.1 eq) to the mixture to liberate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

  • Dicarbonyl Addition: Add acetylacetone (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add deionized water to the residue and extract the product with ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure methyl 3-(5-methyl-1H-pyrazol-3-yl)benzoate.

Workflow and Data Summary

Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Methyl 3-hydrazinylbenzoate HCl Acetylacetone Ethanol, NaOAc Mix Combine Reagents in Flask Reagents->Mix 1. Reflux Heat to Reflux (2-4 hours) Mix->Reflux 2. Evaporate Evaporate Solvent Reflux->Evaporate 3. TLC Monitoring Extract Aqueous Workup & Extraction Evaporate->Extract 4. Purify Recrystallization Extract->Purify 5. Product Pure Product Purify->Product 6.

Table 1: Representative Reaction Parameters for Pyrazole Synthesis

1,3-Dicarbonyl SubstrateSolventBase (if needed)Time (h)Typical Yield (%)
AcetylacetoneEthanolSodium Acetate2-485-95
Ethyl AcetoacetateGlacial Acetic AcidNone3-580-90
DibenzoylmethaneEthanolSodium Acetate6-875-85

Part 2: Synthesis of Indazole Derivatives

Indazoles are another critical heterocyclic motif, recognized for their broad spectrum of biological activities.[7] Synthesizing the indazole core often involves the formation of an N-N bond followed by an intramolecular cyclization onto an aromatic ring. While there are many routes, this compound provides a useful entry point, particularly for derivatives that can be formed via intramolecular cyclization reactions.[8][9]

Mechanistic Considerations: Intramolecular Cyclization

A common strategy for forming indazoles from ortho-substituted hydrazinyl arenes is intramolecular cyclization. For a precursor like methyl 3-hydrazinylbenzoate, a synthetic handle must be introduced at the ortho-position (C2 or C4) to the hydrazine group. A classic example is the cyclization of an o-hydrazinobenzoic acid, which can be achieved by heating in an acidic medium.[10] While our starting material is the meta-isomer, related strategies involving ortho-formylation or acylation followed by reductive cyclization can be employed to access the indazole core.

A more direct, albeit advanced, method involves a transition-metal-catalyzed C-H activation/amination sequence. However, for this guide, we will focus on a classical, two-step approach starting with the functionalization of the benzene ring.

Protocol: Two-Step Synthesis of Methyl 1H-indazole-5-carboxylate

This protocol outlines a conceptual pathway. The first step involves ortho-formylation of the precursor (a Vilsmeier-Haack type reaction or equivalent), followed by acid-catalyzed cyclization.

Step A: Ortho-Formylation (Conceptual)

  • Rationale: Introduce a formyl (-CHO) group at the C2 position of the benzene ring. This requires protecting the hydrazine to prevent side reactions.

  • Procedure Outline:

    • Protect the hydrazine moiety (e.g., as a hydrazone or by acylation).

    • Perform an ortho-selective formylation reaction on the protected intermediate.

    • Deprotect the hydrazine to yield methyl 2-formyl-3-hydrazinylbenzoate.

Step B: Acid-Catalyzed Cyclization and Dehydration

  • Rationale: The free hydrazine will readily condense with the newly introduced ortho-formyl group. The resulting intermediate cyclizes and dehydrates under acidic conditions to form the stable aromatic indazole ring.

  • Materials:

    • Methyl 2-formyl-3-hydrazinylbenzoate (from Step A)

    • Glacial Acetic Acid or HCl in Ethanol

  • Procedure:

    • Reaction Setup: Dissolve the ortho-formylated intermediate in glacial acetic acid.

    • Reaction: Heat the solution to reflux for 1-3 hours. Monitor the reaction by TLC for the formation of the indazole product.

    • Workup: a. Cool the reaction mixture and pour it carefully into ice-water. b. Neutralize the solution with a base (e.g., sodium bicarbonate). c. The product will often precipitate and can be collected by filtration.

    • Purification: Recrystallize the crude product from a suitable solvent to obtain pure methyl 1H-indazole-5-carboxylate.

Mechanistic Pathway Diagram

Indazole_Mechanism

Conclusion

This compound is a potent and adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. Its ability to readily form pyrazoles via condensation with 1,3-dicarbonyls, and its potential for elaboration into indazole systems, underscores its value in a drug discovery context. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to explore and expand upon the rich chemistry of this versatile building block.

References

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  • National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from ncbi.nlm.nih.gov. [Link]

  • IOP Publishing. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Retrieved from iopscience.iop.org. [Link]

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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from organic-chemistry.org. [Link]

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  • Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
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  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from jmchemsci.com. [Link]

  • PubMed. (n.d.). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

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  • ResearchGate. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. Retrieved from researchgate.net. [Link]

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  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from igjps.com. [Link]

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Application Note & Protocols: Strategic Acylation of Methyl 3-hydrazinylbenzoate Hydrochloride for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Acylhydrazone Moiety

Methyl 3-hydrazinylbenzoate hydrochloride serves as a pivotal starting material for the synthesis of N-acylhydrazones, a class of compounds recognized for its remarkable versatility and therapeutic potential in drug discovery. The N-acylhydrazone scaffold (–CO–NH–N=CH–) is a privileged structural motif found in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2]. The ease of synthesis and the ability to readily modify the structure make acylhydrazones derived from methyl 3-hydrazinylbenzoate attractive candidates for creating diverse chemical libraries for high-throughput screening.

This guide provides a detailed exploration of the acylation reaction of this compound, offering field-proven insights into the reaction mechanism, step-by-step protocols for synthesis, and robust methods for product characterization. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize and confirm their target molecules.

Guiding Principles: Understanding the Acylation Mechanism

The core of the synthesis is a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazine moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (such as an acyl chloride, anhydride, or carboxylic acid).

A critical experimental consideration arises from the starting material being a hydrochloride salt. In this form, the hydrazine group is protonated (-NH-NH₃⁺), rendering it non-nucleophilic. Therefore, the addition of a base is essential to neutralize the salt and liberate the lone pair of electrons on the terminal nitrogen, thereby activating it for the nucleophilic attack. The choice of base and solvent is crucial to avoid side reactions, such as the hydrolysis of the acylating agent or the methyl ester. Tertiary amines like triethylamine (TEA) or pyridine are commonly used as they are non-nucleophilic and act as effective acid scavengers.

The general mechanism can be visualized as follows:

Acylation Mechanism cluster_0 Step 1: Deprotonation (Activation) cluster_1 Step 2: Nucleophilic Attack & Acylation Start_HCl Methyl 3-(hydrazinium)benzoate (Non-nucleophilic) Free_Hydrazine Methyl 3-hydrazinylbenzoate (Nucleophilic) Start_HCl->Free_Hydrazine + Base - Base·HCl Base Base (e.g., TEA) Tetrahedral_Intermediate Tetrahedral Intermediate Free_Hydrazine->Tetrahedral_Intermediate + R-CO-Cl Acylating_Agent Acylating Agent (R-CO-Cl) Product Acylated Product (Acyl Hydrazide) Tetrahedral_Intermediate->Product - Cl⁻

Caption: General mechanism for the acylation of methyl 3-hydrazinylbenzoate.

Experimental Protocols: Synthesis and Workflow

The following protocols provide a comprehensive workflow for the synthesis of acylated derivatives from this compound. The process is adaptable to various acylating agents.

Visualized Experimental Workflow

Experimental Workflow A 1. Reagent Preparation - Dissolve Hydrazine HCl in Solvent - Add Base B 2. Reaction Setup - Cool mixture to 0 °C - Prepare Acylating Agent Solution A->B C 3. Acylation Reaction - Add Acylating Agent dropwise - Stir and allow to warm to RT B->C D 4. Reaction Monitoring - Use Thin-Layer Chromatography (TLC) - Monitor disappearance of starting material C->D E 5. Workup & Extraction - Quench with water/brine - Extract with organic solvent (e.g., EtOAc) D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or use Column Chromatography E->F G 7. Product Characterization - FT-IR, NMR, Mass Spectrometry F->G

Caption: A standard workflow for the synthesis and validation of acyl hydrazides.

Protocol 3.1: General Procedure for the Acylation

This protocol describes a general method for reacting this compound with an acyl chloride.

Materials:

  • This compound (1.0 eq)[3][4]

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.0 - 1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Method:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Acylation: In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled hydrazine suspension over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 3.2: One-Pot Synthesis of N-Acylhydrazones

Acyl hydrazides are often intermediates for the synthesis of N-acylhydrazones, which are formed by condensation with an aldehyde or ketone.[2] This can often be done in a one-pot or stepwise fashion.

Step-by-Step Method (Continuation from Protocol 3.1):

  • Intermediate Formation: After completing the acylation reaction (Step 4 in Protocol 3.1) and confirming the formation of the acyl hydrazide by TLC, add the desired aldehyde or ketone (1.0 eq) directly to the reaction mixture.

  • Condensation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for an additional 2-12 hours. Monitor the formation of the N-acylhydrazone product by TLC.[5]

  • Workup and Purification: Follow the workup and purification steps (Steps 5-6 in Protocol 3.1) to isolate the final N-acylhydrazone product.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized product, making the protocol self-validating. The formation of the acyl hydrazide or N-acylhydrazone can be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations for Acyl Hydrazide Formation Notes & Insights
FT-IR Disappearance of some N-H stretches from primary hydrazine (-NH₂). Appearance of a strong amide C=O stretch (~1650-1680 cm⁻¹) and a new N-H stretch (~3200-3300 cm⁻¹).[6]The carbonyl stretch of the methyl ester should remain visible (~1720-1740 cm⁻¹).
¹H NMR Appearance of new signals corresponding to the protons of the added acyl group. The two N-H protons will appear as distinct singlets, often downfield (>8.0 ppm). The aromatic protons on the benzoate ring will show characteristic splitting patterns.In solvents like DMSO-d₆, N-H protons are clearly visible and do not exchange rapidly.[5]
¹³C NMR Appearance of a new amide carbonyl carbon signal (~165-175 ppm). Signals corresponding to the carbons of the acyl group will also be present.The ester carbonyl carbon will be at a slightly different chemical shift, typically around 165-166 ppm.
Mass Spec (MS) The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the acylated product.High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Expert Insight on NMR Characterization: For N-acylhydrazones, it is common to observe a duplication of signals in ¹H and ¹³C NMR spectra.[5][7][8] This phenomenon is not due to impurity but arises from the presence of a mixture of stable conformers (rotamers) around the amide C(O)-N bond (synperiplanar and antiperiplanar) and/or geometric isomers (E/Z) at the C=N imine bond.[2][6] The ratio of these isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. This is a key characteristic of this compound class and should be noted during analysis.

Safety Precautions

  • This compound: Handle with care. Avoid dust formation and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.[9]

  • Acylating Agents: Acyl chlorides and anhydrides are often corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.

  • Solvents and Reagents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

References

  • Lima, P. C., et al. (2006). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry.

  • Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis.

  • Thieme Chemistry. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme.

  • Keri, R. S., et al. (2018). N-Acylhydrazones as drugs. Bioorganic & Medicinal Chemistry.

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor.

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

  • Zhang, H.-X., et al. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. The Journal of Organic Chemistry.

  • Chemical and Pharmaceutical Bulletin. (1995). Acylation of Hydrazides with Acetic Acid and Formic Acid.

  • Rojas-León, R., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar.

  • Khan, M. F., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules.

  • Ioniță, A.-C., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals.

  • Oprean, R., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. International Journal of Molecular Sciences.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • CarboSynUSA, Inc. (n.d.). 3-Hydrazino-benzoic acid methyl ester HCl salt.

  • ChemicalBook. (2023). Methyl 3-hydrazinylbenzoate hcl Chemical Safety Data Sheet.

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.

  • Khan, M. F., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate.

  • ResearchGate. (n.d.). Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3.

  • Semantic Scholar. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.

  • Sigma-Aldrich. (n.d.). This compound.

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The Versatile Role of Methyl 3-Hydrazinylbenzoate Hydrochloride in the Synthesis of Bioactive Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hydrazinyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Methyl 3-hydrazinylbenzoate hydrochloride stands out as a particularly valuable building block due to the versatile reactivity of its hydrazinyl group. This moiety is a cornerstone for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous approved drugs and clinical candidates. The hydrochloride salt form ensures improved stability and handling properties, making it a reliable starting material for multi-step synthetic campaigns. This application note will provide an in-depth guide to the practical application of this compound in the synthesis of two key classes of bioactive heterocycles: indoles (via the Fischer indole synthesis) and pyrazoles. These scaffolds are of paramount importance in the development of targeted therapies, particularly in the realm of oncology and inflammatory diseases.

Core Applications in Heterocyclic Synthesis

The utility of this compound in drug discovery is primarily centered on its ability to serve as a synthon for the introduction of a substituted phenyl ring into a heterocyclic core. The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

Table 1: Key Properties of this compound
PropertyValue
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
CAS Number 23285-08-7
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water, methanol, and DMSO

Application 1: Synthesis of Indole Scaffolds via the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous anticancer, anti-inflammatory, and antiviral agents.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.

Scientific Rationale and Mechanistic Insight

The choice of this compound in a Fischer indole synthesis introduces a methoxycarbonyl group at the 6-position of the resulting indole ring. This substituent can act as a key interaction point with the target protein or be further elaborated to modulate the compound's properties. The reaction proceeds through the formation of a phenylhydrazone, followed by tautomerization to an enamine. A[2][2]-sigmatropic rearrangement then leads to a di-imine intermediate, which, after cyclization and elimination of ammonia, yields the aromatic indole ring.

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization Cascade cluster_2 Aromatization Methyl_3-hydrazinylbenzoate_HCl Methyl 3-hydrazinylbenzoate Hydrochloride Hydrazone Phenylhydrazone Intermediate Methyl_3-hydrazinylbenzoate_HCl->Hydrazone Condensation (-H₂O) Ketone Aldehyde or Ketone (e.g., Cyclohexanone) Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Di-imine Di-imine Intermediate Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Aminal Di-imine->Cyclized_Intermediate Intramolecular Cyclization Indole_Product Substituted Indole Product Cyclized_Intermediate->Indole_Product Elimination of NH₃ (-NH₃)

Figure 1: Workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 6-carboxy-2,3,4,9-tetrahydro-1H-carbazole

This protocol describes the synthesis of a tetrahydrocarbazole derivative, a common core in many bioactive molecules.

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 4.94 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser, add cyclohexanone (0.57 mL, 5.43 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (100 mL).

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired methyl 6-carboxy-2,3,4,9-tetrahydro-1H-carbazole.

Expected Outcome: The product is typically an off-white to pale yellow solid. The yield can vary but is generally in the range of 60-80%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Synthesis of Pyrazole Scaffolds

Pyrazoles are another class of five-membered heterocyclic compounds that are of significant interest in drug discovery, with many approved drugs containing this scaffold, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[3] The most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Scientific Rationale and Mechanistic Insight

This compound provides a substituted phenylhydrazine for the regioselective synthesis of 1,3-disubstituted pyrazoles. The ester group at the meta-position of the phenyl ring can be used to fine-tune the electronic properties and steric bulk of the final molecule, which is crucial for achieving high target affinity and selectivity. The reaction proceeds by initial condensation of the more reactive hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Pyrazole_Synthesis cluster_0 Initial Condensation cluster_1 Cyclization and Aromatization Methyl_3-hydrazinylbenzoate_HCl Methyl 3-hydrazinylbenzoate Hydrochloride Hydrazone_Intermediate Hydrazone/Enamine Intermediate Methyl_3-hydrazinylbenzoate_HCl->Hydrazone_Intermediate Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Hydrazone_Intermediate Cyclized_Adduct Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Adduct Intramolecular Cyclization Pyrazole_Product Substituted Pyrazole Product Cyclized_Adduct->Pyrazole_Product Dehydration (-H₂O)

Figure 2: General scheme for Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

This protocol provides a straightforward method for the synthesis of a 1,3,5-trisubstituted pyrazole.

Materials:

  • This compound (1.0 equiv)

  • Acetylacetone (2,4-pentanedione) (1.1 equiv)

  • Ethanol

  • Triethylamine (optional, for neutralization of HCl salt)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.94 mmol) in ethanol (25 mL). If the free base is not formed in situ, triethylamine (1.1 equiv) can be added to neutralize the hydrochloride.

  • Addition of Dicarbonyl: Add acetylacetone (0.56 mL, 5.43 mmol) to the solution.

  • Reaction Execution: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.

Expected Outcome: The product is typically a white to off-white solid. Yields are generally good, often exceeding 80%. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Targeting Protein Kinases

Many of the indole and pyrazole derivatives synthesized from this compound have been investigated as inhibitors of protein kinases.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The substituted indole and pyrazole scaffolds can act as "hinge-binders," forming key hydrogen bonds with the ATP-binding site of the kinase. The 3-methoxycarbonylphenyl substituent can then be positioned to interact with other regions of the active site, contributing to the overall potency and selectivity of the inhibitor.

Table 2: Examples of Kinase Inhibitor Scaffolds Derived from Phenylhydrazines
Heterocyclic ScaffoldTarget Kinase Family (Examples)Therapeutic Area
IndoleSrc, Abl, VEGFR, EGFROncology, Immunology
PyrazoleJAK, p38 MAPK, CDKOncology, Inflammation

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to readily participate in well-established synthetic transformations like the Fischer indole synthesis and pyrazole formation makes it an attractive starting material for drug discovery programs. The presence of the methyl ester functionality provides a convenient point for further derivatization, allowing for the rapid exploration of structure-activity relationships. The protocols outlined in this application note provide a solid foundation for researchers and scientists to utilize this compound in the design and synthesis of novel therapeutic agents.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–648.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105 (7), 2873–2920.
  • Faria, J. V.; Vegi, P. F.; Miguita, A. G. C.; dos Santos, M. S.; Boechat, N.; de Souza, A. M. T. Recently Reported Biological Activities of Pyrazole Compounds. Bioorg. Med. Chem.2017, 25 (22), 5891–5903.
  • Yet, L. Privileged Structures in Drug Discovery. In Privileged Structures in Drug Discovery: Medicinal Chemistry and Case Studies; John Wiley & Sons, Ltd, 2015; pp 1–34.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Schenone, S.; Brullo, C.; Bruno, O.; Bondavalli, F.; Ranise, A.; Botta, M. The Pyrazole Moiety in the Construction of a Library of Aurora Kinase Inhibitors. Bioorg. Med. Chem. Lett.2008, 18 (15), 4334–4338.
  • El-Sayed, M. A. A.; Abdel-Aziz, A. A.-M.; Abdel-Aziz, N. I.; El-Azab, A. S.; Al-Obaid, A. M. Synthesis, Cytotoxicity and a-Glucosidase Inhibitory Activity of Some Novel Pyrazole-Substituted Benzenesulfonamides. Eur. J. Med. Chem.2012, 53, 293–299.
  • Ranatunge, R. R.; Garvey, D. S.; Janero, D. R.; Letts, L. G. Pyrazole-Based Kinase Inhibitors. Future Med. Chem.2009, 1 (6), 1109–1136.
  • A patent describing the synthesis of pyrazole derivatives from hydrazinylbenzoates for use as mGluR2 antagonists: CN1535266A.
  • A patent describing the use of hydrazinylbenzoates in the synthesis of ureas for therapeutic applic

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Application Notes and Protocols: Methyl 3-hydrazinylbenzoate Hydrochloride as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydrazinylbenzoate hydrochloride is a key building block in synthetic organic chemistry, particularly valued for its role as an intermediate in the production of a wide array of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, possessing both a reactive hydrazine moiety and a methyl ester, allows for the construction of complex heterocyclic scaffolds that are central to the structure of numerous drugs. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of indole and pyrazolone-based APIs. Detailed protocols, mechanistic insights, and safety considerations are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of Hydrazine Intermediates

Hydrazine derivatives are fundamental precursors in pharmaceutical synthesis due to their ability to participate in a variety of cyclization reactions. This compound (CAS No: 167626-26-8) is a particularly strategic intermediate. The hydrazine group serves as a potent nucleophile, enabling the formation of hydrazones which are key intermediates in constructing nitrogen-containing heterocycles. The methyl ester group, positioned at the meta-position of the benzene ring, offers a versatile handle for further functionalization or can be a crucial part of the final API's pharmacophore. This unique combination makes it a valuable starting material for creating diverse molecular architectures with a range of therapeutic applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 167626-26-8
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance Solid
Purity Typically ≥95%

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols for chemical reagents. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is not extensively documented, related hydrazine derivatives are known to be potential skin and eye irritants. In case of contact, rinse the affected area thoroughly with water.

Core Synthetic Applications: Building Blocks for APIs

The primary utility of this compound lies in its application as a precursor for two major classes of heterocyclic compounds with significant pharmacological activity: indoles and pyrazolones.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2][3][4][5] this compound is an ideal substrate for this reaction, leading to the formation of indole-5-carboxylate derivatives. These derivatives are precursors to a variety of APIs, including those with applications in neurology and inflammation.

Conceptual Workflow: Fischer Indole Synthesis

fischer_indole_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 Methyl 3-hydrazinylbenzoate hydrochloride hydrazone Hydrazone Formation (Acid Catalyst) start1->hydrazone start2 Ketone/Aldehyde (e.g., Levulinic Acid) start2->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization (Elimination of NH₃) rearrangement->cyclization product Methyl Indole-5-carboxylate Derivative cyclization->product

Caption: General workflow of the Fischer Indole Synthesis.

Protocol 1: Synthesis of a Methyl Indole-5-carboxylate Intermediate

This protocol outlines a general procedure for the synthesis of a methyl indole-5-carboxylate, a potential precursor for various APIs, using this compound and levulinic acid as the carbonyl component.

Materials:

  • This compound

  • Levulinic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol. Add levulinic acid (1.1 equivalents) to the solution.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude methyl indole-5-carboxylate derivative can be further purified by column chromatography on silica gel.

Expert Insights: The choice of the carbonyl component is critical in determining the substitution pattern of the final indole ring. Levulinic acid is a common choice that leads to a 2-methyl-3-carboxymethylindole scaffold. The acidic catalyst is essential for both the initial hydrazone formation and the subsequent cyclization steps. The temperature and reaction time should be optimized for each specific substrate pair to maximize yield and minimize side-product formation.

Synthesis of Pyrazolone Derivatives

Pyrazolones are another important class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This compound can be reacted with β-ketoesters, such as ethyl acetoacetate, to form pyrazolone derivatives.

Conceptual Workflow: Pyrazolone Synthesis

pyrazolone_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 Methyl 3-hydrazinylbenzoate hydrochloride condensation Condensation start1->condensation start2 β-Ketoester (e.g., Ethyl Acetoacetate) start2->condensation cyclization Intramolecular Cyclization condensation->cyclization product Pyrazolone Derivative with a Carboxylate Group cyclization->product

Caption: General workflow for the synthesis of Pyrazolone derivatives.

Protocol 2: Synthesis of a Pyrazolone-4-carboxylate Intermediate

This protocol describes a general method for the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Sodium acetate (or another suitable base)

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Acidification of the aqueous solution with dilute hydrochloric acid may be necessary to precipitate the product.

Expert Insights: The base is crucial in this reaction to neutralize the hydrochloride salt and facilitate the condensation. The choice of solvent can influence the reaction rate and yield. The ester group on the pyrazolone ring provides a handle for further derivatization, such as conversion to an amide, which is a common functional group in many APIs.

Downstream Processing and API Synthesis

The indole and pyrazolone intermediates synthesized from this compound can be further elaborated into final API molecules through various chemical transformations. These may include:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide coupling of the carboxylic acid with various amines to introduce diversity.

  • Reduction of the ester or carboxylic acid to an alcohol.

  • N-alkylation or N-acylation of the indole or pyrazolone ring.

The specific sequence of these reactions will depend on the target API. Process optimization at each step is critical to ensure high yield and purity of the final product.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of APIs. Its ability to readily form key heterocyclic scaffolds such as indoles and pyrazolones makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to serve as a foundation for the development of robust and efficient synthetic routes to novel pharmaceutical agents. As with any chemical synthesis, careful optimization and adherence to safety protocols are essential for successful outcomes.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373–401.
  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Patel, H. V.; Fernandes, P. S. Synthesis of some novel pyrazolone derivatives and their biological activity. Indian J. Chem., Sect. B1989, 28B, 167–170.
  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Fischer, E. Ueber die Verbindungen des Phenylhydrazins. Ber. Dtsch. Chem. Ges.1875, 8, 589-594.
  • Parmer, V. S.; Kumar, A.; Prasad, A. K.; Singh, S. K. A facile one-pot synthesis of 1-aryl-3-methyl-5-pyrazolones. ARKIVOC2003, (ix), 125-131.
  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]

  • Scientia Iranica. Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • PubChem. This compound. [Link]

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Spectrophotometric Analysis of Hydrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hydrazine Analysis in Pharmaceutical Development

Hydrazine and its derivatives are highly reactive chemical intermediates utilized in the synthesis of various active pharmaceutical ingredients (APIs). However, due to its potential genotoxic properties, regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent limits on hydrazine levels in final drug products to ensure patient safety.[1] Consequently, the development and validation of accurate, sensitive, and reliable analytical methods for the quantification of hydrazine are of paramount importance in the pharmaceutical industry.[2]

Spectrophotometry emerges as a simple, cost-effective, and sensitive technique for this purpose, offering a balance of simplicity and efficacy suitable for routine quality control.[1][2] This guide provides an in-depth exploration of spectrophotometric methods for hydrazine analysis, with a primary focus on the widely employed p-dimethylaminobenzaldehyde (PDAB) method. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical validation parameters in accordance with ICH guidelines.

Principle of the p-Dimethylaminobenzaldehyde (PDAB) Method

The most common spectrophotometric method for the determination of hydrazine is based on its condensation reaction with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium.[1][3][4] This reaction results in the formation of a distinctly yellow-colored azine complex (p-Dimethylaminobenzalazine).[3][5] The intensity of the yellow color is directly proportional to the concentration of hydrazine present in the sample and can be quantified by measuring its absorbance at a specific wavelength, typically around 458 nm.[1][6][7]

The acidic environment is crucial for the reaction to proceed efficiently.[3][4] The reaction is stable, and the color development follows Beer's law over a defined concentration range, allowing for accurate quantification.[3][6]

Visualizing the Core Reaction and Workflow

To better understand the process, the following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Chemical reaction between hydrazine and p-dimethylaminobenzaldehyde.

G prep Sample & Standard Preparation reagent Reagent Addition (p-DAB) prep->reagent reaction Color Development (Incubation) reagent->reaction measure Spectrophotometric Measurement (458 nm) reaction->measure calc Concentration Calculation measure->calc

Caption: General experimental workflow for spectrophotometric hydrazine analysis.

Detailed Application Protocol: Quantification of Hydrazine in a Pharmaceutical Substance

This protocol provides a step-by-step guide for the determination of residual hydrazine in a drug substance, using Sitagliptin Phosphate as an example. The principles can be adapted for other pharmaceutical matrices with appropriate validation.

Reagent and Standard Preparation

Causality Behind Choices:

  • Acidified Ethanol for PDAB: The PDAB reagent is dissolved in a mixture of ethanol and concentrated hydrochloric acid.[1][2] Ethanol acts as a solvent, while the hydrochloric acid provides the necessary acidic medium for the condensation reaction to occur optimally.

  • Hydrazine Sulfate as Standard: Hydrazine sulfate is a stable, non-volatile salt of hydrazine, making it an ideal primary standard for preparing accurate standard solutions.[1][2]

  • Diluent Choice: The choice of diluent for the working standard should be compatible with the sample matrix and the analytical method.

Detailed Steps:

  • p-DAB Reagent Solution: Dissolve approximately 0.8 g of 4-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[1][2]

  • Standard Hydrazine Stock Solution (5 µg/mL): Accurately weigh and transfer about 0.2041 g of hydrazine sulfate into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. Pipette 1 mL of this solution into a 100 mL volumetric flask and make up to volume with methanol.[1][2]

  • Working Standard Hydrazine Solution (0.5 µg/mL): Dilute 10 mL of the 5 µg/mL standard stock solution to 100 mL with the appropriate diluent (e.g., 1M Hydrochloric acid or water, depending on the sample preparation).[1]

Sample Preparation

Expertise in Action: The sample preparation procedure is designed to effectively dissolve the drug substance and facilitate the reaction with the PDAB reagent. Sonication is employed to ensure complete dissolution of the sample.[1] The final volume is made up with 1M Hydrochloric acid to maintain the acidic environment required for the colorimetric reaction.[1]

Detailed Steps (Example with Sitagliptin Phosphate):

  • Accurately weigh about 0.66 g of the drug substance into a 25 mL volumetric flask.[1]

  • Add 10 mL of water and sonicate to dissolve the sample completely.[1]

  • Add 10 mL of the p-DAB reagent solution.[1]

  • Make up to the volume with 1M Hydrochloric acid and mix well.[1]

Calibration Curve Preparation

Trustworthiness Through Calibration: A calibration curve is essential for relating the absorbance of the sample to its hydrazine concentration. A series of standard solutions of known concentrations are prepared and measured to establish a linear relationship between absorbance and concentration.

Detailed Steps:

  • Pipette appropriate volumes of the working standard hydrazine solution into a series of 25 mL volumetric flasks to prepare standards in the desired concentration range (e.g., 0.2 µg/g to 2.0 µg/g).

  • Add 10 mL of the p-DAB reagent solution to each flask.

  • Make up to the volume with 1M Hydrochloric acid and mix well.

  • Allow the color to develop for a consistent period (e.g., 10-15 minutes).[3]

Spectrophotometric Measurement

Methodological Precision: The absorbance of the prepared sample and standard solutions is measured at the wavelength of maximum absorbance (λmax) for the yellow azine complex, which is approximately 458 nm.[1][6] A reagent blank (containing all reagents except hydrazine) is used to zero the spectrophotometer, thereby correcting for any background absorbance from the reagents themselves.

Detailed Steps:

  • Set the spectrophotometer to a wavelength of 458 nm.

  • Use a reagent blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solution.

Calculation of Hydrazine Concentration

The concentration of hydrazine in the sample is determined by comparing its absorbance to the calibration curve.[1] The concentration can be calculated using the equation of the line obtained from the linear regression of the calibration curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Method Validation: Ensuring Trustworthy Results

Validation of the analytical method is a critical step to ensure its performance characteristics meet the requirements for the intended application. The validation should be performed according to ICH guidelines.[2][8]

Key Validation Parameters:

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[9][10]No interference from placebo, excipients, or degradation products at the λmax of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]Correlation coefficient (r²) ≥ 0.998.[6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][11]Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.[9][10]Percent recovery typically between 98% and 102%.[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]Relative Standard Deviation (RSD) ≤ 2%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]Typically determined by signal-to-noise ratio (e.g., 10:1).

Alternative and Complementary Spectrophotometric Methods

While the PDAB method is widely used, other spectrophotometric methods for the determination of hydrazine and its derivatives (like isoniazid) have been developed. These methods often involve different derivatizing reagents to form a chromogen.

  • Condensation with Salicylaldehyde: Isoniazid can be determined by its condensation reaction with salicylaldehyde to form an imine, with a λmax around 405 nm.[12]

  • Diazo Coupling: Another method for isoniazid involves a diazo coupling reaction with diazotized p-nitroaniline, forming an azo adduct with a λmax around 420 nm.[12]

  • Reaction with other Aldehydes: Other aldehydes like trans-cinnamaldehyde and cis-cinnamaldehyde have also been used as derivatizing reagents for isoniazid, resulting in Schiff's bases with different absorption maxima.[13]

  • Oxidative Coupling Reactions: Some methods are based on the oxidation of isoniazid by an excess of an oxidizing agent like Ce(IV), followed by the determination of the unreacted oxidant with a dye.[14]

The choice of method can depend on factors such as the specific hydrazine compound being analyzed, the sample matrix, and the required sensitivity.

Conclusion: A Robust Tool for Pharmaceutical Quality Control

Spectrophotometric analysis, particularly the p-dimethylaminobenzaldehyde method, provides a simple, rapid, and cost-effective approach for the determination of hydrazine in pharmaceutical substances.[1] Its sensitivity and reliability make it a valuable tool for routine quality control, ensuring that drug products meet the stringent regulatory requirements for genotoxic impurities. Proper method validation in accordance with ICH guidelines is essential to guarantee the integrity and trustworthiness of the analytical results, ultimately safeguarding patient health. While more sophisticated techniques like HPLC and GC-MS offer higher selectivity, spectrophotometry remains a highly practical and accessible method for many applications in the pharmaceutical industry.[1]

References

  • Adegoke, O. A., et al. (2019). Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. UIJPS, 5(1), 1-13. [Link]

  • Nagaraja, K. S., et al. (2008). Spectrophotometric determination of hydrazine. Talanta, 75(1), 27-31. [Link]

  • Srinivas, K., et al. (2014). Visible Spectrophotometric Estimation of Isoniazid in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(2), 526-529. [Link]

  • Matsui, F., Robertson, D. L., & Lovering, E. G. (1983). Determination of hydrazine in pharmaceuticals III: hydralazine and isoniazid using GLC. Journal of Pharmaceutical Sciences, 72(8), 948-951. [Link]

  • Basavaiah, K., & Prameela, H. C. (2014). Sensitive Spectrophotometric Assay of Isoniazid in Pharmaceuticals using Cerium(IV) and Two Acid Dyes. Journal of the Chilean Chemical Society, 59(2), 2431-2436. [Link]

  • Almani, K. F., et al. (2012). Spectrophotometric Determination of Isoniazid from Pharmaceutical Preparations Using Natural Aldehyde. Asian Journal of Chemistry, 24(12), 5555-5558. [Link]

  • Raju, N. Appala, et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 4(5), 1859-1866. [Link]

  • Nagaraja, K. S. (2023). Spectrophotometric Determination of Hydrazine. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2003). Spectrophotometric Determination of Isoniazid in Dosage forms by Derivatization. Journal of the Chemical Society of Pakistan, 25(4), 311-314. [Link]

  • Al-Ghabsha, T. S., et al. (2019). Spectrophotometric Determination of Hydrazine Sulphate using Fe(II)- 2,2’-bipyridyl Complex. International Conference on Technology, Engineering and Science (IConTES). [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]

  • Hach. (n.d.). Chemistry Explained: Hydrazine. [Link]

  • CHEMetrics. (n.d.). Hydrazine - PDMAB Method. [Link]

  • Suggs, H. J., Luskus, L. J., & Kilian, H. J. (1979). A Field Procedure for Determining Low Concentrations of Hydrazine. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. [Link]

  • Ram Dani. (n.d.). Hydrazine. Scribd. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Dr. Shailendra Kumar Singh. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. [Link]

  • Grafiati. (2025). Journal articles: 'Validation as per ICH guidelines'. [Link]

  • Velavendan, P., et al. (2015). Flow Injection Analysis of Hydrazine in the Aqueous Streams of Purex Process by Liquid Chromatography System Coupled with UV-Visible Detector. American Journal of Analytical Chemistry, 6, 857-864. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Watt, G. W., & Chrisp, J. D. (1952). Photometric analysis of trace amounts of hydrazine with p-dimethylaminobenzaldehyde. Chemical equilibria. Analytical Chemistry, 24(12), 2006-2008. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

Methyl 3-hydrazinylbenzoate hydrochloride is a versatile and commercially available building block, uniquely primed for the synthesis of diverse heterocyclic systems pivotal to modern drug discovery. The strategic positioning of the nucleophilic hydrazine moiety and the modifiable methyl ester group on the benzene ring allows for the construction of a wide array of pharmacologically relevant scaffolds. This guide provides detailed, field-tested protocols for the synthesis of novel pyrazole, pyridazinone, and 1,2,4-triazole derivatives starting from this key intermediate. We delve into the causality behind experimental choices, offering insights to empower researchers in the rational design and execution of synthetic routes for novel compound libraries.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficient construction of diverse molecular frameworks is paramount. This compound emerges as a reagent of significant strategic value. The hydrazine group (-NHNH₂) is a powerful nucleophile and a classic precursor for nitrogen-containing heterocycles, which are a cornerstone of many approved drugs.[1] The hydrochloride salt form ensures improved stability and handling of the otherwise reactive free hydrazine.[2] This guide outlines robust, step-by-step methodologies for leveraging this starting material to create three key classes of compounds: pyrazoles, pyridazinones, and triazoles, each a "privileged scaffold" in drug development.

Core Principle: The Nucleophilic Power of the Hydrazine Moiety

The synthetic versatility of this compound is rooted in the dual nucleophilic nature of the hydrazine group. The terminal nitrogen is highly reactive towards electrophilic carbons, such as those in carbonyls and nitriles. By selecting a reaction partner with two electrophilic centers in a specific relationship (e.g., 1,3-dicarbonyls, 1,4-dicarbonyls), a subsequent intramolecular cyclization is triggered, leading to the formation of stable five- or six-membered heterocyclic rings. The choice of the dielectrophilic partner directly dictates the resulting heterocyclic core, providing a logical and controllable path to molecular diversity.

Part I: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structural motif present in numerous blockbuster drugs.[3] The most classic and reliable method for its construction is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4]

Causality of Experimental Design

In this protocol, we react this compound with a β-ketoester, ethyl acetoacetate. The reaction proceeds via initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[3] An acid catalyst is often used to activate the carbonyl groups, but since the starting material is a hydrochloride salt, it can provide its own acidic environment upon dissolution. The use of a solvent like ethanol allows for effective dissolution of the reactants and facilitates the reaction at reflux temperatures.

Experimental Protocol: Synthesis of Methyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

This protocol details the cyclocondensation reaction to form a pyrazolone, a common pyrazole tautomer.

dot

Caption: Workflow for Pyrazole Synthesis.

Reagent/ParameterQuantity/ValueMolar RatioPurpose
Methyl 3-hydrazinylbenzoate HCl2.03 g1.0 equivHydrazine source
Ethyl Acetoacetate1.30 g (1.29 mL)1.0 equiv1,3-Dicarbonyl source
Ethanol25 mL-Solvent
Reaction Time4-6 hours-To ensure completion
TemperatureReflux (~78 °C)-Reaction condition
Expected Yield 75-85%-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.03 g, 10.0 mmol).

  • Add ethanol (25 mL) and stir to dissolve.

  • Add ethyl acetoacetate (1.30 g, 10.0 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

  • If precipitation is slow, the volume of ethanol can be reduced in vacuo, or the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the purified solid under vacuum to yield the final pyrazole derivative.

  • Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Part II: Synthesis of 6-Substituted Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This scaffold is a key component in drugs with cardiovascular, analgesic, and anti-inflammatory activities.[5] The standard synthesis involves the reaction of a hydrazine with a γ-keto acid or its ester.[6][7]

Causality of Experimental Design

This protocol uses levulinic acid, a common γ-keto acid. The reaction mechanism is analogous to pyrazole formation: an initial condensation between the hydrazine and the ketone forms a hydrazone.[8] This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen on the carboxylic acid, leading to cyclization and dehydration to form the stable dihydropyridazinone ring. Acetic acid is used as a solvent as it facilitates both the dissolution of the reactants and the acid-catalyzed steps of the reaction.

Experimental Protocol: Synthesis of Methyl 3-(6-methyl-3-oxo-3,4,5,6-tetrahydropyridazin-1-yl)benzoate

dot

Caption: Workflow for Pyridazinone Synthesis.

Reagent/ParameterQuantity/ValueMolar RatioPurpose
Methyl 3-hydrazinylbenzoate HCl2.03 g1.0 equivHydrazine source
Levulinic Acid1.16 g1.0 equivγ-Keto acid source
Glacial Acetic Acid20 mL-Solvent & Catalyst
Reaction Time6-8 hours-To ensure completion
TemperatureReflux (~118 °C)-Reaction condition
Expected Yield 70-80%-

Step-by-Step Methodology:

  • Combine this compound (2.03 g, 10.0 mmol) and levulinic acid (1.16 g, 10.0 mmol) in a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Add glacial acetic acid (20 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-water with stirring.

  • Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with ample water to remove any residual salts, then dry it under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterize the final compound to confirm its structure.[9]

Part III: Synthesis of 1,3-Disubstituted 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms, a scaffold known for its wide range of biological activities, including antifungal and anticancer properties.[10] A common synthetic route involves the cyclization of an acylhydrazide (hydrazide) with a one-carbon source.[11] This requires a two-step process from our starting material: first, conversion of the methyl ester to a benzohydrazide, followed by cyclization.

Step 1 Protocol: Synthesis of 3-Hydrazinylbenzohydrazide

Causality: The methyl ester is converted to the more reactive acylhydrazide by reacting it with an excess of hydrazine hydrate. This is a standard nucleophilic acyl substitution. Ethanol is a suitable solvent, and refluxing drives the reaction to completion.

Reagent/ParameterQuantity/ValueMolar RatioPurpose
Methyl 3-hydrazinylbenzoate HCl2.03 g1.0 equivStarting Material
Hydrazine Hydrate (64%)1.5 mL~3.0 equivNucleophile
Ethanol30 mL-Solvent
Reaction Time6 hours-To ensure completion
Expected Yield >90%-

Methodology:

  • Dissolve this compound (2.03 g, 10.0 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.5 mL, ~30 mmol) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • The resulting solid hydrazide is filtered, washed with cold ethanol, and dried. This intermediate is often used directly in the next step without extensive purification.

Step 2 Protocol: Synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate

Causality: The newly formed hydrazide is cyclized using formic acid, which serves as both the solvent and the source of the final carbon atom for the triazole ring. The reaction proceeds through the formation of an N-formylhydrazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the aromatic 1,2,4-triazole.

dot dot graph Synthesis_Workflow_Triazole { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="3-Hydrazinylbenzohydrazide\n(from Step 1)", fillcolor="#F1F3F4"]; Reagent [label="Add Formic Acid", fillcolor="#F1F3F4"]; Reflux [label="Reflux\n3-5 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="Cool to RT", fillcolor="#FBBC05"]; Workup [label="Pour into Ice-Water\n& Neutralize (NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="Filter, Wash & Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Triazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent; Reagent -> Reflux [label="Heat"]; Reflux -> Cool; Cool -> Workup; Workup -> Isolate; Isolate -> End; }

Sources

Applikations- und Protokollhandbuch: Derivatisierung von Methyl-3-hydrazinylbenzoat-hydrochlorid für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 06. Januar 2026 Dokument-ID: AP-M3HB-2026-01

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von Methyl-3-hydrazinylbenzoat-hydrochlorid, einer vielseitigen Ausgangsverbindung für die Wirkstoffentdeckung. Wir stellen zwei robuste und bewährte Protokolle zur Synthese von biologisch relevanten Molekülklassen vor: Hydrazone und Pyrazole. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll als praktische Ressource für die Erstellung von diversifizierten Molekülbibliotheken für das biologische Screening dienen. Die hier beschriebenen Methoden sind auf Reproduzierbarkeit und Skalierbarkeit ausgelegt und werden durch mechanistische Erklärungen, detaillierte Versuchsdurchführungen und repräsentative Daten untermauert.

Einleitung: Die strategische Bedeutung von Methyl-3-hydrazinylbenzoat-hydrochlorid

Methyl-3-hydrazinylbenzoat-hydrochlorid ist ein wertvolles bifunktionelles Reagenz in der medizinischen Chemie. Seine Struktur vereint zwei entscheidende chemische Merkmale:

  • Die Hydrazin-Gruppe (-NH-NH₂): Diese hochreaktive funktionelle Gruppe dient als vielseitiger Anknüpfungspunkt für die Synthese einer breiten Palette von Heterozyklen und Azomethin-Derivaten. Sie ist ein Schlüsselbaustein für die Bildung von Hydrazonen und Pyrazolen, die in vielen pharmakologisch aktiven Molekülen zu finden sind.

  • Der Benzoat-Ester-Rest: Der Methyl-Ester bietet eine Möglichkeit zur weiteren Modifikation (z. B. durch Amidierung oder Hydrolyse) und beeinflusst gleichzeitig die physikochemischen Eigenschaften des Moleküls, wie Löslichkeit und Lipophilie, was für die pharmakokinetischen Eigenschaften von entscheidender Bedeutung sein kann[1].

Die Derivatisierung dieses Moleküls ermöglicht die systematische Erforschung des chemischen Raums um einen zentralen Phenylhydrazin-Kern. Die resultierenden Verbindungen, insbesondere Hydrazone und Pyrazole, sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende, analgetische und krebshemmende Eigenschaften[2][3][4]. Daher stellt die Erstellung einer Bibliothek von Derivaten aus diesem Ausgangsmaterial eine effiziente Strategie zur Identifizierung neuer Leitstrukturen in der Wirkstoffforschung dar.

Derivatisierungsstrategien: Synthese von Hydrazonen und Pyrazolen

Wir konzentrieren uns auf zwei fundamentale und hochgradig zuverlässige Syntheserouten, die von der Hydrazin-Gruppe ausgehen.

Strategie A: Synthese von Hydrazonen durch Kondensationsreaktion

Die Reaktion von Hydrazinen mit Aldehyden oder Ketonen ist eine klassische Kondensationsreaktion, die unter saurer Katalyse zu Hydrazonen führt. Diese Reaktion ist in der Regel hocheffizient und toleriert eine breite Palette von funktionellen Gruppen, was die Erzeugung einer großen Vielfalt an Derivaten ermöglicht[5]. Das resultierende C=N-Doppelbindungssystem (Azomethin) ist ein wichtiger Pharmakophor, der für zahlreiche biologische Interaktionen verantwortlich ist[4].

Strategie B: Knorr-Pyrazol-Synthese

Die Knorr-Pyrazol-Synthese ist eine der wichtigsten Methoden zur Herstellung des Pyrazol-Ringsystems, eines Fünfring-Heterozyklus mit zwei benachbarten Stickstoffatomen[6][7]. Die Reaktion beinhaltet die Kondensation eines Hydrazins mit einer 1,3-Dicarbonyl-Verbindung, gefolgt von einer intramolekularen Zyklisierung und Dehydratisierung, um den stabilen aromatischen Pyrazol-Ring zu bilden[6][8]. Pyrazole sind eine privilegierte Struktur in der medizinischen Chemie und bilden das Kernstück von Blockbuster-Medikamenten wie Celecoxib (ein COX-2-Inhibitor)[9].

logical_flow cluster_start Ausgangsmaterial cluster_strategies Derivatisierungsstrategien cluster_products Produktklassen start Methyl-3-hydrazinylbenzoat -hydrochlorid strategy_a Strategie A: Kondensation mit Aldehyden/Ketonen start->strategy_a Reaktionstyp strategy_b Strategie B: Knorr-Synthese mit 1,3-Dicarbonylen start->strategy_b Reaktionstyp product_a Hydrazon-Derivate strategy_a->product_a führt zu product_b Pyrazol-Derivate strategy_b->product_b führt zu screening Biologisches Screening product_a->screening product_b->screening

Abbildung 1: Logischer Arbeitsablauf von der Ausgangsverbindung über die Derivatisierungsstrategien zu den Produktklassen und dem anschließenden biologischen Screening.

Detaillierte Versuchsprotokolle

Die folgenden Protokolle sind als validierte Standardverfahren konzipiert. Es wird empfohlen, alle Reaktionen unter einem Abzug durchzuführen und geeignete persönliche Schutzausrüstung zu tragen.

Protokoll 1: Synthese von Methyl-3-((2-(4-chlorbenzyliden)hydrazinyl)benzoat (ein Hydrazon-Derivat)

Dieses Protokoll beschreibt die Synthese eines repräsentativen Hydrazons durch die Reaktion von Methyl-3-hydrazinylbenzoat-hydrochlorid mit 4-Chlorbenzaldehyd.

Materialien und Reagenzien:

  • Methyl-3-hydrazinylbenzoat-hydrochlorid (CAS: 167626-26-8)[10]

  • 4-Chlorbenzaldehyd

  • Ethanol (absolut)

  • Eisessig (katalytische Menge)

  • Rundkolben (50 mL)

  • Magnetrührer und Rührfisch

  • Rückflusskühler

  • Heizplatte

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

  • Laufmittel für DC: Ethylacetat/Hexan (30:70)

  • Büchnertrichter und Saugflasche

Schritt-für-Schritt-Anleitung:

  • Vorbereitung der Reaktionsmischung: In einem 50-mL-Rundkolben werden Methyl-3-hydrazinylbenzoat-hydrochlorid (1,0 mmol, 202,6 mg) und 4-Chlorbenzaldehyd (1,0 mmol, 140,6 mg) in 15 mL absolutem Ethanol suspendiert.

    • Begründung: Ethanol dient als polares protisches Lösungsmittel, das die Löslichkeit der Reaktanten erleichtert und für die meisten Kondensationsreaktionen geeignet ist.

  • Katalysatorzugabe: Fügen Sie 2-3 Tropfen Eisessig zur Reaktionsmischung hinzu.

    • Begründung: Die Säure katalysiert die Reaktion, indem sie das Carbonyl-Sauerstoffatom des Aldehyds protoniert und es dadurch elektrophiler für den nukleophilen Angriff durch das Hydrazin macht.

  • Reaktionsdurchführung: Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung unter Rühren für 2-4 Stunden bei Rückflusstemperatur (ca. 80 °C).

  • Reaktionskontrolle: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC)[11]. Tragen Sie eine Probe der Ausgangsmaterialien und der Reaktionsmischung auf. Die Bildung eines neuen Flecks mit einem anderen Rf-Wert und das Verschwinden der Ausgangsmaterialien deuten auf den Abschluss der Reaktion hin.

  • Produktisolierung: Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen. Das Produkt fällt in der Regel als fester Niederschlag aus. Falls erforderlich, kann die Ausfällung durch Zugabe von kaltem Wasser oder durch Kühlen im Eisbad vervollständigt werden.

  • Aufreinigung: Filtrieren Sie den festen Niederschlag über einen Büchnertrichter ab, waschen Sie ihn mit einer kleinen Menge kaltem Ethanol, um Verunreinigungen zu entfernen, und trocknen Sie ihn an der Luft oder im Vakuum.

    • Begründung: Die Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) kann zur weiteren Reinigung des Produkts verwendet werden, um eine hohe Reinheit für das biologische Screening zu gewährleisten.

workflow_hydrazone reagents 1. Reagenzien mischen (Hydrazin-HCl, Aldehyd, Ethanol) catalyst 2. Katalysator zugeben (Eisessig) reagents->catalyst reflux 3. Unter Rückfluss erhitzen (2-4 Stunden) catalyst->reflux tlc 4. Reaktionskontrolle (DC) reflux->tlc tlc->reflux unvollständig cool 5. Abkühlen und Produkt ausfällen tlc->cool vollständig filter 6. Filtrieren und Waschen cool->filter product Reines Hydrazon-Produkt filter->product

Abbildung 2: Schematischer Arbeitsablauf für die Synthese von Hydrazon-Derivaten.

Protokoll 2: Synthese von Methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoat (ein Pyrazol-Derivat)

Dieses Protokoll beschreibt die Knorr-Pyrazol-Synthese unter Verwendung von Acetylaceton als 1,3-Dicarbonyl-Partner.

Materialien und Reagenzien:

  • Methyl-3-hydrazinylbenzoat-hydrochlorid (CAS: 167626-26-8)

  • Acetylaceton (2,4-Pentandion)

  • Ethanol oder Eisessig als Lösungsmittel

  • Rundkolben (50 mL)

  • Magnetrührer und Rührfisch

  • Rückflusskühler und Heizplatte

  • Ausrüstung für die Aufarbeitung (wie in Protokoll 1)

Schritt-für-Schritt-Anleitung:

  • Vorbereitung der Reaktionsmischung: Lösen Sie Methyl-3-hydrazinylbenzoat-hydrochlorid (1,0 mmol, 202,6 mg) in 15 mL Ethanol oder Eisessig in einem 50-mL-Rundkolben.

    • Begründung: Eisessig kann sowohl als Lösungsmittel als auch als Säurekatalysator dienen und die Reaktion oft beschleunigen[8].

  • Zugabe des Dicarbonyls: Fügen Sie Acetylaceton (1,05 mmol, 108 µL) langsam unter Rühren zur Lösung hinzu. Ein leichter Überschuss stellt sicher, dass das Hydrazin vollständig umgesetzt wird.

  • Reaktionsdurchführung: Erhitzen Sie die Mischung unter Rückfluss für 3-6 Stunden. Die Reaktion beinhaltet eine anfängliche Kondensation zu einem Hydrazon-Zwischenprodukt, gefolgt von einer langsameren Zyklisierung und Dehydratisierung zum aromatischen Pyrazol[6].

  • Reaktionskontrolle: Überwachen Sie den Fortschritt wie in Protokoll 1 beschrieben mittels DC.

  • Produktisolierung: Nach dem Abkühlen der Reaktionsmischung auf Raumtemperatur wird die Lösung in Eiswasser gegossen, um das Produkt auszufällen.

  • Aufreinigung: Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen, um Säurereste zu entfernen, und getrocknet. Eine Umkristallisation aus einem Ethanol/Wasser-Gemisch liefert in der Regel ein hochreines Produkt.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst repräsentative, erwartete Ergebnisse für die in den Protokollen beschriebenen Synthesen zusammen. Die tatsächlichen Werte können je nach experimentellen Bedingungen variieren.

EigenschaftDerivat aus Protokoll 1Derivat aus Protokoll 2
Name Methyl-3-((2-(4-chlorbenzyliden)hydrazinyl)benzoat)Methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoat
Struktur Phenylring mit Ester- und Hydrazon-SeitenkettePhenylring mit Ester- und Dimethylpyrazol-Ring
Reaktionstyp Hydrazon-KondensationKnorr-Pyrazol-Synthese
Erwartete Ausbeute > 85 %> 80 %
Schmelzpunkt (erwartet) 150-160 °C90-100 °C
Charakteristisches ¹H-NMR Signal (δ, ppm) ~8.1 (s, 1H, -N=CH-)~6.0 (s, 1H, Pyrazol-H)

Überlegungen zum biologischen Screening

Die neu synthetisierte Bibliothek von Derivaten ist nun bereit für das biologische Screening. Die Wahl der Assays sollte sich an den bekannten Aktivitäten ähnlicher Verbindungen orientieren[2][12][13].

Empfohlene Primär-Assays:

  • Antimikrobielles Screening:

    • Assay: Bestimmung der minimalen Hemmkonzentration (MHK).

    • Prinzip: Die Verbindungen werden in seriellen Verdünnungen zu Kulturen von Bakterien (z. B. Staphylococcus aureus, Escherichia coli) oder Pilzen (z. B. Candida albicans) gegeben. Die niedrigste Konzentration, die sichtbares Wachstum hemmt, wird als MHK bestimmt[2].

  • Antikrebs-Screening:

    • Assay: MTT-Assay (oder ähnliche zellbasierte Viabilitätsassays).

    • Prinzip: Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) werden mit den Verbindungen inkubiert. Das Enzym Tetrazolium-Reduktase in lebenden Zellen wandelt den MTT-Farbstoff in ein farbiges Formazan-Produkt um, dessen Menge photometrisch gemessen wird und direkt mit der Anzahl der überlebenden Zellen korreliert.

  • Entzündungshemmendes Screening:

    • Assay: Cyclooxygenase (COX-1/COX-2)-Inhibitionsassay.

    • Prinzip: Die Fähigkeit der Verbindungen, die Aktivität der Enzyme COX-1 und COX-2 zu hemmen, wird in einem zellfreien System gemessen. Dies ist besonders relevant für Pyrazol-Derivate, da Celecoxib ein selektiver COX-2-Inhibitor ist[12].

screening_workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase synthesis Synthese der Derivat-Bibliothek purification Aufreinigung und Charakterisierung synthesis->purification library Stamm-Lösungs- Bibliothek (in DMSO) purification->library primary_assay Primäres Screening (z.B. MTT, MHK) library->primary_assay Testung hit_id Hit-Identifizierung primary_assay->hit_id hit_id->primary_assay Kein Treffer dose_response Dosis-Wirkungs- Analyse (IC₅₀/EC₅₀) hit_id->dose_response Treffer secondary_assay Sekundäre Assays (z.B. Spezifität, Mechanismus) dose_response->secondary_assay

Abbildung 3: Allgemeiner Arbeitsablauf für das biologische Screening von der synthetisierten Bibliothek bis zur Validierung von Treffern.

Referenzen

  • Al-Abeid, F. N., & Al-Ghamdi, A. M. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via direct N-heterocyclization of hydrazines. RSC Advances, 8(49), 27889-27897. [Link]

  • OChemPrep. (2019). Pyrazole Synthesis (Knorr). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Ahmed, A. A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16). [Link]

  • Singh, R., & Singh, A. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 11(1), 45-50. [Link]

  • Ahmed, A. A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Mohammed, H. S. (2022). Green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. [Link]

  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2482. [Link]

  • Wang, S., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • Singh, P., et al. (2015). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 7(4), 250-258. [Link]

  • Al-Ostath, R. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31631-31643. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-hydrazinylbenzoate hydrochloride. MySkinRecipes. [Link]

Sources

Application Notes and Protocols: The Strategic Role of Methyl 3-Hydrazinylbenzoate Hydrochloride in the Synthesis of pH-Sensitive Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2][3] The linker, a critical component connecting the antibody to the payload, dictates the overall success of the ADC, influencing its stability, pharmacokinetic properties, and the efficiency of drug release at the tumor site.[1][2] Among the various linker technologies, pH-sensitive linkers have garnered significant attention for their ability to remain stable in the neutral pH of the bloodstream and selectively release the cytotoxic payload in the acidic environment of tumor cell endosomes and lysosomes.[1][][]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of methyl 3-hydrazinylbenzoate hydrochloride as a key building block for the synthesis of pH-sensitive hydrazone linkers for ADCs. We will delve into the chemical rationale, provide step-by-step protocols, and discuss the critical parameters for successful synthesis and characterization.

The Chemistry of Hydrazone Linkers: A pH-Triggered Release Mechanism

Hydrazone linkers are formed by the reaction of a hydrazine derivative with a ketone or aldehyde group present on the cytotoxic payload. The resulting hydrazone bond is susceptible to acid-catalyzed hydrolysis.[][] At the physiological pH of blood (~7.4), the hydrazone linkage is relatively stable, minimizing premature drug release and associated systemic toxicity.[1][] Upon internalization of the ADC into the target cancer cell, it is trafficked to the acidic compartments of the endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8), where the hydrazone bond is rapidly cleaved, releasing the active drug.[1]

The use of this compound as a starting material offers a strategic advantage due to its bifunctional nature. The hydrazine moiety serves as the reactive handle for drug conjugation, while the methyl ester can be readily converted into a reactive group for antibody conjugation.

Experimental Workflow for ADC Synthesis using this compound

The overall strategy involves a multi-step process to first create a bifunctional linker from this compound, followed by its conjugation to the payload and finally to the antibody.

ADC_Synthesis_Workflow cluster_0 Part 1: Bifunctional Linker Synthesis cluster_1 Part 2: Linker-Payload Conjugation cluster_2 Part 3: Antibody-Drug Conjugation A Methyl 3-hydrazinylbenzoate hydrochloride B Hydrolysis to 3-Hydrazinylbenzoic acid A->B Base C Activation of Carboxylic Acid (e.g., NHS ester formation) B->C NHS, DCC/EDC D Bifunctional Linker (Hydrazine + Activated Ester) C->D F Linker-Payload Conjugate D->F Acid catalyst E Cytotoxic Payload (with ketone/aldehyde) E->F H Final ADC F->H Reaction with Lysine residues G Monoclonal Antibody (mAb) G->H Linker_Synthesis cluster_0 Chemical Structures Start Methyl 3-hydrazinylbenzoate Hydrochloride Intermediate 3-Hydrazinylbenzoic acid Start->Intermediate 1. Hydrolysis Final Bifunctional Linker (NHS Ester) Intermediate->Final 2. NHS Ester Formation

Sources

Analytical techniques for monitoring reactions with methyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reaction Monitoring of Methyl 3-hydrazinylbenzoate Hydrochloride

Authored by: Senior Application Scientist

Abstract

This compound is a pivotal bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and heterocyclic compounds. Its reactive hydrazine and methyl ester moieties enable a wide array of chemical transformations. Precise monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding kinetic profiles. This guide provides a comprehensive overview of robust analytical techniques for monitoring reactions involving this versatile intermediate, designed for researchers, chemists, and drug development professionals. We delve into the principles, applications, and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Synthetic and Analytical Challenge

This compound serves as a key precursor in the synthesis of complex molecules, including various heterocycles that are foundational in medicinal chemistry.[1][2] The molecule's utility stems from its two primary reactive sites: the nucleophilic hydrazine group (-NHNH₂) and the electrophilic methyl ester group (-COOCH₃). Reactions can be selectively targeted at either group, such as the formation of hydrazones, pyrazoles, or pyridazines from the hydrazine moiety, or amides via aminolysis of the ester.[3]

Effective reaction monitoring is essential to:

  • Determine Reaction Completion: Accurately identify the point at which reactants are consumed.

  • Identify Intermediates and Byproducts: Gain insight into the reaction mechanism and potential side reactions.

  • Quantify Yield and Purity: Assess the efficiency and success of the transformation in real-time or near real-time.

  • Develop Kinetic Models: Understand the rate of reaction to enable process scale-up and optimization.

The analytical challenge lies in the properties of the molecule itself. The hydrazine group is highly polar and can be prone to oxidation.[1] Therefore, analytical methods must be chosen carefully to ensure stability, sensitivity, and selectivity for the starting material, intermediates, and final products.

General Workflow for Reaction Monitoring

A systematic approach is crucial for obtaining reliable data. The generalized workflow involves sampling, sample preparation, analysis, and data interpretation. The choice of technique at the "Analysis" stage will dictate the specifics of the preceding and subsequent steps.

Reaction_Monitoring_Workflow cluster_0 Reaction Vessel cluster_1 Data Acquisition & Analysis Reaction Ongoing Chemical Reaction Sampling 1. Quench & Sample (Aliquot extraction) Reaction->Sampling Prep 2. Sample Preparation (Dilution, Derivatization, Filtration) Sampling->Prep Analysis 3. Instrumental Analysis (HPLC, GC-MS, NMR, FTIR) Prep->Analysis Data 4. Data Interpretation (Kinetics, Purity, Yield) Analysis->Data Data->Reaction Process Optimization

Caption: General workflow for monitoring a chemical reaction.

Chromatographic Techniques: HPLC and GC-MS

Chromatographic methods are the workhorses of reaction monitoring, offering excellent separation of complex mixtures and sensitive quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful technique for this application, providing robust quantification of reactants, products, and impurities.

  • Principle & Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. While this compound is moderately polar, its key challenge is the poor UV chromophore of the hydrazine group itself. To overcome this and enhance retention and sensitivity, pre-column derivatization is highly recommended.[4] Reacting the hydrazine moiety with an aldehyde, such as salicylaldehyde or p-anisaldehyde, forms a stable hydrazone.[5][6] This derivative is more hydrophobic, leading to better retention on C18 columns, and possesses a strong UV chromophore, enabling detection at nanomolar levels.[4]

  • Workflow for HPLC Analysis with Derivatization:

    HPLC_Workflow Start Reaction Aliquot Quench Quench Reaction (e.g., with cold solvent) Start->Quench Deriv Add Derivatizing Agent (e.g., Salicylaldehyde in ACN) Quench->Deriv React Incubate (Ambient temp, 20 min) Deriv->React Dilute Dilute to Final Volume (with Mobile Phase) React->Dilute Inject Inject into HPLC-UV Dilute->Inject Analyze Analyze Chromatogram (Peak Area vs. Time) Inject->Analyze

    Caption: Step-by-step workflow for pre-column derivatization HPLC analysis.

  • Detailed Protocol: RP-HPLC-UV with Salicylaldehyde Derivatization

    • Reagent Preparation:

      • Derivatizing Solution: Prepare a 10 mg/mL solution of salicylaldehyde in acetonitrile.

      • Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm filter and degas.[4]

    • Sample Preparation:

      • Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel and immediately quench it in a known volume of solvent (e.g., 900 µL of acetonitrile) to stop the reaction and create a 1:10 dilution.

      • Transfer 100 µL of the quenched sample to a fresh vial.

      • Add 100 µL of the salicylaldehyde derivatizing solution.

      • Vortex and allow the mixture to react at ambient temperature for 20 minutes. This converts the hydrazine into its salazine derivative.[4]

      • Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Instrumental Parameters:

      Parameter Setting
      Column C18, 150 mm x 4.6 mm, 5 µm
      Mobile Phase 60:40 Acetonitrile:Water
      Flow Rate 1.0 mL/min
      Injection Volume 10 µL
      Column Temp. 25 °C[7]

      | UV Detection | 209 nm (for salazine derivative)[4] or a wavelength suitable for the specific product |

    • Data Interpretation: Monitor the decrease in the peak area of the derivatized methyl 3-hydrazinylbenzoate and the corresponding increase in the peak area of the derivatized product over time. A calibration curve should be generated for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is essential to make it amenable to GC analysis.

  • Principle & Rationale: GC separates compounds in the gas phase based on their boiling points and interactions with the column's stationary phase. Mass spectrometry provides detection and structural confirmation by analyzing the mass-to-charge ratio of ionized fragments. A highly effective and simple derivatization strategy involves using acetone as both the solvent and the derivatizing agent, which reacts with the hydrazine to form the corresponding hydrazone.[8] This eliminates complex workup steps and yields a volatile derivative suitable for GC analysis.

  • Detailed Protocol: Acetone Derivatization GC-MS

    • Sample Preparation:

      • Withdraw a small aliquot (e.g., 100 µL) from the reaction and quench it in 900 µL of acetone.

      • Vortex the sample. The acetone serves to both dissolve the analyte and react with the hydrazine group to form acetone methyl-3-formylbenzoate hydrazone.

      • If the drug substance is not soluble in acetone, another solvent may be used initially, followed by the addition of acetone for derivatization.[8]

      • Filter the sample through a 0.2 µm syringe filter into a GC vial.

    • Instrumental Parameters:

      Parameter Setting
      Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)
      Inlet Temperature 250 °C
      Injection Mode Split (e.g., 20:1)
      Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
      Oven Program Start at 80 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
      MS Transfer Line 280 °C
      Ion Source Temp. 230 °C

      | Detection Mode | Selected Ion Monitoring (SIM) for reactant and product ions; Scan mode for unknown identification |

    • Data Interpretation: The reaction progress is monitored by tracking the peak area of the derivatized reactant and product. The mass spectrometer provides definitive identification based on their unique mass spectra and fragmentation patterns.

Spectroscopic Techniques: NMR and FTIR

Spectroscopic methods offer the advantage of providing real-time or near-real-time data, often without the need for sample separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[9]

  • Principle & Rationale: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The chemical shift of each nucleus provides information about its local electronic environment. By integrating the area under specific peaks, the relative molar ratio of different species in a solution can be determined. For reaction monitoring, a series of ¹H NMR spectra are acquired over time.[9] This allows for tracking the disappearance of reactant signals and the appearance of product signals simultaneously.

  • Detailed Protocol: In-situ ¹H NMR Monitoring

    • Sample Preparation:

      • The reaction is performed directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆, CDCl₃) if possible.

      • A known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) with non-overlapping peaks is added to the reaction mixture at the beginning.

      • The tube is placed in the NMR spectrometer, and the temperature is set to the desired reaction temperature.

    • Data Acquisition:

      • Acquire an initial ¹H NMR spectrum (t=0).

      • Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 5-10 minutes) for the duration of the reaction.

    • Data Interpretation:

      • Identify characteristic, well-resolved peaks for the starting material (e.g., aromatic protons, -COOCH₃ protons) and the product.

      • Normalize the integral of the reactant and product peaks to the integral of the internal standard in each spectrum.

      • Plot the normalized integral (proportional to concentration) of the reactant and product versus time to obtain a kinetic profile of the reaction. Studies on aromatic hydrazines have shown that NMR can effectively characterize these compounds and their derivatives.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

In-line FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, is an excellent Process Analytical Technology (PAT) tool for real-time, continuous reaction monitoring.

  • Principle & Rationale: FTIR measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Each functional group has a characteristic absorption frequency. By inserting an ATR probe directly into the reaction vessel, spectra can be collected in real-time without sample extraction.[12] This allows for tracking changes in the concentration of functional groups associated with reactants and products.

  • Detailed Protocol: In-line ATR-FTIR Monitoring

    • Setup:

      • Insert the ATR-FTIR probe (e.g., ReactIR) into the reaction vessel.

      • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Data Acquisition:

      • Initiate the reaction (e.g., by adding the final reagent).

      • Begin collecting spectra at a high frequency (e.g., one spectrum every 1-2 minutes).

    • Data Interpretation:

      • Identify key vibrational bands to monitor. For a reaction at the hydrazine group (e.g., hydrazone formation), one would monitor:

        • Disappearance of N-H stretching bands of the hydrazine (typically ~3300-3400 cm⁻¹).

        • Appearance of the C=N stretching band of the hydrazone product (~1620-1650 cm⁻¹).

      • For a reaction at the ester, one would monitor changes in the C=O stretching band (~1720 cm⁻¹).[13]

      • The software can plot the absorbance intensity of these specific peaks over time, generating a real-time kinetic profile of the reaction.[12]

Decision Guide and Technique Comparison

Choosing the right technique depends on the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, speed, and available equipment.

G start What is the primary goal? q1 Need for Real-Time Kinetic Data? start->q1 q2 Need for High-Throughput Quantitative Analysis? q1->q2 No ftir Use In-line FTIR q1->ftir Yes q3 Need for Absolute Structural Confirmation of Unknowns? q2->q3 No hplc Use HPLC-UV q2->hplc Yes nmr Use in-situ NMR q3->nmr Yes (for soluble compounds) gcms Use GC-MS q3->gcms Yes (for volatile compounds)

Sources

Troubleshooting & Optimization

How to improve the yield of reactions using methyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 3-hydrazinylbenzoate hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, troubleshooting advice, and optimized protocols for reactions involving this versatile reagent. Our goal is to help you maximize your reaction yields and ensure the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and reactivity of this compound.

Q1: What is the primary challenge when using this compound directly in a reaction?

The primary challenge is the presence of the hydrochloride salt. The hydrazine moiety exists in its protonated, non-nucleophilic ammonium form (-NH2NH3+Cl-). This protonation significantly reduces the nucleophilicity of the terminal nitrogen, which is crucial for its intended reactions (e.g., condensation with carbonyls). Direct use without addressing this will often result in very low or no yield.

Q2: Do I always need to add a base to my reaction? If so, why?

Yes, in almost all applications where the hydrazine acts as a nucleophile, a base is required. The base deprotonates the hydrazinium cation to generate the neutral, nucleophilic "free-base" form in situ. This equilibrium shift is essential for the reaction to proceed efficiently. The choice of base and its stoichiometry are critical optimization parameters.

The hydrazinium ion ([H2N-NH3]+) has a pKa of approximately 8.1. To effectively deprotonate it and generate the nucleophilic free base, you must use a base whose conjugate acid has a pKa higher than ~8.1. Using a weaker base will result in an unfavorable equilibrium, leading to a low concentration of the active nucleophile and poor reaction yield.

Q3: Which base should I choose for my reaction?

The optimal base depends on the specific reaction, solvent, and temperature. Here is a general guide:

Base TypeExamplespKa of Conjugate AcidTypical Use Case & Comments
Weak Inorganic Bases Sodium Bicarbonate (NaHCO₃), Sodium Acetate (NaOAc)~6.4 (H₂CO₃), ~4.8 (AcOH)Generally not recommended for full deprotonation as their conjugate acids are too acidic. May be used in specific cases where only a mild base is needed to neutralize acid byproducts.
Moderate Inorganic Bases Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)~10.3 (HCO₃⁻)Often insufficient for complete deprotonation, leading to slow or incomplete reactions. Can be effective in some high-temperature condensations.
Organic Amine Bases Triethylamine (TEA, Et₃N), Diisopropylethylamine (DIPEA)~10.7, ~11Very common choices . They are soluble in many organic solvents and strong enough to deprotonate the hydrazinium salt effectively. Use at least 1.0-1.2 equivalents.
Stronger Bases 1,8-Diazabicycloundec-7-ene (DBU), Sodium/Potassium tert-butoxide~13.5, ~19Typically too strong and may cause undesired side reactions, such as deprotonation of other functional groups or self-condensation of carbonyl partners. Use with caution.

Expert Recommendation: Start with 1.1 equivalents of triethylamine (TEA) in a polar aprotic solvent like ethanol, THF, or DMF. This provides a good balance of basicity and compatibility for many common reactions like hydrazone formation or Fischer indole synthesis.

Q4: Can I isolate the free-base of methyl 3-hydrazinylbenzoate before my reaction?

While possible, it is not recommended . The free-base hydrazine is less stable than its hydrochloride salt. It is more susceptible to air oxidation and disproportionation. Generating the free base in situ by adding a suitable base directly to the reaction mixture is the standard, most efficient, and safest procedure.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental issues.

Problem 1: Low to No Yield

"I ran my reaction (e.g., condensation with a ketone) using this compound, but TLC/LCMS analysis shows mostly unreacted starting materials."

This is the most common issue and can almost always be traced back to one of a few core principles. Let's diagnose it with a logical workflow.

G start Low / No Yield q1 Did you add a base? start->q1 no_base Problem: No free hydrazine. Solution: Add 1.1 eq. of a suitable base (e.g., TEA). q1->no_base No yes_base Yes, a base was added. q1->yes_base Yes q2 Is the base strong enough? (pKa of conj. acid > 8.5) yes_base->q2 base_weak Problem: Incomplete deprotonation. Solution: Switch to a stronger base like TEA or DIPEA. q2->base_weak No base_strong Yes, base is adequate. q2->base_strong Yes q3 Are your starting materials stable under the reaction conditions? base_strong->q3 sm_unstable Problem: Starting material decomposition. Solution: Lower temperature, screen solvents, check pH. q3->sm_unstable No sm_stable Yes, starting materials are stable. q3->sm_stable Yes end_node Consider other factors: - Steric hindrance - Reaction time/temperature - Solvent effects - Water content (for condensations) sm_stable->end_node

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Cause: Insufficient or No Base.

    • Explanation: As detailed in the FAQ, the hydrochloride salt is not nucleophilic. Without a base, the concentration of the active free-hydrazine is negligible.

    • Protocol: Modify your reaction setup to include at least 1.1 equivalents of a suitable base like triethylamine. Add the base to the solution of the hydrazine salt and stir for 5-10 minutes before adding the electrophile (e.g., your ketone or aldehyde).

  • Cause: Inappropriate Solvent or Temperature.

    • Explanation: Condensation reactions to form hydrazones are often equilibrium-driven. The removal of water can be critical to drive the reaction to completion.

    • Protocol:

      • If in a protic solvent like ethanol, consider adding molecular sieves (3Å or 4Å) to sequester the water byproduct.

      • Alternatively, switch to an aprotic solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water, which is highly effective for driving the equilibrium forward. This is a classic technique for hydrazone and enamine formation.

  • Cause: Steric Hindrance.

    • Explanation: If your carbonyl compound is sterically hindered (e.g., di-tert-butyl ketone), the reaction rate will be significantly slower.

    • Solution: Increase the reaction temperature and extend the reaction time. Monitor by TLC or LCMS every few hours. In some cases, a catalytic amount of acid (e.g., a drop of acetic acid) can help activate the carbonyl, but this must be balanced with having enough base to ensure free hydrazine is present.

Problem 2: Complex Product Mixture & Impurity Formation

"My reaction seems to work, but I get multiple spots on TLC and a complex crude NMR. What are the likely side reactions?"

This issue often arises from the reactivity of the starting materials or the intermediate product.

G start Complex Product Mixture q1 Is the hydrazone intermediate stable under your conditions? start->q1 hydrolysis Side Reaction: Hydrolysis Hydrazone reverts to starting materials. Solution: Remove water (Dean-Stark, mol. sieves). q1->hydrolysis No stable Yes, it appears stable. q1->stable Yes q2 Are you performing a Fischer Indole Synthesis? stable->q2 fischer_yes Possible Side Reactions: - N-N bond cleavage - Incomplete cyclization - Dimerization q2->fischer_yes Yes fischer_no No. q2->fischer_no No q3 Is your carbonyl partner an α,β-unsaturated ester? fischer_no->q3 michael_add Side Reaction: Michael Addition Hydrazine adds to the double bond. Solution: Use milder conditions, shorter reaction time. q3->michael_add Yes not_michael No. q3->not_michael No end_node Consider: - Self-condensation of carbonyl - Reaction with the methyl ester - Air oxidation not_michael->end_node

Caption: Decision tree for diagnosing complex product mixtures.

Detailed Solutions:

  • Cause: Hydrolysis of Hydrazone Intermediate.

    • Explanation: Hydrazone formation is reversible. If water is present in the reaction (either as a solvent or byproduct), the intermediate can hydrolyze back to the starting hydrazine and carbonyl compound. This is especially true under acidic conditions.

    • Solution: As mentioned previously, rigorously exclude or remove water. Use dry solvents and consider adding molecular sieves or a Dean-Stark trap.

  • Cause: Reaction with the Methyl Ester.

    • Explanation: While slower than reaction with aldehydes/ketones, hydrazines can react with esters to form hydrazides. This is typically favored by higher temperatures and longer reaction times.

    • Solution: Use the mildest temperature possible that allows for the primary reaction to proceed. Monitor the reaction closely and stop it as soon as the primary starting material is consumed to prevent the slower, secondary reaction with the ester.

  • Cause: Side Reactions in Fischer Indole Synthesis.

    • Explanation: The Fischer indole synthesis involves a complex, acid-catalyzed cascade. Side reactions can include N-N bond cleavage of the hydrazone intermediate, especially with electron-donating groups on the aryl ring, or incomplete cyclization leading to enamines or diimines.

    • Solution: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) or Eaton's reagent are often effective at promoting the desired-sigmatropic rearrangement while minimizing side reactions. Temperature control is also key; start at a lower temperature and slowly increase it until the reaction initiates.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol details the in situ generation of the free hydrazine and its condensation with a generic ketone.

Materials:

  • This compound (1.0 eq)

  • Ketone (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Ethanol (anhydrous)

  • 4Å Molecular Sieves (activated)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous ethanol (approx. 0.1 M concentration).

  • Add activated 4Å molecular sieves (approx. 1 g per 10 mmol of hydrazine).

  • Begin stirring and add triethylamine (1.1 eq) dropwise at room temperature. Stir the resulting suspension for 15 minutes.

  • Add the ketone (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor its progress by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature.

  • Filter off the molecular sieves and triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude hydrazone, which can be purified by recrystallization or column chromatography.

References

  • Kalia, J. & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Dirksen, A. & Hackeng, T. M. Hydrolytic Stability of Hydrazones and Oximes. PubMed, National Institutes of Health. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions, 42, 335-652. [Link]

  • Taber, D. F., & Stachel, S. J. The Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

  • Cheong, P. H.-Y., et al. Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 74(17), 6757-6762. [Link]

  • Wikipedia. Hydrazinium. Wikipedia. [Link]

  • Chemistry Steps. Organic Acids and Bases. Chemistry Steps. [Link]

Technical Support Center: Purification of Crude Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude methyl 3-hydrazinylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Recovery After Recrystallization

Question: I'm experiencing significant product loss after recrystallizing my crude this compound from ethanol/water. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the crude product in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.

Causality and Solution:

The solubility of aryl hydrazine hydrochlorides is a critical factor. While soluble in water due to their ionic nature, their solubility in alcohols like ethanol can be more nuanced.[1] A common pitfall is using an excessive volume of the recrystallization solvent, which keeps too much of your product dissolved even after cooling.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Rationale: The ideal solvent system will dissolve the crude product completely at an elevated temperature but have very low solubility for the purified product at low temperatures (e.g., 0-4 °C).

    • Procedure:

      • Begin by testing small aliquots of your crude material with different solvent mixtures (e.g., varying ratios of ethanol:water, methanol:water, or isopropanol:water).

      • Heat the solvent mixture and add it portion-wise to the crude solid until it just dissolves.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

      • The system that provides a good yield of clean-looking crystals is your optimal choice.

  • Minimizing Solvent Volume:

    • Rationale: Using the minimum amount of hot solvent necessary to dissolve the crude product is paramount for achieving high recovery.

    • Procedure:

      • Heat your chosen solvent system to its boiling point.

      • Add the hot solvent to your crude product in small portions, with stirring and gentle heating, until the solid is fully dissolved. Avoid adding a large excess.

  • Controlled Cooling:

    • Rationale: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil. Slow cooling encourages the growth of larger, purer crystals.

    • Procedure:

      • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop.

      • Once at room temperature, induce further crystallization by placing the flask in an ice-water bath for at least 30 minutes before filtration.

  • Washing the Crystals:

    • Rationale: Washing the filtered crystals is necessary to remove residual mother liquor containing impurities. However, using a solvent in which the product is highly soluble will lead to product loss.

    • Procedure:

      • After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent.

      • This minimizes the dissolution of the purified product while effectively removing impurities.

Workflow for Optimizing Recrystallization:

G cluster_start Start cluster_protocol Recrystallization Protocol cluster_end Result start Crude Product dissolve Dissolve in MINIMUM hot solvent start->dissolve Select optimal solvent cool Slowly cool to room temp. dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter ice_bath->filter wash Wash with ICE-COLD solvent filter->wash dry Dry purified crystals wash->dry product Purified Product dry->product

Caption: Workflow for optimizing recrystallization yield.

Issue 2: Persistent Colored Impurities After Recrystallization

Question: My this compound remains off-white or yellowish even after multiple recrystallizations. How can I remove these colored impurities?

Answer:

Persistent color often indicates the presence of oxidation byproducts or other chromophoric impurities that co-crystallize with your product. Aryl hydrazines can be susceptible to air oxidation, which can generate colored species.

Causality and Solution:

These impurities may have similar solubility profiles to the desired product, making their removal by simple recrystallization inefficient. In such cases, a decolorizing agent like activated carbon can be employed.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and can adsorb large, flat, aromatic molecules, which are often the source of color.

    • Procedure:

      • Dissolve the crude product in the minimum amount of hot recrystallization solvent as previously determined.

      • Add a very small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution. A "spatula tip" is often sufficient. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

      • Swirl the mixture and keep it hot for a few minutes to allow for adsorption.

      • Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent premature crystallization of the product in the funnel.

      • Allow the hot, decolorized filtrate to cool as described in the previous section.

Data on Common Recrystallization Solvents:

Solvent SystemBoiling Point (°C)Notes
Ethanol/WaterVariableGood for many hydrochloride salts. The ratio can be tuned for optimal solubility.
Methanol/WaterVariableMethanol is more polar than ethanol and may be a better solvent for highly polar impurities.
Isopropanol82.6A less polar alcohol that can be effective if the product is too soluble in ethanol or methanol.
Acetonitrile82Can be a good choice, but care must be taken as it is a more toxic solvent.
Issue 3: Product Purity by HPLC is Still Low After Recrystallization

Question: Although my product looks clean, HPLC analysis shows the presence of significant impurities. What other purification techniques can I use?

Answer:

When recrystallization is insufficient to remove impurities with very similar properties to the product, more discriminative techniques like acid-base extraction or column chromatography are necessary.

Method 1: Acid-Base Extraction

Causality and Solution:

Acid-base extraction separates compounds based on their differing acid-base properties and their resulting solubility in aqueous and organic solvents.[2][3][4] this compound is the salt of a weak base (the hydrazine). It can be converted to its free base form, which will be soluble in an organic solvent, while acidic or neutral impurities may remain in the aqueous layer.[5][6]

Troubleshooting Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the solution is basic (test with pH paper). This will neutralize the HCl and generate the free hydrazine base. Caution: Using a strong base like concentrated NaOH can potentially hydrolyze the methyl ester group.[4]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. The neutral free base will move into the organic layer.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the free base.

  • Salt Reformation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) to precipitate the purified hydrochloride salt.

  • Isolation: Filter the resulting solid, wash with a small amount of cold organic solvent, and dry.

Logical Flow of Acid-Base Extraction:

G cluster_layers Separatory Funnel start Crude Hydrochloride Salt in Water basify Add weak base (e.g., NaHCO3) start->basify extract Extract with organic solvent (e.g., CH2Cl2) basify->extract organic_layer Organic Layer: Free Hydrazine Base extract->organic_layer aqueous_layer Aqueous Layer: Ionic Impurities extract->aqueous_layer dry_concentrate Dry and concentrate organic layer organic_layer->dry_concentrate reform_salt Add HCl solution to reform salt dry_concentrate->reform_salt isolate Filter and dry reform_salt->isolate product Purified Hydrochloride Salt isolate->product

Caption: Logic of purification via acid-base extraction.

Method 2: Column Chromatography

Causality and Solution:

Column chromatography provides a higher level of separation based on the differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.[7] This technique is particularly useful for removing impurities that are structurally very similar to the desired product.

Troubleshooting Protocol:

  • Stationary and Mobile Phase Selection:

    • Rationale: The choice of stationary phase (typically silica gel for this type of compound) and mobile phase is crucial for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal mobile phase.

    • Procedure (TLC):

      • Dissolve a small amount of the crude material in a suitable solvent.

      • Spot the solution onto a silica gel TLC plate.

      • Develop the plate in a chamber with a mixture of a non-polar and a more polar solvent (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

      • The ideal mobile phase will give your product an Rf value of approximately 0.3-0.4, with good separation from impurities.

  • Column Packing and Sample Loading:

    • Rationale: A well-packed column is essential for achieving good separation. The sample should be loaded in a concentrated band.

    • Procedure:

      • Pack a glass column with a slurry of silica gel in the chosen mobile phase.

      • Dissolve the crude product (as the free base, not the HCl salt) in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel and load the resulting powder onto the top of the column (dry loading).[7]

  • Elution and Fraction Collection:

    • Rationale: As the mobile phase flows through the column, the compounds will separate. Collecting small fractions allows for the isolation of the pure product.

    • Procedure:

      • Begin eluting the column with the mobile phase.

      • Collect fractions and monitor their composition by TLC.

      • Combine the pure fractions containing the desired product.

  • Product Isolation:

    • Procedure:

      • Evaporate the solvent from the combined pure fractions.

      • Convert the purified free base back to the hydrochloride salt as described in the acid-base extraction protocol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often arise from the synthetic route used. For instance, if prepared from the corresponding nitro compound, residual starting material or partially reduced intermediates can be present. If synthesized via a Sandmeyer-type reaction from an aniline, unreacted starting material or byproducts from side reactions are possible.[8][9] Over-alkylation during esterification or hydrolysis of the ester group are also potential sources of impurities.

Q2: Can I use a strong base like sodium hydroxide during the acid-base extraction?

A2: It is generally not recommended to use a strong base like NaOH.[4] The ester functionality in methyl 3-hydrazinylbenzoate is susceptible to hydrolysis under strongly basic conditions, which would convert your product into 3-hydrazinylbenzoic acid, leading to significant yield loss. A weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a much safer choice.

Q3: My compound seems to degrade or change color upon storage. How can I store it properly?

A3: Aryl hydrazines and their salts can be sensitive to air and light, leading to oxidation and degradation.[10] For long-term stability, it is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).

Q4: Is it necessary to convert the hydrochloride salt to the free base before running a silica gel column?

A4: Yes, it is highly recommended. The hydrochloride salt is ionic and will likely stick irreversibly to the polar silica gel stationary phase, resulting in very poor recovery from the column. Converting it to the less polar free base allows it to travel through the column and be separated effectively.

Q5: What safety precautions should I take when working with this compound?

A5: As with any chemical, you should consult the Safety Data Sheet (SDS).[11] Hydrazine derivatives should be handled with care as they can be toxic.[11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Loba Chemie. (2015). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • Khan Academy. (2020). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • LibreTexts. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0153168A2 - Process for preparing a hydrazine hydrohalide.
  • ResearchGate. (n.d.). Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. Retrieved from [Link]

  • Google Patents. (n.d.). US20050124824A1 - Process for the preparation of aryl hydrazone and aryl hydrazine.
  • Hartwig, J. F., et al. (2018). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of a Palladium(II) Hydrazine Adduct. Journal of the American Chemical Society, 140(4), 1568-1579. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for methyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl 3-hydrazinylbenzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, we move beyond simple protocols to explore the underlying principles of the reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your reaction conditions for yield, purity, and efficiency.

Reaction Overview: The Hydrazinolysis of a Benzoate Ester

The synthesis of methyl 3-hydrazinylbenzoate is fundamentally a nucleophilic acyl substitution reaction, specifically, the hydrazinolysis of the corresponding methyl ester. The reaction involves the attack of hydrazine (a potent nucleophile) on the electrophilic carbonyl carbon of the ester. The final step is the formation of the hydrochloride salt to enhance the compound's stability and simplify its handling and purification[1].

Reaction_Overview cluster_products Products ester Methyl 3-aminobenzoate Precursor (or similar ester) freebase Methyl 3-hydrazinylbenzoate (Free Base) ester->freebase Hydrazinolysis (Solvent, Heat) hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hcl_salt Methyl 3-hydrazinylbenzoate HCl (Final Product) freebase->hcl_salt HCl Addition (Acidification)

Caption: General workflow for the synthesis of methyl 3-hydrazinylbenzoate HCl.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most common issue, often stemming from suboptimal reaction conditions or reactant quality.

Possible Cause A: Insufficient Reaction Temperature or Time Hydrazinolysis of esters, especially aromatic ones, requires energy to overcome the activation barrier. Room temperature reactions are often sluggish.

  • Expert Insight: The reaction is typically conducted under reflux conditions in a suitable solvent like ethanol or methanol[2][3]. Refluxing ensures a consistent and sufficiently high temperature to drive the reaction forward without needing super-high temperatures that could degrade the product.

  • Solution:

    • Ensure your reaction is heated to the boiling point of the chosen solvent (e.g., ~78°C for ethanol).

    • Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours (e.g., 6 hours), continue refluxing for up to 24 hours[3].

Possible Cause B: Insufficient Nucleophile (Hydrazine) The reaction is an equilibrium process. A stoichiometric amount of hydrazine may not be enough to push the reaction to completion.

  • Expert Insight: Using a significant excess of hydrazine hydrate is a standard practice to shift the equilibrium towards the product side, maximizing the conversion of the ester[3].

  • Solution: Increase the molar excess of hydrazine hydrate. A common starting point is 10-20 equivalents relative to the ester[3]. The excess hydrazine can be easily removed during the work-up phase.

Possible Cause C: Inappropriate Solvent Choice The solvent plays a critical role in solubilizing reactants and mediating the reaction.

  • Expert Insight: Protic solvents like methanol or ethanol are highly effective. They readily dissolve both the ester and hydrazine hydrate, creating a homogenous reaction environment essential for high conversion[2]. Aprotic solvents may not be as effective for this specific transformation.

  • Solution: Use absolute ethanol or methanol as the reaction solvent. Ensure the volume is sufficient to fully dissolve the starting ester at reflux temperature.

Troubleshooting_Yield start Low / No Yield check_temp Is reaction at reflux? start->check_temp check_hydrazine Is hydrazine in large excess (>10 eq)? check_temp->check_hydrazine Yes increase_temp Action: Increase heat to reflux & extend reaction time. check_temp->increase_temp No check_solvent Is solvent protic (e.g., EtOH, MeOH)? check_hydrazine->check_solvent Yes increase_hydrazine Action: Increase hydrazine to 10-20 equivalents. check_hydrazine->increase_hydrazine No change_solvent Action: Switch to absolute ethanol or methanol. check_solvent->change_solvent No success Yield Improved check_solvent->success Yes increase_temp->success increase_hydrazine->success change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Impurity issues often arise from side reactions or incomplete conversion.

Possible Cause A: Dihydrazide or other Acyl Migration Products While less common with a mono-ester, side reactions can occur if other reactive sites are present or if conditions are too harsh. The primary concern is often unreacted starting material.

  • Expert Insight: The most effective way to minimize impurities from incomplete reaction is to ensure the primary reaction goes to completion.

  • Solution:

    • TLC Monitoring: Diligently monitor the reaction until the starting ester spot has completely disappeared.

    • Purification: After forming the hydrochloride salt, recrystallization is a powerful technique for removing residual starting material and other impurities. Ethanol is a common solvent for this purpose[4][5].

Possible Cause B: Degradation of Hydrazine or Product Prolonged heating at excessively high temperatures can lead to the degradation of both the hydrazine reactant and the desired hydrazide product.

  • Expert Insight: While reflux is necessary, using a solvent with an extremely high boiling point is generally not required and can be detrimental.

  • Solution: Stick to standard solvents like ethanol or methanol. Avoid unnecessarily long reaction times once the starting material is consumed (as confirmed by TLC).

Q3: I'm having trouble isolating the product after the reaction.

Isolation difficulties can occur if the product remains soluble in the reaction mixture or if excess reactants interfere with crystallization.

Possible Cause A: Product is Soluble in the Reaction Solvent The free base (methyl 3-hydrazinylbenzoate) may be soluble in the alcohol solvent, even after cooling.

  • Expert Insight: Converting the product to its hydrochloride salt is the key step for both purification and isolation[1]. The salt form typically has much lower solubility in organic solvents, facilitating its precipitation.

  • Solution:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly add a solution of concentrated hydrochloric acid or HCl in a solvent like ethanol or ether.

    • Monitor the pH to ensure it is acidic. The hydrochloride salt should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

Possible Cause B: Removing Excess Hydrazine Hydrate The large excess of hydrazine used can sometimes interfere with product crystallization.

  • Expert Insight: Hydrazine hydrate is highly soluble in water, a property that can be exploited during work-up.

  • Solution: If direct precipitation of the hydrochloride salt is problematic, a liquid-liquid extraction can be performed. After the reaction, the solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the bulk of the excess hydrazine before proceeding with acidification to form the salt.

Frequently Asked Questions (FAQs)

ParameterRecommended ConditionRationale & Expert Insights
Temperature Reflux (~78°C in Ethanol)Provides sufficient activation energy for the nucleophilic attack without causing significant degradation. This is a standard condition for ester hydrazinolysis[1][4].
Solvent Absolute Ethanol or MethanolThese protic solvents are excellent for dissolving both the ester starting material and hydrazine hydrate, ensuring a homogenous reaction mixture which is crucial for efficiency[2].
Catalyst None RequiredThe hydrazinolysis of simple esters is typically efficient without a catalyst due to the high nucleophilicity of hydrazine[6]. Catalysts are more relevant for hindered substrates or less reactive systems like amides[7].
Hydrazine Ratio 10-20 Molar EquivalentsUsing a large excess of hydrazine hydrate shifts the reaction equilibrium towards the product, ensuring high conversion of the starting ester and minimizing reaction time[3].
Q4: What is the mechanism of the hydrazinolysis reaction?

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Mechanism ester Ester Carbonyl (R-CO-OR') tetrahedral Tetrahedral Intermediate ester->tetrahedral 2. Form Intermediate hydrazine Hydrazine (H₂N-NH₂) hydrazine->ester 1. Nucleophilic Attack product Acyl Hydrazide (R-CO-NHNH₂) tetrahedral->product 3. Eliminate Leaving Group alkoxide Alkoxide (R'-O⁻) tetrahedral->alkoxide

Caption: Simplified mechanism of nucleophilic acyl substitution by hydrazine.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination of Leaving Group: The intermediate is unstable and collapses. The carbonyl double bond is reformed, and the alkoxy group (-OCH₃) is eliminated as a leaving group (as methanol after protonation), yielding the final acyl hydrazide product.

Q5: Why must the final product be stored as a hydrochloride salt?
  • Stability: Hydrazine derivatives can be sensitive to oxidation by air. Converting the free base to the hydrochloride salt protonates the basic nitrogen atoms, significantly increasing the compound's stability and shelf-life.

  • Handling: The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the often oily or less stable free base form[1].

  • Purification: As mentioned, the salt form is often less soluble in organic solvents, making it easier to purify via crystallization and filtration[8].

Experimental Protocols

Protocol 1: General Synthesis of Methyl 3-hydrazinylbenzoate

(Note: This is a representative protocol. Please adapt based on your specific starting material and scale.)

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3-aminobenzoate (1.0 eq).

  • Solvent & Reactant: Add absolute ethanol to dissolve the ester (approx. 10-15 mL per gram of ester). Add hydrazine monohydrate (15 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting ester spot is no longer visible. This may take 6-24 hours.

  • Cooling: Once complete, remove the heat source and allow the reaction to cool to room temperature, then place it in an ice bath.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Acidification: While stirring the cooled reaction mixture from Protocol 1 in an ice bath, slowly add concentrated HCl (or a saturated solution of HCl in ethanol) dropwise until the pH is strongly acidic (pH 1-2, check with pH paper).

  • Precipitation: A white or off-white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude hydrochloride salt.

References

  • DTIC. (n.d.). CATALYTIC REACTIONS OF HYDRAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Google Patents. (n.d.). Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic activity of representative hydrazine catalysts. Reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (2022). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from [Link]

  • PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • ACS Publications. (1956). Reactions of Hydrazine with Heterocyclic 1,2-Dicarboxylic Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Google Patents. (n.d.). Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stable Use of Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 3-hydrazinylbenzoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and prevent the degradation of this compound, ensuring the success and reproducibility of your experiments.

This compound is a valuable building block, but its hydrazine moiety is susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. This guide provides practical, field-proven insights in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues. If you are encountering poor results, consult this guide to diagnose and solve the problem.

Issue 1: My reaction is giving low yields and/or multiple unexpected spots on TLC.

Probable Cause: This is the most common symptom of reactant degradation. The active nucleophilic hydrazine is likely being consumed by side reactions before it can react with your substrate. The primary culprits are oxidation and reaction with incompatible electrophiles in the reaction medium.

Recommended Actions & Investigation:

  • Assess Reagent Purity: Before starting, verify the purity of your this compound. A color other than white or off-white can indicate degradation.[1] If in doubt, perform a quick purity check using NMR or LC-MS.

  • Analyze Reaction Atmosphere: The hydrazine group is highly susceptible to oxidation by atmospheric oxygen, a reaction often catalyzed by trace metal impurities.[2] If you are not running the reaction under an inert atmosphere (Nitrogen or Argon), this is the most likely cause.

  • Evaluate Solvent Quality: Solvents, particularly ethers like THF or dioxane, can accumulate peroxides, which are potent oxidizing agents.[3] Always use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides using commercially available test strips.

  • Check for Incompatible Reagents: Aside from your intended electrophile, consider other components. For instance, some additives or catalysts might be incompatible. Hydrazine is a strong reducing agent and can react with various oxidants.[2]

Preventative Measures:

  • Always use an inert atmosphere. This is the single most critical factor. See Protocol 2 for a standard setup.

  • Purify solvents before use. Do not assume a new bottle of solvent is free from dissolved oxygen or trace impurities. Degas solvents by sparging with nitrogen or argon for 15-30 minutes before use.

  • Prepare the free base immediately before use. The hydrochloride salt is significantly more stable than the free base. If your reaction requires the free base, generate it from the salt just prior to adding it to the reaction mixture.[1] See Protocol 1.

Issue 2: The color of my stock solution or reaction mixture has changed to yellow or brown.

Probable Cause: Color change is a strong visual indicator of oxidative degradation.[4] Hydrazines can be oxidized to diazenes and other chromophoric species, which are often yellow, orange, or brown. This indicates that a significant portion of your starting material has decomposed.

Recommended Actions & Investigation:

  • Cease Use of the Solution: Do not proceed with a discolored solution. The presence of degradation products will compromise your reaction's outcome and make purification difficult.

  • Implement Inert Gas Techniques: If the color change occurred during the reaction, it reinforces the need for a rigorously oxygen-free environment. Ensure all reagents and solvents are deoxygenated and that the reaction is maintained under a positive pressure of inert gas.

  • Storage Review: If a stock solution changed color during storage, your storage conditions are inadequate. Hydrazine derivatives must be protected from light and air.[5][6]

Preventative Measures:

  • Prepare solutions fresh. Avoid making stock solutions for long-term storage. If you must, store them in amber vials under an inert atmosphere in a freezer (-20°C).[1][5]

  • Use deoxygenated solvents for all solutions and reactions.

Issue 3: I'm observing unexpected gas evolution during my reaction.

Probable Cause: The production of highly stable dinitrogen gas (N₂) is a common thermodynamic driving force for many reactions and decompositions involving hydrazine derivatives.[7] This can be caused by aggressive oxidation or thermal decomposition.

Recommended Actions & Investigation:

  • Check Reaction Temperature: Excessive heat can cause the thermal decomposition of hydrazine compounds.[8] Ensure your reaction is not overheating and that the temperature is precisely controlled.

  • Identify Potential Oxidants: Review your reaction components for strong oxidizing agents that could be reacting with the hydrazine to produce N₂ gas.[7]

Preventative Measures:

  • Maintain strict temperature control. Use a temperature-controlled reaction block or oil bath.

  • Avoid strong oxidants unless they are a required part of the reaction mechanism, in which case stoichiometry and addition rate must be carefully controlled.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] To maximize shelf-life, store under an inert atmosphere (argon or nitrogen) in a freezer. It is sensitive to air, moisture, and light.[6] Always handle in a well-ventilated area or fume hood.

Q2: How does pH affect the stability and reactivity of this compound? A2: The hydrochloride salt form is protonated at the hydrazine moiety, which protects it from oxidation and makes it more stable for storage. For most reactions, the nucleophilic free base is required. This is generated by adding a mild, non-nucleophilic base (e.g., NaHCO₃, Et₃N, DIPEA). Using strong bases like hydroxides should be done with caution, as high pH can promote side reactions. The free base is significantly less stable and should be used immediately after preparation.[1]

Q3: What are the primary degradation pathways I should be aware of? A3: The three main degradation pathways are Oxidation , Hydrolysis , and Reaction with Electrophiles (like CO₂). Oxidation is the most common issue, converting the hydrazine to a diazene or leading to complete decomposition. Hydrolysis of the methyl ester can occur under strongly acidic or basic conditions, especially with heating. Finally, the nucleophilic free base can react with atmospheric carbon dioxide.

G cluster_main Methyl 3-Hydrazinylbenzoate (Free Base) cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies SM Methyl 3-Hydrazinylbenzoate (H₂N-NH-Ar-CO₂Me) OX Oxidized Species (e.g., Diazene, N₂) SM->OX O₂ / Metal Ions (Air Exposure) HY Hydrolysis Product (3-Hydrazinylbenzoic Acid) SM->HY H₂O / Acid or Base (pH Extremes) CO2 Carbazate Adduct (From atmospheric CO₂) SM->CO2 CO₂ (Air Exposure) P1 Inert Atmosphere (N₂ or Ar) P1->SM Protects From P2 Control pH (Use mild base) P2->SM Protects From P3 Use Dry Solvents P3->SM Protects From

Caption: Key degradation pathways and preventative measures.

Q4: Do I need to use the free base form? If so, how do I prepare it safely? A4: Yes, for reactions where the hydrazine acts as a nucleophile (e.g., condensation with a carbonyl, N-arylation), the free base is required. The hydrochloride salt is not sufficiently nucleophilic. The free base is unstable and should be generated in situ or used immediately after isolation. See Protocol 1 for a standard procedure.

Q5: Which solvents are recommended or should be avoided? A5: The choice of solvent is reaction-dependent. The hydrochloride salt is soluble in water and sparingly soluble in methanol.[9] For reactions, common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are often used once the free base is generated. Crucially, all solvents must be anhydrous and deoxygenated. Avoid using old bottles of THF or 2-propanol that may contain peroxides.

Part 3: Protocols & Methodologies

Protocol 1: Preparation and Use of the Free Base

This protocol describes the liberation of the free base from the hydrochloride salt for immediate use in a subsequent reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2-3 volumes relative to the organic solvent).

  • Extraction: Stir the biphasic mixture vigorously for 10-15 minutes. The free base will be extracted into the organic layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

  • Immediate Use: The resulting solid or oil is the free base. It should be used immediately in the next reaction without delay.[1] Do not store the free base.

Protocol 2: General Reaction Setup to Minimize Degradation

This protocol outlines a standard setup for running a reaction under an inert atmosphere.

  • Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and septum) while maintaining a positive flow of inert gas.

  • Inerting: Connect the apparatus to a gas bubbler or a dual manifold (Schlenk line) to maintain a slight positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add anhydrous, deoxygenated solvents and reagents via syringe through the rubber septum. Solid reagents can be added under a strong positive flow of inert gas.

  • Execution: Run the reaction under these conditions for the required time, ensuring the inert atmosphere is maintained.

G cluster_workflow Troubleshooting Workflow Start Low Yield / Impure Product? Q_Color Color Change Observed? Start->Q_Color Q_Inert Inert Atmosphere Used? Q_Color->Q_Inert No Sol_Oxidation Primary Cause: Oxidation Q_Color->Sol_Oxidation Yes Q_Solvent Solvent Quality Verified? Q_Inert->Q_Solvent Yes Q_Inert->Sol_Oxidation No Sol_Reagents Primary Cause: Reagent/Solvent Impurity Q_Solvent->Sol_Reagents No Fix_Fresh Action: Prepare free base immediately before use (See Protocol 1) Q_Solvent->Fix_Fresh Yes Fix_Inert Action: Implement rigorous inert -atmosphere technique (See Protocol 2) Sol_Oxidation->Fix_Inert Fix_Solvent Action: Use fresh, peroxide-free, degassed solvents Sol_Reagents->Fix_Solvent

Caption: A decision-making workflow for troubleshooting common issues.

Part 4: Summary Tables

Table 1: Reagent & Solvent Compatibility
ClassCompatible / RecommendedUse with Caution / Potential IssuesIncompatible / Avoid
Solvents Anhydrous & Degassed: DCM, MeCN, Dioxane, Toluene, DMFAlcohols (can act as nucleophiles), THF (check for peroxides)Solvents containing peroxides, strong acids, or dissolved oxygen
Bases NaHCO₃, K₂CO₃, Et₃N, DIPEA (for free base generation)Strong bases (NaOH, KOH, alkoxides) may promote side reactions-
Atmosphere Nitrogen, Argon-Air (Oxygen), Carbon Dioxide (for free base)
Additives -Trace metals (can catalyze oxidation)Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄)[2]
Table 2: Recommended Reaction Parameter Limits
ParameterRecommended RangeRationale
Temperature Reaction-dependent, but generally < 100°CHydrazine derivatives can be thermally unstable at high temperatures, leading to decomposition.[8]
pH (in aqueous media) 6.0 - 8.5The free base is most available in this range. Strongly acidic conditions keep it as the unreactive salt; strongly basic conditions can cause degradation.
Storage Time (Free Base) < 1 hourThe free base is highly prone to oxidation and should be used immediately after preparation.[1]
Storage Time (HCl Salt) Months to yearsIf stored properly (cool, dry, dark, inert atmosphere), the salt is stable.[5]

References

  • Wikipedia. (n.d.). Hydrazine.
  • Yang, D., et al. (2011). A Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • PrepChem. (n.d.). Synthesis of Step B: Methyl 4-Chloro-3-hydrazinobenzoate. Available at: [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines. Available at: [Link]

  • ResearchGate. (n.d.). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Available at: [Link]

  • Kraebel, C. M., & Davis, S. M. (1959). Hydrazine derivatives. II. Side reactions in the preparation of 1,1'-azobisformamides. The Journal of Organic Chemistry. Available at: [Link]

  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Available at: [Link]

  • Galkin, A. A., & Galkina, I. V. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Available at: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. Available at: [Link]

Sources

Recrystallization methods for purifying methyl 3-hydrazinylbenzoate hydrochloride products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Methyl 3-hydrazinylbenzoate Hydrochloride

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require high-purity material for their downstream applications. The following sections provide in-depth, field-proven insights into recrystallization methods, troubleshooting common experimental hurdles, and answers to frequently asked questions, ensuring you can achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Given that this compound is an organic salt, polar protic solvents are the best starting point. The ionic nature of the hydrochloride group lends solubility in solvents capable of hydrogen bonding.[1]

  • Ethanol or Methanol: These are excellent initial choices. The compound should be highly soluble in the hot solvent and significantly less soluble upon cooling. Ethanol is often preferred as it can be less likely to dissolve impurities compared to methanol.

  • 2-Propanol (Isopropanol): This is often a superior choice for hydrochloride salts. Many hydrochloride salts exhibit excessive solubility in hot ethanol, leading to poor recovery.[2] 2-Propanol often provides a better solubility differential between hot and cold conditions for these types of salts.[2]

  • Mixed Solvent Systems: A methanol/water system can be effective. The compound is soluble in water, and adding methanol can help modulate the solubility.[1] Another common approach is to dissolve the salt in a minimal amount of a polar solvent like ethanol and then add a less polar "anti-solvent" like diethyl ether or ethyl acetate until the solution becomes turbid, then heat to clarify and cool slowly.[2][3]

Q2: My crude product is yellow or brownish. Can recrystallization remove this color?

A2: Yes, in many cases. The coloration in aryl hydrazine derivatives can stem from oxidative side-products or other colored impurities formed during synthesis.[4] For deeply colored solutions, a decolorization step is recommended. This involves adding a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution and swirling for a few minutes before the hot filtration step.[5] The charcoal adsorbs the colored impurities, which are then removed during filtration.

Q3: Is column chromatography a viable alternative to recrystallization for this compound?

A3: While possible, column chromatography on standard silica gel can be problematic for hydrazine derivatives. The basic nature of the hydrazine moiety can lead to strong binding with the acidic silica gel, resulting in poor separation, tailing of the product peak, and potential on-column decomposition.[6][7] Recrystallization is often a more efficient, scalable, and cost-effective method for purifying this specific class of compound, especially when dealing with the hydrochloride salt form.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard procedure for purifying this compound using a single solvent like 2-Propanol.

Step 1: Solvent Selection & Preparation

  • Based on small-scale solubility tests, select a suitable solvent (e.g., 2-Propanol) that dissolves the compound when hot but not when cold.[5]

  • Place the solvent in a separate flask with a few boiling chips and bring it to a gentle boil on a hot plate.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask (ideally, no more than half-full).

  • Add the hot solvent dropwise to the flask containing the crude solid while swirling and maintaining the flask on the hot plate.[5]

  • Continue adding the minimum amount of hot solvent required to just dissolve the solid completely. An excess of solvent will reduce the final yield.[8]

Step 3: Decolorization (Optional)

  • If the solution is colored, remove it from the heat source to briefly stop the boiling.

  • Add a small amount of activated charcoal.

  • Return the flask to the heat and swirl for 2-5 minutes to allow for adsorption of impurities.[5]

Step 4: Hot Gravity Filtration

  • This step removes insoluble impurities and activated charcoal.

  • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

  • Pre-heat the entire apparatus (funnel and receiving flask) by pouring some boiling solvent through it to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

Step 5: Crystallization

  • Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Rapid cooling traps impurities.[8]

  • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.

Step 6: Isolation & Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

Step 7: Drying

  • Dry the purified crystals in a vacuum oven at a moderate temperature or air-dry them until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Purification Process cluster_iso Isolation A Place Crude Product in Flask C Add Minimum Hot Solvent to Dissolve Solid A->C B Heat Solvent Separately B->C D Optional: Add Activated Charcoal C->D E Perform Hot Gravity Filtration C->E if not colored D->E if colored F Allow Solution to Cool Slowly E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Purified Crystals I->J

Caption: Standard workflow for recrystallization.

Troubleshooting Guide

Q1: My compound "oiled out" and formed a liquid instead of crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves or when it precipitates from the solution at a temperature above its melting point.[8] This is detrimental because impurities are often more soluble in the oily product phase than in the solvent, leading to poor purification.[8]

  • Probable Cause: The melting point of your impure compound is significantly depressed, or the boiling point of your chosen solvent is too high.

  • Solution 1 (Add More Solvent): Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent (10-20% more volume).[8] This lowers the saturation point of the solution, meaning crystallization will begin at a lower temperature, hopefully below the compound's melting point.

  • Solution 2 (Change Solvents): If the first solution fails, remove the solvent under reduced pressure and attempt the recrystallization again with a different solvent that has a lower boiling point.

  • Solution 3 (Pre-Purification): The high impurity load may be the root cause. Try washing the crude solid with a solvent like ethyl acetate or diethyl ether (in which the hydrochloride salt should be poorly soluble) to remove non-polar impurities before attempting recrystallization.[2]

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What went wrong?

A2: This is a common issue that typically points to one of two problems: excessive solvent or a failure of crystal nucleation.

  • Probable Cause A (Too Much Solvent): The solution is not supersaturated enough for crystals to form.

    • Solution: Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the concentration.[8] Then, repeat the slow cooling process.

  • Probable Cause B (Supersaturation without Nucleation): The solution is ready to crystallize but requires a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a surface for nucleation.[8]

    • Solution 2 (Seed Crystal): If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[8]

Q3: The crystals formed instantly as a fine powder when I removed the flask from the heat. Is this a problem?

A3: Yes, this is a sign of "crashing out," not recrystallization. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of the purification.[8]

  • Probable Cause: The solution was too concentrated, or the temperature dropped too quickly.

  • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount (5-10%) of additional hot solvent to slightly decrease the concentration.[8] Ensure the cooling process is slow by insulating the flask (e.g., with paper towels) or leaving it on the warm hotplate (with the heat turned off) to cool gradually before moving it to the benchtop.[8]

Q4: My final product is still colored or shows impurities by TLC/HPLC after one recrystallization. What are the next steps?

A4: A single recrystallization may not be sufficient if the initial product is heavily contaminated or if the chosen solvent is not ideal for separating a specific impurity.

  • Solution 1 (Second Recrystallization): Simply repeat the entire recrystallization process with the once-purified material.

  • Solution 2 (Use Charcoal): If you did not use activated charcoal in the first attempt and the product is colored, repeat the process and include the decolorization step.[5]

  • Solution 3 (Change Solvent System): The impurity may have similar solubility properties to your product in the chosen solvent. Try a different solvent or a mixed-solvent system.[3] For example, if you used 2-propanol, try an ethanol/water mixture.

Q5: My product seems hygroscopic and is difficult to handle after drying. Is this normal?

A5: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can make the solid sticky or "gooey."[11]

  • Probable Cause: Inherent property of the compound, exacerbated by high humidity.

  • Solution: Ensure the product is thoroughly dried under high vacuum. Handle the dried product in a low-humidity environment, such as a glove box or a desiccator. Store the final product in a tightly sealed container with a desiccant, preferably under an inert atmosphere like nitrogen.

Troubleshooting Logic Diagram

G Start Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals CrashOut Product 'Crashed Out' Start->CrashOut StillImpure Product Still Impure Start->StillImpure Sol1 Re-heat, Add More 'Good' Solvent OilingOut->Sol1 Try First Sol2 Try a Lower Boiling Point Solvent OilingOut->Sol2 If Sol. 1 Fails Sol3 Boil Off Excess Solvent NoCrystals->Sol3 If Too Much Solvent Suspected Sol4 Scratch Flask or Add Seed Crystal NoCrystals->Sol4 If Nucleation Is the Issue Sol5 Re-heat, Add a Little More Solvent, Cool Slowly CrashOut->Sol5 Sol6 Perform Second Recrystallization StillImpure->Sol6 Option 1 Sol7 Use Charcoal / Try Different Solvent StillImpure->Sol7 Option 2

Caption: Decision tree for troubleshooting recrystallization.

Solvent Selection Summary

SolventBoiling Point (°C)Key Considerations for Methyl 3-hydrazinylbenzoate HCl
Methanol 65 °CGood solubility, but might be too effective, leading to lower yields. Good for mixed-solvent systems.[1]
Ethanol 78 °CA common and effective choice. May be too soluble for some HCl salts, impacting recovery.[2][3]
2-Propanol 82 °COften the preferred choice for hydrochloride salts, providing a better solubility curve than ethanol.[2]
Water 100 °CHigh solubility due to the salt nature.[1] Rarely used alone but effective as the polar component in a mixed-solvent system. Can yield very pure crystals.[3]
Ethyl Acetate 77 °CLikely a poor solvent for the salt. Primarily useful as an anti-solvent or as a pre-wash solvent to remove non-polar impurities.[2]
Diethyl Ether 35 °CPoor solvent for salts. Useful as an anti-solvent or for final washing of the isolated crystals to remove soluble impurities.[2]

References

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • PMC. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

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Technical Support Center: Scale-Up Synthesis of Methyl 3-Hydrazinylbenzoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-hydrazinylbenzoate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the robustness and reproducibility of your process.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and concerns that arise during the scale-up of aryl hydrazine syntheses.

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable route begins with methyl 3-aminobenzoate.[1][2][3] This involves a two-step sequence:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0–5 °C).[4][5]

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine.

For scale-up, traditional reducing agents like stannous chloride (SnCl₂) are often avoided due to concerns about heavy metal contamination in the final active pharmaceutical ingredient (API).[4] Greener, metal-free alternatives such as sodium sulfite or L-ascorbic acid are increasingly preferred.[4][5] The ascorbic acid method, in particular, has been successfully demonstrated on a multi-kilogram scale and offers the advantage of an entirely aqueous process.[4]

Q2: Why is temperature control so critical during the diazotization step?

Aryl diazonium salts are notoriously unstable at elevated temperatures and can be explosive in a dry, isolated state.[6][7] Maintaining a low temperature, typically between -5 °C and 5 °C, is paramount for two primary reasons:

  • Safety: It minimizes the risk of uncontrolled decomposition of the diazonium salt, which can lead to a runaway reaction.[6] Continuous flow reactors are sometimes employed in large-scale operations to further mitigate this risk by minimizing the accumulation of energetic intermediates.[6][7]

  • Selectivity: Higher temperatures can lead to the formation of undesired byproducts, such as phenols (from reaction with water) and other coupled impurities, which complicates purification and reduces the overall yield.

Q3: My isolated this compound is discolored (pinkish or yellowish). What is the likely cause and how can I purify it?

Discoloration is a common issue and often points to the presence of trace impurities, which may include:

  • Oxidized hydrazine species.

  • Azo compounds formed from side reactions during the diazotization or reduction steps.[5]

  • Residual metal contaminants if reagents like stannous chloride were used.[4]

Purification Strategy: Recrystallization is the most effective method for purifying the hydrochloride salt.[8] A typical procedure involves dissolving the crude product in hot water, optionally treating it with activated charcoal to adsorb colored impurities, filtering the hot solution, and then precipitating the purified salt by adding concentrated hydrochloric acid and cooling.[8]

Q4: What are the primary safety concerns when handling hydrazine derivatives on a large scale?

Hydrazine and its derivatives are classified as hazardous materials due to their toxicity and reactivity.[9][10] Key safety considerations include:

  • Toxicity: Hydrazine is toxic by inhalation, ingestion, and skin absorption.[10][11] The ACGIH Threshold Limit Value (TLV) is extremely low at 0.01 ppm.[10][11]

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood.[12] Wear appropriate PPE, including a lab coat, chemical safety goggles, and butyl rubber gloves, which are recommended for handling hydrazine.[11][13]

  • Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[11][14] It is also incompatible with certain metals like copper and iron, which can catalyze its decomposition.[10][11]

  • Waste Disposal: Hydrazine waste should be segregated and never mixed with oxidizing agents.[12] Dilute waste streams can be neutralized with dilute solutions of sodium hypochlorite or hydrogen peroxide under controlled conditions.[11]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific experimental issues you may encounter during the synthesis.

Problem / Observation Potential Cause(s) Recommended Action(s)
Low Yield of Diazonium Salt (Incomplete Reaction) 1. Inadequate cooling, leading to decomposition. 2. Insufficient acid concentration. 3. Slow or incomplete addition of sodium nitrite.1. Ensure the reaction temperature is maintained strictly between 0–5 °C throughout the addition. 2. Use a sufficient excess of hydrochloric acid (typically 2.5-3 equivalents) to ensure full conversion and maintain an acidic environment. 3. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized warming.
Formation of an Oily Product Instead of a Crystalline Solid 1. Presence of significant impurities that inhibit crystallization. 2. Incomplete conversion to the hydrochloride salt. 3. Presence of residual organic solvents.1. Attempt to purify a small sample via recrystallization from water/HCl to see if a solid can be obtained.[8] 2. Ensure an adequate amount of concentrated HCl was used during the precipitation step. Test the pH of the mother liquor. 3. After filtration, wash the product thoroughly with a non-polar solvent like diethyl ether or acetone to remove organic impurities and then dry under vacuum.[15]
Product Fails Purity Specifications (e.g., by HPLC) 1. Formation of byproducts during diazotization (e.g., phenols). 2. Over-reduction or side reactions during the reduction step. 3. Insufficient purification.1. Re-evaluate temperature control during diazotization. 2. Optimize the stoichiometry of the reducing agent and the reaction time/temperature. 3. Perform a recrystallization.[8] If impurities persist, consider a column chromatography step on the free base before converting it to the hydrochloride salt.[15]
Difficulty Filtering the Precipitated Hydrochloride Salt 1. Very fine, "slimy" crystals have formed. 2. The product is too soluble in the crystallization medium.1. Allow the mixture to stand at a low temperature (0–5 °C) for a longer period to allow for crystal growth. 2. Ensure the solution is sufficiently saturated with HCl to minimize the solubility of the product salt. Cooling to 0°C is crucial to maximize recovery.[8]

Section 3: Experimental Protocols & Workflows

Protocol 1: Scale-Up Synthesis of this compound via Ascorbic Acid Reduction

This protocol is adapted from established metal-free reduction methodologies and is suitable for scale-up.[4]

Step 1: Diazotization of Methyl 3-Aminobenzoate

  • To a jacketed reactor suitable for the scale, charge methyl 3-aminobenzoate (1.0 equiv) and 32% aqueous hydrochloric acid (approx. 7.4 equiv).

  • Cool the mixture to between -2 °C and 2 °C with vigorous stirring to maintain a slurry.

  • Prepare a solution of sodium nitrite (1.1 equiv) in water.

  • Add the sodium nitrite solution to the reactor sub-surface over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt suspension at 0–5 °C for an additional 30 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

Step 2: Ascorbic Acid Reduction

  • In a separate reactor, prepare a solution of L-ascorbic acid (1.05 equiv) in water.

  • Cool the ascorbic acid solution to 15 °C.

  • Slowly transfer the cold diazonium salt suspension from Step 1 into the ascorbic acid solution over 1-2 hours. Maintain the temperature of the reduction mixture between 15–20 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.

Step 3: Hydrolysis and Isolation

  • Heat the reaction mixture to 50–60 °C and hold for 1-2 hours to hydrolyze any intermediates.[4]

  • Cool the mixture to 0–5 °C. The this compound should precipitate.

  • Hold at 0–5 °C for at least 2 hours to ensure maximum crystallization.

  • Isolate the product by filtration.

  • Wash the filter cake with cold, dilute hydrochloric acid, followed by a non-polar solvent like acetone to aid in drying.

  • Dry the product under vacuum at a temperature not exceeding 40 °C.

Workflow Diagrams

A visual representation of the synthesis and troubleshooting logic can aid in process understanding.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_isolation Step 3: Isolation A Methyl 3-Aminobenzoate B HCl, NaNO2 (0-5 °C) C Aryl Diazonium Salt B->C Critical Temp Control E Reaction (15-20 °C) C->E D L-Ascorbic Acid F Hydrazine Intermediate E->F Exotherm Control G Acidic Hydrolysis F->G H Crystallization (0-5 °C) G->H Precipitation I Final Product H->I Filtration & Drying

Caption: General workflow for the synthesis of methyl 3-hydrazinylbenzoate HCl.

TroubleshootingFlow cluster_solutions Corrective Actions start Low Yield or Impure Product q1 q1 start->q1 q2 q2 start->q2 q3 q3 start->q3 sol1 Optimize Cooling Protocol q1:f0->sol1 Yes sol2 Recalculate Reagent Stoichiometry q2:f0->sol2 Yes sol3 Perform Recrystallization q3:f0->sol3 Yes

Sources

Technical Support Center: Troubleshooting Impurities in Methyl 3-Hydrazinylbenzoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 3-hydrazinylbenzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we will delve into the causality behind impurity formation and provide field-proven troubleshooting strategies and purification protocols to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound, and where do impurities typically arise?

The synthesis is typically a two-step process starting from methyl 3-aminobenzoate.

  • Diazotization: The aromatic amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, like hydrochloric acid, at low temperatures (0-5 °C).

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine, commonly using a reducing agent like stannous chloride (SnCl₂) or sodium sulfite.[1][2] The resulting hydrazine is then isolated as its hydrochloride salt to improve stability.[3]

Impurities can be introduced at each stage. Incomplete diazotization, side reactions of the highly reactive diazonium salt, and over-reduction or incomplete reaction during the reduction step are the primary sources of contamination.

Q2: I have an unexpected solid that has precipitated during my diazotization reaction. What could it be?

An unwanted precipitation during diazotization could be due to the premature coupling of the diazonium salt with the starting amine, forming a diazoamino compound (an azo dye). This is more likely to occur if the pH of the reaction mixture is not sufficiently acidic.

Troubleshooting:

  • pH Control: Ensure the reaction medium is strongly acidic (pH < 2) throughout the addition of sodium nitrite. This protonates the starting amine, preventing it from acting as a nucleophile.

  • Temperature Management: Maintain a strict temperature range of 0-5 °C. Higher temperatures can accelerate the decomposition of the diazonium salt and promote side reactions.[4]

Q3: My final product is off-color (yellow, orange, or brown) instead of the expected white to off-white solid. What is the likely cause?

The presence of color in your final product often indicates the presence of azo compounds. These highly colored impurities can form through several pathways:

  • Self-coupling: The diazonium salt can couple with unreacted methyl 3-aminobenzoate.

  • Phenol Formation: The diazonium salt can react with water to form methyl 3-hydroxybenzoate, which can then couple with another diazonium salt molecule.[1][5]

Troubleshooting:

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts completely with the amine before it can decompose or participate in side reactions.

  • Efficient Reduction: Ensure the diazonium salt is rapidly and efficiently reduced to the hydrazine to minimize its lifetime in the reaction mixture.

Troubleshooting Guide: Common Impurities and Their Removal

This section details specific impurities, their identification, and targeted purification strategies.

Impurity Potential Source Identification (TLC/NMR) Purification Strategy
Unreacted Methyl 3-AminobenzoateIncomplete diazotizationDifferent Rf value on TLC; characteristic aromatic amine signals in ¹H NMR.Recrystallization, Column Chromatography
Methyl 3-HydroxybenzoateReaction of diazonium salt with waterDifferent Rf value on TLC; phenolic OH signal in ¹H NMR.Acid-base extraction, Recrystallization
Azo CompoundsCoupling side reactionsIntense color; distinct aromatic signals in ¹H NMR.Column Chromatography, Recrystallization with activated carbon
Tin Salts (from SnCl₂ reduction)Incomplete removal during workupBroad, indistinct peaks in ¹H NMR; inorganic residue on combustion.[2]Aqueous workup with basification, Filtration
Experimental Workflow: Synthesis and Impurity Control

cluster_0 Step 1: Diazotization cluster_1 Potential Impurity Formation cluster_2 Step 2: Reduction cluster_3 Step 3: Isolation & Purification cluster_4 Impurity Removal A Methyl 3-Aminobenzoate in HCl (aq) B Add NaNO₂ (aq) 0-5 °C A->B   C Methyl 3-carbomethoxybenzenediazonium chloride B->C   I1 Azo-Coupling (Insufficient Acid) B->I1 I2 Phenol Formation (Elevated Temp) C->I2 D Add SnCl₂ in conc. HCl C->D   E Methyl 3-hydrazinylbenzoate (as tin complex) D->E   F Basify with NaOH/NH₄OH to precipitate free hydrazine E->F   G Filter & Wash F->G   R1 Tin salts removed during basification & filtration F->R1 H Dissolve in Solvent & add HCl G->H   I Recrystallize H->I   J Pure Methyl 3-hydrazinylbenzoate Hydrochloride I->J   R2 Organic impurities removed during recrystallization I->R2

Caption: Synthetic workflow for this compound.

Detailed Purification Protocols
Protocol 1: Removal of Tin Salts

Residual tin salts are a common issue when using stannous chloride for the reduction.[2] They can interfere with subsequent reactions and complicate spectroscopic analysis.

Step-by-Step Methodology:

  • After the reduction is complete, cool the reaction mixture in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is strongly basic (pH > 10). This will precipitate the tin salts as tin hydroxides.

  • The free hydrazine will also precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Filter the mixture to remove the insoluble tin hydroxides.

  • If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Proceed to form the hydrochloride salt.

Protocol 2: Recrystallization for Removal of Organic Impurities

Recrystallization is a powerful technique for removing less soluble or more soluble impurities.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Ethanol, methanol, or a mixture of ethanol and water are often good starting points.[6]

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Advanced Troubleshooting: Column Chromatography

For persistent impurities or when very high purity is required, column chromatography can be employed.

Logical Flow for Method Development:

A Crude Product B Analyze by TLC A->B C Select Solvent System (e.g., Hexane:EtOAc) B->C D Choose Stationary Phase (Silica or Alumina) B->D E Run Column C->E D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions & Evaporate Solvent G->H I High Purity Product H->I

Caption: Decision process for purification via column chromatography.

Considerations for Hydrazines:

  • Hydrazines can be sensitive to silica gel.[7] If decomposition is observed, consider using deactivated silica (by adding 1% triethylamine to the eluent) or basic alumina.[7]

  • Monitor the column closely by TLC to ensure good separation of the desired product from impurities.

By understanding the fundamental chemistry of the reaction and the potential pitfalls, you can effectively troubleshoot and purify your this compound, ensuring a high-quality starting material for your research and development endeavors.

References

Sources

Technical Support Center: Handling Air-Sensitive Reactions with Methyl 3-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the best practices for handling air-sensitive reactions involving methyl 3-hydrazinylbenzoate hydrochloride (CAS No. 167626-26-8). The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Section 1: Compound Properties and Handling

This section covers the fundamental properties of this compound and the core principles for its safe handling, particularly under inert atmosphere conditions.

FAQ 1.1: What are the key physicochemical properties of this compound?

This compound is a solid, typically a crystalline powder. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data from closely related analogues like phenylhydrazine hydrochloride and other substituted aryl hydrazines.

Data Summary Table: Properties of Methyl 3-hydrazinylbenzoate HCl and Related Analogues

PropertyMethyl 3-hydrazinylbenzoate HClPhenylhydrazine HCl (Analogue)4-Cyanophenylhydrazine HCl (Analogue)Justification & Rationale
Molecular Formula C₈H₁₁ClN₂O₂C₆H₉ClN₂C₇H₈ClN₃-
Molecular Weight 202.64 g/mol 144.60 g/mol 169.60 g/mol -
Appearance SolidWhite to pale yellow crystalline powder[1]SolidAryl hydrazine hydrochlorides are typically crystalline solids.
Storage 2-8°C, under nitrogenRoom Temperature-The ester and hydrazine functionalities warrant cool, inert storage to prevent degradation.
pKa (of hydrazinium ion) Estimated ~4.5 - 5.5~5.2 (for Phenylhydrazine)Estimated ~3.5 - 4.5The electron-withdrawing ester group meta to the hydrazine is expected to decrease basicity (lower pKa) compared to unsubstituted phenylhydrazine.[2][3]
Solubility Inferred: Soluble in water, polar protic solvents (e.g., EtOH, MeOH), and polar aprotic solvents (e.g., DMSO).[1][4][5]Soluble in water, ethanol.[1]Soluble in DMSO, Methanol.[5]The hydrochloride salt form confers solubility in polar solvents.
FAQ 1.2: Why is this compound considered air-sensitive and what precautions are necessary?

The hydrazine moiety (-NHNH₂) in the molecule is susceptible to oxidation by atmospheric oxygen.[6] This oxidation can lead to the formation of various byproducts, including radical species and diazenes, which can result in the decomposition of the starting material and the formation of colored impurities (often red-brown).[6] This degradation reduces the effective concentration of the reactant, leading to lower yields and complex purification challenges.

Core Handling Principles:

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. This is crucial for maintaining the integrity of the reagent.[7]

  • Dry Glassware: Glassware should be rigorously dried before use, typically by oven-drying (e.g., 125°C overnight) and cooling under a stream of inert gas, to prevent hydrolysis or reaction with adsorbed moisture.[7][8]

  • Degassed Solvents: Solvents used for reactions should be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

Section 2: Application in Fischer Indole Synthesis - A Representative Protocol

One of the primary applications of aryl hydrazines is the Fischer indole synthesis, a robust method for creating the indole ring system, a common scaffold in pharmaceuticals.[9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the aryl hydrazine and a ketone or aldehyde. The following is a representative protocol for the synthesis of methyl 1H-indole-6-carboxylate, illustrating the application of air-sensitive techniques.

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Assemble & Flame-Dry Glassware (Round-bottom flask, condenser) Inert 2. Purge with Inert Gas (Nitrogen or Argon) Setup->Inert Cool under N2 Reagents 3. Add Reagents under N2 flow: - Methyl 3-hydrazinylbenzoate HCl - Pyruvic acid (ketone) - Anhydrous Ethanol (solvent) Inert->Reagents FreeBase 4. Add Base (e.g., NaOAc) to free the hydrazine Reagents->FreeBase Hydrazone 5. Form Hydrazone Intermediate (Stir at room temp) FreeBase->Hydrazone Acid 6. Add Acid Catalyst (e.g., PPA or PTSA) Hydrazone->Acid Reflux 7. Heat to Reflux (Monitor by TLC) Acid->Reflux Cool 8. Cool to Room Temp Reflux->Cool Quench 9. Quench with Ice-Water & Neutralize with Base Cool->Quench Extract 10. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify 11. Purify via Column Chromatography Extract->Purify

Caption: Workflow for a typical air-sensitive Fischer Indole Synthesis.

Detailed Step-by-Step Protocol: Synthesis of Methyl 1H-indole-6-carboxylate

This is a representative protocol synthesized from standard Fischer indole procedures and adapted for air-sensitive handling.[10][11]

  • Glassware Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The glassware is flame-dried under vacuum or oven-dried and assembled hot, then allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Addition: Under a counterflow of nitrogen, this compound (1.0 eq, e.g., 2.03 g) and anhydrous sodium acetate (1.1 eq) are added to the flask. The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt.

  • Solvent Addition: Anhydrous, degassed ethanol (e.g., 30 mL) is added via cannula or syringe. The mixture is stirred at room temperature for 15 minutes.

  • Hydrazone Formation: Pyruvic acid (1.05 eq) is added dropwise via syringe. The reaction mixture is stirred at room temperature for 1 hour to form the hydrazone intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) (e.g., 0.2 eq of PTSA), is added carefully.

  • Heating: The reaction mixture is heated to reflux (approx. 78°C for ethanol) and maintained at this temperature. The reaction is monitored by TLC until the starting hydrazone is consumed (typically 2-6 hours).

  • Workup: The flask is cooled in an ice bath. The reaction mixture is slowly poured into 100 mL of ice-cold water. The pH is carefully adjusted to ~7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the final product, methyl 1H-indole-6-carboxylate.[12][13]

Section 3: Troubleshooting Guide

Problem 3.1: My reaction fails to proceed or gives very low yield.

Possible Causes & Solutions:

  • Cause 1: Inactive Hydrazine Reagent. The this compound may have degraded due to improper storage (exposure to air/moisture).

    • Solution: Use a fresh bottle of the reagent or one that has been properly stored under nitrogen. Ensure that transfers from the storage bottle are done swiftly under a blanket of inert gas.

  • Cause 2: Insufficiently Acidic Conditions. The chosen acid catalyst may be too weak or used in insufficient quantity to promote the key[2][2]-sigmatropic rearrangement.[9]

    • Solution: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, stronger Lewis acids like ZnCl₂ can be used, though they require strictly anhydrous conditions.[10]

  • Cause 3: Incomplete Liberation of Free Hydrazine. If the free hydrazine is not fully liberated from its hydrochloride salt, the initial hydrazone formation will be inefficient.

    • Solution: Ensure at least one equivalent of a suitable base (like sodium acetate) is used. The base should be added before the ketone/aldehyde.

  • Cause 4: Water in the Reaction. Trace amounts of water can interfere with the reaction, particularly if using Lewis acid catalysts.

    • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents.

Problem 3.2: The reaction mixture turns dark brown/black, and I isolate a complex mixture of byproducts.

Possible Causes & Solutions:

  • Cause 1: Oxidative Decomposition. This is a classic sign of oxygen entering the system. The hydrazine or intermediate ene-hydrazine is likely oxidizing.

    • Solution: Improve the inert atmosphere technique. Ensure all joints are well-sealed. Maintain a slight positive pressure of nitrogen throughout the reaction, which can be visualized with an oil bubbler. Use properly degassed solvents.

  • Cause 2: N-N Bond Cleavage. A known side reaction in Fischer indole synthesis is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate. This can lead to the formation of aniline derivatives (in this case, methyl 3-aminobenzoate) and other fragmentation products.

    • Solution: This side reaction is often competitive with the desired rearrangement. Modifying the acid catalyst or lowering the reaction temperature may favor the desired pathway. Computational studies have shown that certain substituents can predispose the intermediate to this cleavage.

  • Cause 3: Polymerization/Tar Formation. Overly harsh acidic conditions or excessively high temperatures can lead to the polymerization of the indole product or intermediates.

    • Solution: Reduce the reaction temperature or the amount of acid catalyst. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Troubleshooting Logic Diagram

Troubleshooting Start Reaction Issue LowYield Low Yield / No Reaction Start->LowYield DarkColor Dark Color / Tar Formation Start->DarkColor CheckReagent Is reagent old or improperly stored? LowYield->CheckReagent CheckInert Was inert atmosphere maintained? DarkColor->CheckInert CheckAcid Is acid catalyst strong enough? CheckReagent->CheckAcid No Sol_Reagent Solution: Use fresh, properly handled reagent. CheckReagent->Sol_Reagent Yes CheckBase Was free hydrazine fully liberated? CheckAcid->CheckBase No Sol_Acid Solution: Use stronger acid (e.g., PPA) or Lewis acid. CheckAcid->Sol_Acid Yes Sol_Base Solution: Ensure >1 eq. of base (e.g., NaOAc) is used. CheckBase->Sol_Base Yes CheckTemp Was temperature too high? CheckInert->CheckTemp No Sol_Inert Solution: Improve inert gas technique. Use degassed solvents. CheckInert->Sol_Inert Yes Sol_Temp Solution: Lower reaction temperature. Reduce acid concentration. CheckTemp->Sol_Temp Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
  • ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,1-Diphenylhydrazine hydrochloride. Retrieved from [Link]

  • Chemeo. (n.d.). Phenyl hydrazine hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Air-sensitive – Knowledge and References. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Fischer Indole Synthesis 2010. Retrieved from [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208.
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681–2684.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • PubChemLite. (n.d.). 3-formyl-1-methyl-1h-indole-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903263A - Synthesis method of 3-methyl-2-benzothiazolinone hydrazone hydrochloride hydrate.

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How to increase the solubility of methyl 3-hydrazinylbenzoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and FAQs to address challenges related to the solubility of methyl 3-hydrazinylbenzoate hydrochloride in organic solvents. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these common experimental hurdles.

Introduction: The Challenge of Solubilizing Amine Salts

This compound is an amine salt. The presence of the charged hydrazinium group (-NH2NH3+) and the chloride counter-ion makes the molecule highly polar and gives it a high crystal lattice energy.[1] This ionic character is the primary reason for its high solubility in polar solvents like water and its corresponding poor solubility in many common, less-polar organic solvents.[2][3] Amine salts are generally soluble in water but insoluble in organic solvents like ether. This guide will walk you through several proven strategies to effectively dissolve this compound for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in dichloromethane (DCM) or ethyl acetate (EtOAc)?

A: This is the most common issue. As a salt, the compound is highly polar. Solvents like DCM and EtOAc are non-polar to moderately polar and lack the ability to effectively solvate the charged ions and overcome the compound's crystal lattice energy. Amine salts are typically insoluble in such organic solvents.[2]

Q2: Can I just heat the mixture to get it to dissolve?

A: Gentle warming can increase solubility to a certain extent.[1] However, excessive heating should be approached with caution as it can lead to the degradation of the compound, especially given the presence of the reactive hydrazine and ester functional groups. Always monitor the stability of your compound under thermal stress.

Q3: I see some solubility in methanol, but it's not enough for my reaction concentration. What should I do?

A: Methanol is a polar protic solvent and is a better choice than DCM or ether. If solubility is still limited, you can try a co-solvent system (see Troubleshooting Guide) or, more reliably, convert the salt to its free base form, which will be significantly more soluble in a wider range of organic solvents.[1]

Q4: What is the "free base," and why is it more soluble?

A: The "free base" is the neutral form of the molecule (methyl 3-hydrazinylbenzoate). It is generated by neutralizing the hydrochloride with a base. This process removes the ionic charge, making the molecule significantly less polar and thus much more soluble in organic solvents.[4] This principle is a cornerstone of amine chemistry and is often used for purification and separation.[4]

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to systematically address solubility issues.

Strategy 1: Optimization with Co-Solvents

A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[5] By mixing solvents, you can fine-tune the polarity of the medium to enhance solvation.

  • When to Use: This method is ideal when you need to avoid aqueous conditions and when only a modest increase in solubility is required. It is often a quick first step in optimization.

  • Causality: A small amount of a polar solvent (like methanol) added to a less polar solvent (like DCM) can help to break down the crystal lattice of the salt, while the bulk solvent provides the desired medium for the reaction. This blending of solvent properties can create a more favorable environment for dissolution than either solvent alone.[6][7]

  • Troubleshooting Steps:

    • Suspend the this compound in your primary organic solvent (e.g., DCM, THF).

    • Add a polar co-solvent (e.g., methanol, ethanol) dropwise while stirring vigorously.

    • Observe for dissolution. Start with a small percentage of the co-solvent (1-5% v/v) and gradually increase.

    • Be mindful that adding too much of the polar co-solvent may render the solvent system unsuitable for your subsequent reaction steps.

Strategy 2: Conversion to the Free Base (Recommended)

This is the most robust and widely applicable method for dramatically increasing the solubility of amine hydrochlorides in organic solvents.[1] The process involves a simple acid-base neutralization.

  • When to Use: Use this method when high solubility in non-polar or moderately polar organic solvents (e.g., DCM, EtOAc, ether, toluene) is required, especially for reaction scale-up.

  • Causality: The reaction of the amine salt with a base regenerates the parent amine. By removing the proton from the hydrazinium ion, the ionic character is eliminated. The resulting neutral molecule is less polar and interacts more favorably with organic solvents.

G

Experimental Protocols

Protocol 1: In Situ Conversion to Free Base with Aqueous Workup

This is a standard, reliable liquid-liquid extraction procedure to isolate the neutral amine.

Materials:

  • This compound

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water or directly in the basic solution in a beaker or flask.

  • Neutralization: Add an immiscible organic solvent (e.g., ethyl acetate) to the flask. Transfer the biphasic mixture to a separatory funnel.

  • Basification: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently at first. Stopper the funnel and invert, venting frequently to release CO₂ gas pressure. Continue adding the base until effervescence ceases and the aqueous layer is basic (check with pH paper, pH > 8).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to fully separate.[4]

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).

  • Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel. Shake and separate again. Repeat this step one more time (for a total of three extractions).

  • Combine & Wash: Combine all the organic extracts. Wash the combined organic layer with brine. This helps to remove residual water and any remaining inorganic salts.

  • Drying: Transfer the organic solution to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, methyl 3-hydrazinylbenzoate, typically as an oil or solid. The free base can now be readily dissolved in the desired organic solvent.

Protocol 2: Non-Aqueous Neutralization

This method is useful when the presence of water must be strictly avoided.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Methanol, Dichloromethane)

  • Propylene oxide or a basic ion-exchange resin

Procedure (using Propylene Oxide):

  • Suspend the amine hydrochloride in an anhydrous solvent like methanol.

  • Add a slight excess (e.g., 2-3 equivalents) of propylene oxide. Propylene oxide acts as an HCl scavenger.[8][9]

  • Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid starting material.

  • Once the reaction is complete (typically after a few hours), the resulting solution contains the free amine and a chlorohydrin byproduct. These can often be used directly or the solvent and byproducts can be removed under vacuum.[8]

Solubility Data Summary

Quantitative solubility data for this compound is not widely published. However, the following table provides a qualitative guide based on the principles of amine salt chemistry and data for analogous compounds.[1][10]

SolventSolvent TypeExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale
WaterPolar ProticHighLow to ModerateThe salt is ionic; the free base is a neutral organic molecule.
Methanol / EthanolPolar ProticModerateHighAlcohols can solvate both ions and neutral polar molecules.
DMSO / DMFPolar AproticModerate to HighHighHighly polar solvents can dissolve many salts.
Dichloromethane (DCM)Non-PolarVery Low / InsolubleHighThe free base is significantly less polar than the salt.[4]
Ethyl Acetate (EtOAc)Moderately PolarVery Low / InsolubleHighThe free base is significantly less polar than the salt.
Diethyl EtherNon-PolarInsolubleHighAmine salts are characteristically insoluble in ether.
Toluene / HexanesNon-PolarInsolubleModerate to HighThe free base is non-polar enough to dissolve in hydrocarbons.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

  • askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not. Retrieved from [Link]

  • Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

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Technical Support Center: Mitigating Hazardous Reactions with Methyl 3-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals experienced in handling hazardous chemicals. The information provided is based on available data and established safety principles for hydrazine derivatives. However, it is not exhaustive and cannot replace a thorough, case-by-case risk assessment. All users must consult the Safety Data Sheet (SDS) for methyl 3-hydrazinylbenzoate hydrochloride and perform a comprehensive hazard analysis before commencing any experimental work.

Introduction: A Proactive Approach to Safety

This compound is a valuable reagent in pharmaceutical and chemical synthesis. However, like all hydrazine derivatives, it possesses inherent energetic properties that demand rigorous safety protocols. The hydrazine functional group is associated with thermal instability and a propensity for rapid, exothermic decomposition, which can lead to runaway reactions if not properly managed. This guide is structured to provide a deep, causal understanding of the potential hazards and to offer practical, field-proven troubleshooting advice to mitigate these risks. Our core philosophy is that a well-informed scientist is the cornerstone of a safe laboratory.

Section 1: Hazard Recognition and Mitigation

Understanding the "why" behind a potential hazard is the first step toward preventing it. Aryl hydrazines, such as this compound, are generally more stable than hydrazine itself, but they are not without significant risks.

1.1 Thermal Instability and Decomposition

Key Mitigation Strategies:

  • Temperature Control: Never heat reactions involving this compound without a thorough understanding of the thermal stability of all components and the expected exotherm of the reaction. It is highly recommended to perform reaction calorimetry to determine the heat of reaction and the onset temperature for any decomposition.[3]

  • Atmosphere Control: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine, which can be an initiating event for decomposition.[1]

  • Scale with Caution: As tragically demonstrated in the 2010 Texas Tech University laboratory explosion involving a nickel hydrazine perchlorate derivative, scaling up reactions with energetic compounds introduces significant and often unpredictable risks.[1][4][5] A 100-fold scale-up from 100 mg to 10 g was a key factor in that incident.[6] Any increase in scale must be preceded by a comprehensive safety review and, ideally, further thermal hazard analysis.

1.2 Incompatibilities: The Hidden Triggers

Hazardous reactions are often initiated by unintended contact with incompatible materials. For this compound, the following should be considered critical incompatibilities:

Incompatible Material ClassHazard DescriptionRationale
Strong Oxidizing Agents Can cause fire or explosion upon contact.[2][7][8]Hydrazines are strong reducing agents and will react violently with oxidizers such as peroxides, nitrates, perchlorates, and chromates.[9]
Metal Salts and Oxides Catalytic decomposition can lead to a runaway reaction.[1][2]Certain metals, particularly copper, cobalt, molybdenum, iridium, and their oxides, as well as iron rust, can catalyze the exothermic decomposition of hydrazine.[1]
Strong Acids Vigorous, exothermic neutralization reaction.While the compound is a hydrochloride salt, reaction with stronger acids can generate heat.
Strong Bases Can liberate the free hydrazine, which is less stable than the salt form.The hydrochloride salt is more stable than the free base. Strong bases will deprotonate the hydrazinium ion.
Porous/Fibrous Materials Spontaneous ignition is possible upon absorption.[1]Rags, cotton, or sawdust can increase the surface area and facilitate reaction with air, leading to autoignition.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during experimentation, providing explanations and actionable solutions.

Q1: "My reaction mixture containing this compound turned a dark color and started to warm up unexpectedly, even though the heating mantle is off. What should I do?"

A1: This is a potential sign of a developing exothermic event or a runaway reaction. Immediate and calm action is required.

  • Step 1: Alert Personnel. Immediately notify everyone in the laboratory of the situation.

  • Step 2: Remove Heat Source. Ensure any external heating is removed.

  • Step 3: Enhance Cooling. If it can be done safely, increase the cooling to the reaction vessel (e.g., lower the temperature of the cooling bath, add more ice).

  • Step 4: Do NOT Seal the System. Ensure the reaction is not in a sealed container and has a clear path for pressure to be vented to a safe location (e.g., a fume hood).

  • Step 5: Prepare for Emergency Quenching (If Safe). If the temperature continues to rise uncontrollably and you have a pre-prepared, validated quenching procedure, you may consider initiating it. However, if you are in any doubt, evacuate the area.

  • Step 6: Evacuate if Necessary. If the temperature rise is rapid and accompanied by significant gas evolution, evacuate the immediate area and follow your institution's emergency procedures.

Causality: The unexpected exotherm could be due to several factors:

  • Catalytic Decomposition: Contamination of your glassware or reagents with an incompatible metal salt (e.g., iron from a spatula, copper from a previous reaction).[1]

  • Concentration Effects: As a reaction proceeds, the concentration of the thermally sensitive hydrazine derivative may increase, leading to a higher heat output.

  • Side Reactions: An unintended side reaction may be occurring that is highly exothermic.

Q2: "I'm observing significant gas evolution from my reaction, more than I would expect from a typical reaction. Is this normal?"

A2: No, this is not normal and should be treated as a serious hazard.

  • Explanation: The decomposition of hydrazines produces nitrogen and/or ammonia gas.[2] Excessive gas evolution is a strong indicator that your compound is decomposing. This can rapidly pressurize your system, leading to an explosion.

  • Action: Immediately follow the steps outlined in A1 for managing a potential runaway reaction. Pay close attention to the venting of your system.

Q3: "I need to quench the unreacted this compound in my reaction mixture. What is the safest way to do this?"

A3: Quenching must be done in a controlled manner to avoid a violent reaction. Never add a strong oxidizing agent to quench a hydrazine.

  • Recommended Protocol: A general, safe approach is to use a less reactive protic source to slowly protonate and deactivate the hydrazine. A detailed protocol is provided in Section 4. The key principles are:

    • Cool the reaction mixture: Perform the quench at a low temperature (e.g., 0 °C) in an ice bath.

    • Dilute the mixture: Ensure the reaction mixture is well-stirred and diluted with a compatible solvent to help dissipate heat.

    • Slow, controlled addition: Add the quenching agent dropwise with vigorous stirring.

    • Use a staged approach: Begin with a less reactive quenching agent, such as isopropanol, before moving to a more reactive one like water.[2][10][11]

Section 3: Frequently Asked Questions (FAQs)

  • How should I store this compound? Store in a cool, dry, well-ventilated area away from incompatible materials, especially oxidizing agents and metal salts.[6] Keep the container tightly closed.

  • What is the appropriate Personal Protective Equipment (PPE) for handling this compound? At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are required.[6] For larger quantities or when there is a splash hazard, a face shield and chemical-resistant apron are recommended. All handling of the solid and its solutions should be done in a certified chemical fume hood.[6]

  • What should I do in case of a spill? For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.[6]

  • Can I use a rotary evaporator to remove the solvent from a reaction mixture containing this compound? This should be done with extreme caution. Heating a concentrated solution of a hydrazine derivative can be dangerous. If you must concentrate the solution, do so at the lowest possible temperature and pressure, and always use a blast shield. It is far safer to extract the product into an organic solvent and wash out the unreacted hydrazine, if possible.

Section 4: Experimental Protocols

4.1 Protocol for Controlled Quenching of Unreacted this compound

This protocol is a general guideline. You must adapt it to the specifics of your reaction scale and solvent system.

  • Preparation:

    • Ensure the reaction is being conducted in a chemical fume hood.

    • Have a blast shield in place.

    • Prepare a quenching solution of 1:1 isopropanol/water.

    • Have an ice bath ready.

  • Procedure:

    • Cool the reaction flask to 0 °C in an ice bath with efficient stirring.

    • Slowly, add isopropanol dropwise to the reaction mixture. Monitor the temperature closely. If a significant exotherm is observed, pause the addition until the temperature subsides.

    • Once the initial reactivity with isopropanol has ceased, begin the slow, dropwise addition of the 1:1 isopropanol/water mixture. Continue to monitor the temperature.

    • After the addition of the isopropanol/water mixture is complete and no further exotherm is observed, you can proceed with the dropwise addition of water.

    • Allow the mixture to slowly warm to room temperature while stirring.

    • The quenched mixture can now be worked up as appropriate for your product isolation.

4.2 Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating risks when working with this compound.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_workup Work-up & Disposal start Start: Propose Experiment lit_review Review Literature & SDS for Hazards start->lit_review thermal_analysis Perform Thermal Analysis? (DSC/TGA/Calorimetry) lit_review->thermal_analysis risk_assessment Conduct Formal Risk Assessment thermal_analysis->risk_assessment Data informs assessment mitigation Define Mitigation Steps (PPE, Temp Control, Quench Plan) risk_assessment->mitigation pre_op_check Pre-Operation Safety Check (Fume Hood, PPE, Spill Kit) mitigation->pre_op_check run_reaction Run Reaction (Monitor Temp & Gas) pre_op_check->run_reaction observe_anomaly Anomaly Observed? (Exotherm, Gas, Color Change) run_reaction->observe_anomaly troubleshoot Execute Troubleshooting Protocol (See Section 2) observe_anomaly->troubleshoot Yes quench Controlled Quenching (See Protocol 4.1) observe_anomaly->quench No troubleshoot->run_reaction Issue Resolved continue_reaction Continue Reaction workup Product Work-up & Purification quench->workup waste Segregate & Dispose of Hazardous Waste workup->waste end End of Experiment waste->end ExothermDecisionTree start Unexpected Exotherm Detected q1 Is Temperature Rise Rapid (>5-10°C/min)? start->q1 a1_yes IMMEDIATE EVACUATION Follow Emergency Procedures q1->a1_yes Yes q2 Is Gas Evolution Significant? q1->q2 No a2_yes Ensure Venting is Unobstructed Prepare for Evacuation q2->a2_yes Yes q3 Can Cooling be Safely Increased? q2->q3 No a2_yes->q3 a3_yes Increase Cooling (e.g., add dry ice to bath) q3->a3_yes Yes a3_no Maintain Distance Monitor Situation q3->a3_no No q4 Is Temperature Stabilizing or Decreasing? a3_yes->q4 a3_no->q4 a4_yes Continue Monitoring Proceed with Caution q4->a4_yes Yes a4_no Consider Emergency Quench (Only if pre-planned & safe) q4->a4_no No a4_no->a1_yes If quench is unsafe or ineffective

Caption: Decision tree for managing unexpected exotherms.

References

  • Chemistry's Cautionary Chronicles: August 2024. Department of Chemistry, Columbian College of Arts & Sciences.

  • Laboratory accidents: types, causes & examples. PraxiLabs, 2018.

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 2013.

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.

  • CB-LSOP-Hydrazines.docx. The Brückner Research Group, University of Connecticut.

  • Proposed Decomposition Mechanism of the Hydrazine Derivative (1). ResearchGate.

  • Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions.

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central, 2020.

  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure.

  • Mechanistic study of hydrazine decomposition on Ir(111). RSC Publishing, 2020.

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications, 2013.

  • hydrazine hydrate - Organic Syntheses Procedure.

  • Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. ResearchGate.

  • How to quench excess hydrazine monohydrate. Reddit, 2022.

  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI, 2022.

  • Performance Chemicals Hydrazine. Arxada.

  • Information on the Reaction Calorimetry application. Syrris.

  • Hydrazine - Wikipedia.

  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ResearchGate.

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.

  • Incompatible Chemicals. Utah State University.

  • CALORIMETRIC STUDY FOR HYDRAZINE NITRATE.

  • indazole - Organic Syntheses Procedure.

  • Runaway reactions, case studies, lessons learned. ARIA.

  • Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride. Google Patents.

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.

  • The interaction of arylhydrazines with halogenated aldehydes. Journal of the Chemical Society (Resumed), 1940.

  • Organic Syntheses Procedure.

  • Thermal Analysis. Penn State Materials Research Institute.

  • Table of Incompatible Chemicals. University of Maryland.

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College.

  • HAZARDOUS CHEMICAL INCOMPATIBILITY LIST.

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • ATSDR Hydrazines Tox Profile.

  • Thermal analysis methods for pharmacopoeial materials. PubMed.

  • Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. The Royal Society of Chemistry.

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

  • Thermal analysis study of antihypertensive drug doxazosin mesilate.

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Technical Support Center: Improving Regioselectivity in Reactions with Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 3-hydrazinylbenzoate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As Senior Application Scientists, we understand that controlling regioselectivity is paramount for efficient synthesis and purification. This document provides in-depth, field-proven insights into the common regiochemical challenges and their solutions.

Section 1: Understanding the Substrate: Electronic and Steric Properties

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic nature of methyl 3-hydrazinylbenzoate. The regiochemical outcomes of many reactions are dictated by the interplay between the two functional groups on the aromatic ring.

Q: What are the directing effects of the hydrazinyl and methyl ester groups in electrophilic aromatic substitution (EAS), and how do they conflict?

A: The two substituents on the benzene ring have opposing electronic effects, which creates a competitive environment for incoming electrophiles.

  • Hydrazinyl Group (-NHNH₂): The nitrogen atom directly attached to the ring has a lone pair of electrons. Through resonance, it can donate this electron density into the aromatic π-system.[1] This makes the ring more nucleophilic and thus more reactive towards electrophiles—an effect known as activation.[2][3] This electron donation specifically increases the electron density at the positions ortho and para to the hydrazinyl group, making it a strong ortho, para-director .[4][5]

  • Methyl Ester Group (-COOCH₃): The carbonyl carbon in the ester group is electron-poor due to the electronegativity of the oxygen atoms. It withdraws electron density from the aromatic ring through both inductive and resonance effects.[6] This makes the ring less nucleophilic and less reactive, a phenomenon known as deactivation.[2][3] Electron-withdrawing groups like esters direct incoming electrophiles to the meta position.[4][7]

The Conflict: You have a strong, activating ortho, para-director competing with a deactivating meta-director. In nearly all cases, the more powerfully activating group dictates the position of substitution. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the hydrazinyl group (C2, C4, and C6). Steric hindrance from the adjacent ester group may disfavor substitution at the C2 position.

G cluster_0 Regiochemical Directing Effects start Methyl 3-hydrazinylbenzoate hydrazinyl Hydrazinyl Group (-NHNH₂) Activating Ortho, Para-Director start->hydrazinyl Donates e⁻ density (Resonance) ester Methyl Ester Group (-COOCH₃) Deactivating Meta-Director start->ester Withdraws e⁻ density (Inductive & Resonance) outcome Predicted EAS Outcome: Substitution at C4 and C6 (ortho/para to -NHNH₂) hydrazinyl->outcome Dominant Effect ester->outcome Subordinate Effect

Caption: Logical flow of competing directing effects in methyl 3-hydrazinylbenzoate.

Section 2: Troubleshooting Pyrazole Synthesis (Knorr Cyclocondensation)

The reaction of an arylhydrazine with a 1,3-dicarbonyl compound is a cornerstone for synthesizing pyrazoles. However, when using an unsymmetrical dicarbonyl, a mixture of regioisomers is a common and frustrating outcome.[8][9]

Q: My reaction of methyl 3-hydrazinylbenzoate with an unsymmetrical 1,3-dicarbonyl (e.g., 1,1,1-trifluoro-2,4-pentanedione) is producing a mixture of two pyrazole regioisomers. Why?

A: This issue arises because the hydrazine has two distinct nitrogen atoms (N1, the one attached to the ring, and N2, the terminal one), and the dicarbonyl has two chemically different carbonyl groups (a ketone and a trifluoromethyl ketone in this example). Nucleophilic attack can initiate at either carbonyl by either nitrogen, leading to two different cyclization pathways and, ultimately, two distinct pyrazole products that can be difficult to separate.[8]

G start Methyl 3-hydrazinylbenzoate + Unsymmetrical 1,3-Diketone pathA Attack on Carbonyl A start->pathA pathB Attack on Carbonyl B start->pathB intermediateA Hydrazone Intermediate A pathA->intermediateA Pathway A intermediateB Hydrazone Intermediate B pathB->intermediateB Pathway B cyclizationA Intramolecular Cyclization intermediateA->cyclizationA cyclizationB Intramolecular Cyclization intermediateB->cyclizationB productA Regioisomer 1 cyclizationA->productA productB Regioisomer 2 cyclizationB->productB

Caption: Divergent pathways in pyrazole synthesis leading to regioisomers.

Q: How can I strategically control the reaction to favor a single pyrazole isomer?

A: Regiocontrol is achieved by manipulating the subtle electronic and steric differences between the two reaction sites. The reaction conditions are your most powerful tool.[8][9]

Troubleshooting Strategies for Pyrazole Synthesis
StrategyPrincipleRecommended ActionExpected Outcome
pH Control Under acidic conditions, the more basic terminal N2 is preferentially protonated, reducing its nucleophilicity. This forces the reaction to proceed via the N1 nitrogen.[8]Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). Start with 0.1 equivalents and optimize.Favors the isomer formed from the initial attack of the N1 (aryl-substituted) nitrogen.
Solvent Choice Fluorinated alcohols (e.g., TFE, HFIP) can form hemiketals with the more electrophilic carbonyl group, effectively "protecting" it and directing the hydrazine to the other carbonyl.[10][11]Use 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent instead of standard ethanol or methanol.Dramatically improves regioselectivity, often favoring the isomer resulting from attack at the less electrophilic carbonyl.[10]
Steric Hindrance A bulky substituent on one of the dicarbonyl's carbons will sterically block the approach of the hydrazine, forcing it to attack the less hindered carbonyl group.[8][12]This is an inherent property of the substrate. If you have a choice of dicarbonyls, select one with a significant size difference between the R groups.The hydrazine will preferentially attack the less sterically congested carbonyl center.
Temperature The dehydration of the pyrazolidine intermediate is often the rate-determining step.[9] Lower temperatures can sometimes favor the thermodynamically more stable product, but may require longer reaction times.Run a temperature screen from room temperature up to the reflux temperature of the solvent. Monitor isomer ratios by LC-MS or ¹H NMR.Lower temperatures may increase the ratio of one isomer over the other, though this is highly substrate-dependent.
Protocol: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol

This protocol is adapted from methodologies known to improve regioselectivity in pyrazole formation.[10][11]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the unsymmetrical 1,3-dicarbonyl compound (1.05 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for TFE) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and the regioisomeric ratio.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid or oil via flash column chromatography on silica gel to isolate the desired regioisomer.

Section 3: Troubleshooting Fischer Indole Synthesis

The Fischer indole synthesis, reacting an arylhydrazine with a ketone or aldehyde under acidic conditions, is a classic method for building the indole core.[13][14] Regioselectivity becomes a critical issue when an unsymmetrical ketone is used.

Q: My Fischer indole synthesis with methyl 3-hydrazinylbenzoate and 2-pentanone is yielding both possible indole isomers. How can I direct the cyclization?

A: The regiochemical outcome is determined by which α-carbon of the ketone forms the new C-C bond with the aromatic ring during the key[5][5]-sigmatropic rearrangement step.[13][15] This, in turn, depends on the initial formation of the enehydrazine tautomer from the hydrazone intermediate. 2-pentanone can form two different enehydrazines, leading to two different indole products.

Q: What experimental parameters can I adjust to favor one indole isomer?

A: The choice of acid catalyst and reaction conditions can significantly influence the stability of the transition states for the competing pathways.[16][17]

Troubleshooting Strategies for Fischer Indole Synthesis
StrategyPrincipleRecommended ActionExpected Outcome
Acid Catalyst Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may coordinate differently with the hydrazone intermediate compared to Brønsted acids (e.g., H₂SO₄, PPA), potentially favoring one enehydrazine tautomer over the other.[13][17]Screen a panel of catalysts. Start with common Brønsted acids like acetic acid or p-toluenesulfonic acid, then test Lewis acids like zinc chloride.Different catalysts can produce significantly different isomer ratios. Polyphosphoric acid (PPA) at high temperatures often favors the thermodynamically more stable product.[13]
Solvent & Temp. The polarity of the solvent can influence the stability of intermediates.[16][18] Higher temperatures provide the energy to overcome the activation barrier for the[5][5]-sigmatropic rearrangement but can also lead to decomposition.[16]Test non-polar solvents like toluene versus polar solvents like acetic acid or ethanol. Microwave irradiation can sometimes improve selectivity and reduce reaction times.[19]The optimal conditions are highly substrate-specific. A systematic screen is the most effective approach.
Steric Factors Cyclization toward a more sterically hindered carbon is generally disfavored. This is inherent to the ketone substrate.If possible, choose a ketone where one α-carbon is significantly more sterically hindered (e.g., a tertiary vs. a secondary carbon) to force selectivity.The reaction will strongly favor cyclization onto the less sterically hindered α-carbon.

Section 4: Advanced Strategies: Regiocontrol at the Hydrazine Nitrogens

Q: I need to perform an N-alkylation or N-arylation, but the reaction is occurring on both the N1 (internal) and N2 (terminal) nitrogens. How can I achieve selectivity?

A: The two nitrogen atoms of the hydrazine moiety have similar nucleophilicity, making selective functionalization challenging.[20] Control can be achieved through steric direction or by using a protecting group strategy.

  • Catalyst and Ligand Control (for N-Arylation): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the use of bulky phosphine ligands can sterically block the palladium catalyst from accessing the internal N1 nitrogen. This forces the C-N bond formation to occur at the less hindered terminal N2 position.[20][21]

  • Protecting Group Strategy: This method provides excellent, albeit longer, control. The more nucleophilic N2 nitrogen can be temporarily protected (e.g., as a carbamate or hydrazone), leaving only N1 available for reaction. Following the desired N1-functionalization, the protecting group is removed.[22][23][24]

G start Methyl 3-hydrazinylbenzoate protect Step 1: Protect N2 (e.g., with Boc₂O) start->protect protected_hydrazine N2-Protected Hydrazine protect->protected_hydrazine react Step 2: Functionalize N1 (e.g., Alkylation/Arylation) protected_hydrazine->react n1_functionalized N1-Functionalized, N2-Protected Intermediate react->n1_functionalized deprotect Step 3: Deprotect N2 (e.g., with TFA) n1_functionalized->deprotect product Selectively N1-Functionalized Product deprotect->product

Caption: Workflow for regioselective N1-functionalization using a protecting group.

References

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  • Josa, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of Methyl 3-hydrazinylbenzoate Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure.[1][2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for methyl 3-hydrazinylbenzoate hydrochloride and its derivatives, offering field-proven insights into the interpretation of these spectra for reaction monitoring and product confirmation.

The Central Role of NMR in Reaction Monitoring

NMR spectroscopy is a non-invasive analytical method that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][3] In the context of chemical synthesis, it is an indispensable tool for tracking the progress of a reaction, identifying intermediates, and confirming the structure of the final product.[4][5] The ability to observe changes in the chemical shifts and coupling patterns of specific nuclei allows for a real-time or near-real-time understanding of the chemical transformations occurring in the reaction vessel.[1][3]

Understanding the Starting Material: this compound

Before delving into the analysis of reaction products, a thorough understanding of the NMR spectra of the starting material, this compound, is essential. The hydrochloride salt form influences the chemical shifts of nearby protons and carbons due to the protonation of the hydrazine moiety.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the hydrazinyl group.

  • Aromatic Protons: The benzene ring protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm.[6][7] The substitution pattern on the ring dictates the multiplicity and chemical shifts of these protons. For a 1,3-disubstituted benzene ring, a complex splitting pattern is often observed.

  • Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group is expected, typically appearing around 3.9 ppm.

  • Hydrazinyl Protons (-NHNH₃⁺): The protons on the hydrazinyl group will be significantly deshielded due to the positive charge and will likely appear as broad signals. Their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

  • Aromatic Carbons: The carbons of the benzene ring typically resonate in the 120-150 ppm range.[7] The chemical shifts are influenced by the nature of the substituents.[8][9] Carbons directly attached to electron-withdrawing groups will be shifted downfield.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will exhibit a signal in the downfield region, typically between 160 and 170 ppm.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear upfield, generally around 52 ppm.

Comparative Analysis of Reaction Products: The Case of Hydrazone Formation

A common and synthetically useful reaction of hydrazines is their condensation with aldehydes or ketones to form hydrazones. This transformation leads to predictable and readily identifiable changes in the NMR spectra. Let's consider the reaction of this compound with a generic aldehyde (R-CHO) to form the corresponding hydrazone, methyl 3-(2-benzylidenehydrazinyl)benzoate.

Key Spectral Changes Upon Hydrazone Formation:
Functional Group¹H NMR Shift Change¹³C NMR Shift ChangeRationale
Aldehyde CHDisappearance of aldehyde proton signal (~9-10 ppm)Disappearance of aldehyde carbonyl carbon signal (~190-200 ppm)Consumption of the aldehyde starting material.[10]
Hydrazinyl NH₂Disappearance of broad NH₂ signals-Formation of the C=N bond.
Azomethine CH=NAppearance of a new singlet or doublet (~8.0-8.5 ppm)Appearance of a new signal (~140-160 ppm)Formation of the characteristic hydrazone linkage.[10]
Aromatic ProtonsShifts in the aromatic region due to altered electronic effectsShifts in the aromatic carbon signalsChange in the substituent on the benzene ring from a hydrazinyl to a hydrazono group.

Experimental Protocol: Synthesis and NMR Analysis of Methyl 3-(2-benzylidenehydrazinyl)benzoate

This protocol provides a step-by-step methodology for a representative condensation reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Prepare a sample for NMR analysis by dissolving a small amount of the dried product in a suitable deuterated solvent.

Visualizing the Transformation: Reaction Scheme and NMR Workflow

Reaction_Workflow cluster_reaction Reaction cluster_analysis NMR Analysis A Methyl 3-hydrazinylbenzoate Hydrochloride C Hydrazone Product A->C Condensation B Aldehyde/Ketone B->C D Sample Preparation (Dissolve in Deuterated Solvent) C->D E ¹H and ¹³C NMR Data Acquisition D->E F Spectral Processing and Interpretation E->F G Structure Confirmation F->G

StartingMaterial [label=<

Starting Material: Methyl 3-hydrazinylbenzoate HCl ¹H NMRAromatic (m), -OCH₃ (s), -NHNH₃⁺ (br s) ¹³C NMRAromatic (m), C=O, -OCH₃

];

Product [label=<

Product: Hydrazone ¹H NMRAromatic (m), -CH=N- (s), -OCH₃ (s), -NH- (s) ¹³C NMRAromatic (m), C=O, -CH=N-, -OCH₃

];

StartingMaterial -> Product [label="Key Diagnostic Signals"]; } caption: "Comparison of key NMR signals before and after reaction."

Conclusion

The strategic application of ¹H and ¹³C NMR spectroscopy is fundamental to the successful execution and analysis of chemical reactions involving this compound. By understanding the characteristic spectral features of the starting material and predicting the changes upon conversion to products like hydrazones, researchers can confidently monitor reaction progress, identify key structural motifs, and ultimately confirm the identity and purity of their target compounds. This guide serves as a practical framework for leveraging the power of NMR in the pursuit of novel chemical entities.

References

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A Comparative Guide to the Characterization of Heterocyclic Compounds Synthesized from Methyl 3-Hydrazinylbenzoate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the successful synthesis of novel compounds with therapeutic potential. Methyl 3-hydrazinylbenzoate hydrochloride stands out as a highly versatile and cost-effective precursor. Its bifunctional nature, featuring a reactive hydrazinyl moiety and a modifiable ester group, provides a robust scaffold for constructing a diverse library of heterocyclic compounds. This guide offers an in-depth comparison of several classes of compounds synthesized from precursors analogous to methyl 3-hydrazinylbenzoate, focusing on their synthesis, spectral characterization, and a comparative analysis of their biological activities.

The rationale behind exploring derivatives from this precursor is rooted in the well-documented pharmacological importance of nitrogen-containing heterocycles like pyrazoles, triazoles, and hydrazones, which are known to exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant effects.[1][2][3] This guide will provide researchers and drug development professionals with a comprehensive framework for synthesizing and evaluating such compounds.

I. Synthetic Pathways: From Precursor to Diverse Heterocycles

The primary synthetic utility of a hydrazinyl precursor lies in its nucleophilic nature, which allows for facile condensation and cyclization reactions to form stable heterocyclic rings. The main pathways explored herein are the synthesis of pyrazoles, 1,2,4-triazoles, and hydrazone derivatives.

The choice of synthetic route is dictated by the desired heterocyclic core. For instance, the formation of a five-membered pyrazole ring is typically achieved through cyclocondensation with a 1,3-dielectrophile, such as a 1,3-diketone.[4][5] The synthesis of 1,2,4-triazoles involves a multi-step process starting with the conversion of the corresponding benzoic acid hydrazide to a dithiocarbazinate, followed by cyclization.[6][7] Hydrazones are synthesized via a straightforward condensation reaction between the hydrazide and an appropriate aldehyde.[2][8]

Synthetic_Workflow cluster_start Starting Precursor cluster_intermediates Key Intermediates & Reactions cluster_products Final Compound Classes Start Methyl 3-Hydrazinylbenzoate Analogues Hydrazide Benzoic Acid Hydrazide Start->Hydrazide Hydrazinolysis Cyclocondensation Cyclocondensation (1,3-Diketones) Start->Cyclocondensation Condensation Condensation (Aldehydes) Hydrazide->Condensation Cyclization Multi-step Cyclization (CS₂ / Hydrazine) Hydrazide->Cyclization Hydrazones Hydrazones Condensation->Hydrazones Pyrazoles Pyrazoles Cyclocondensation->Pyrazoles Triazoles 1,2,4-Triazoles Cyclization->Triazoles

Caption: General synthetic routes from hydrazinylbenzoate analogues.

II. Comparative Spectral Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques. Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) provide definitive evidence for the formation of the target heterocycles. Each class of compound exhibits characteristic spectral fingerprints.

  • Hydrazones : The IR spectra are characterized by the presence of a C=N stretching vibration and an N-H band from the amide linkage.[8] In ¹H-NMR, the azomethine proton (-N=CH-) appears as a distinct singlet.[9]

  • Pyrazoles : The formation of the pyrazole ring is confirmed by the appearance of a C=N stretching band in the IR spectrum and the absence of ketone carbonyl peaks from the starting diketone.[10] The ¹H-NMR spectra typically show a characteristic singlet for the C4-H proton of the pyrazole ring.[11][12]

  • 1,2,4-Triazoles : Key IR absorptions include N-H and C=N stretching. The successful cyclization is often confirmed by the appearance of a thiol (S-H) peak if a thione tautomer is present, which is common for triazole-thiols derived from dithiocarbazinates.[6][7]

The following table provides a comparative summary of expected spectral data for representative compounds derived from analogous precursors.

Compound ClassRepresentative StructureKey FT-IR Bands (cm⁻¹)Key ¹H-NMR Signals (δ ppm)Key ¹³C-NMR Signals (δ ppm)
Hydrazone N'-benzylidene-3-aminobenzohydrazide3400-3200 (N-H), 1650 (C=O, amide), 1580 (C=N)8.0-8.5 (s, 1H, -N=CH-), 11.0-11.5 (s, 1H, -CONH-)160-165 (C=O), 140-148 (C=N)
Pyrazole Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate1720 (C=O, ester), 1590 (C=N), No C=O from diketone2.2-2.3 (s, 6H, 2xCH₃), 3.9 (s, 3H, OCH₃), 6.0 (s, 1H, Pyrazole C4-H)10-15 (CH₃), 55 (OCH₃), 105-110 (Pyrazole C4), 140-155 (Pyrazole C3/C5), 166 (C=O)
Triazole 4-amino-5-(3-aminophenyl)-4H-1,2,4-triazole-3-thiol3400-3100 (N-H), 2550 (S-H, weak), 1600 (C=N)5.5-6.0 (s, 2H, NH₂), 13.5-14.0 (s, 1H, SH)110-150 (Aromatic C), 150-155 (Triazole C5), 165-170 (Triazole C3, C=S)

III. Comparative Biological Evaluation

A primary motivation for synthesizing these heterocyclic scaffolds is their potential as therapeutic agents. Here, we compare their in vitro antimicrobial and antioxidant activities, which are frequently evaluated for novel hydrazone and pyrazole derivatives.[13][14][15]

Antimicrobial Activity

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15] Studies on analogous compounds have shown that hydrazones containing electron-withdrawing groups often exhibit enhanced antibacterial activity.[16] Pyrazole derivatives have also demonstrated significant antibacterial and antifungal properties.[3][10]

Compound ClassTest OrganismRepresentative MIC (µg/mL)Reference Compound MIC (µg/mL)
Hydrazone S. aureus0.78 - 12.5Ciprofloxacin: <1
E. coli6.25 - 50Ciprofloxacin: <1
A. baumannii1.56 - 25Ciprofloxacin: 1-4
Pyrazole S. aureus3.12 - 64Ciprofloxacin: <1
B. subtilis0.78 - 12.5Ciprofloxacin: <1
C. albicans>100Fluconazole: 0.25-1

Note: Data is compiled from studies on analogous structures and serves as a representative comparison.[10][15]

Antioxidant Activity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is reported as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals.[17][18] Hydrazone derivatives, particularly those with phenolic hydroxyl groups, are known to be potent antioxidants.[19] The mechanism involves donating a hydrogen atom or an electron to neutralize free radicals.

Compound ClassDPPH IC₅₀ (µM)Reference (Ascorbic Acid) IC₅₀ (µM)
Hydrazone (Phenolic) 4 - 85~25
Hydrazone (Non-phenolic) >100~25
Pyrazole 50 - >200~25

Note: Data is compiled from studies on analogous structures.[17][18][19]

Antioxidant_Mechanism cluster_process Radical Scavenging by a Phenolic Hydrazone (Ar-OH) Compound Ar-OH (Antioxidant) Radical DPPH• (Free Radical) Compound_Radical Ar-O• (Stabilized Radical) Compound->Compound_Radical H• donation Neutralized_Radical DPPH-H (Neutralized) Radical->Neutralized_Radical

Caption: Hydrogen atom transfer (HAT) mechanism for antioxidant activity.

IV. Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, detailed methodologies are essential. The following are representative protocols for the synthesis and evaluation of compounds discussed in this guide.

Protocol 1: Synthesis of a Pyrazole Derivative

This protocol describes the synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate , a representative pyrazole, from this compound.

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add acetylacetone (1.1 mmol). The hydrochloride salt is typically used directly, and a slight excess of the diketone ensures complete reaction of the hydrazine.

  • Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation to form the hydrazone intermediate.

  • Reflux the reaction mixture for 4-6 hours. Refluxing provides the necessary thermal energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexane (e.g., 30:70).

  • Upon completion, cool the reaction mixture to room temperature. This allows the product to crystallize.

  • Pour the mixture into ice-cold water (50 mL) with stirring. The product, being organic, will precipitate out of the aqueous solution.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum. This removes inorganic impurities and residual solvent.

  • Recrystallize the crude product from ethanol to obtain pure crystals. Recrystallization is a critical step for purification, yielding a product with a sharp melting point.

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay

This protocol details the in vitro evaluation of antioxidant activity.[17][18]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in methanol or DMSO to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The scavenging of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the DPPH radical, determined by regression analysis.

V. Conclusion and Future Outlook

This guide demonstrates that precursors analogous to methyl 3-hydrazinylbenzoate are exceptional starting points for the synthesis of diverse heterocyclic compounds, including hydrazones, pyrazoles, and triazoles. The comparative analysis reveals that simple synthetic modifications can lead to compounds with significant and varied biological activities.

  • Hydrazones often serve as potent antimicrobial and antioxidant agents, with their activity being highly tunable through the choice of the aldehyde condensation partner.

  • Pyrazoles represent a stable aromatic scaffold that consistently appears in compounds with antimicrobial properties.

The provided protocols offer a validated foundation for researchers to build upon. Future work should focus on expanding the library of derivatives, exploring other biological targets (e.g., anticancer, anti-inflammatory), and conducting in-depth structure-activity relationship (SAR) studies to optimize the therapeutic potential of this privileged chemical scaffold.[13][20]

References

  • Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available at: [Link]

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  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

  • Antioxidant properties of designed hydrazone derivatives calculated at... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. Available at: [Link]

  • Ewies, F. E., et al. (2015). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

  • green synthesis of new hydrazone derivatives. (2022). MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

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  • Leśnik, U., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. MDPI. Available at: [Link]

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  • Antioxidant capacities of synthesized hydrazine derivatives. EC 50... (n.d.). ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PubMed. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. NIH. Available at: [Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)... (n.d.). Europe PMC. Available at: [Link]

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A Comparative Guide to the Reactivity of Methyl 3-hydrazinylbenzoate and Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted phenylhydrazines are invaluable building blocks, particularly for the construction of nitrogen-containing heterocycles like indoles and pyrazoles.[1][2] The precise placement of functional groups on the phenyl ring, however, can profoundly influence the reactivity of the hydrazine moiety, dictating reaction conditions and synthetic outcomes. This guide provides an in-depth comparison of two structurally similar yet electronically distinct reagents: methyl 3-hydrazinylbenzoate and methyl 4-hydrazinylbenzoate hydrochloride.

We will dissect their structural and electronic nuances, present a comparative analysis of their reactivity in key chemical transformations, and provide validated experimental protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the technical insights needed to make informed decisions in reagent selection and reaction design.

Part 1: Structural and Electronic Analysis: The Decisive Factors in Reactivity

The reactivity of a substituted phenylhydrazine is primarily governed by the nucleophilicity of the terminal nitrogen atom (-NH2) of the hydrazine group. This nucleophilicity is, in turn, modulated by the electronic effects—both inductive and resonance—of the substituents on the aromatic ring.[3][4]

  • Methyl 3-hydrazinylbenzoate (the meta isomer): The methyl ester group (-COOCH3) is an electron-withdrawing group. In the meta position, it exerts its influence primarily through an inductive effect (a through-sigma-bond withdrawal of electron density). There is no direct resonance conjugation between the ester and the hydrazine group.

  • Methyl 4-hydrazinylbenzoate (the para isomer): In the para position, the methyl ester group exerts both a strong inductive effect and a powerful electron-withdrawing resonance effect. The carbonyl group can directly delocalize the lone pair of electrons from the adjacent ring-bound nitrogen of the hydrazine, significantly reducing the electron density and thus the nucleophilicity of the terminal nitrogen.

Furthermore, methyl 4-hydrazinylbenzoate is commonly supplied as a hydrochloride salt (HCI).[5][6] In this form, the hydrazine group is protonated to form a hydrazinium ion (-NHNH3+). This positive charge completely quenches the nucleophilicity of the hydrazine, rendering it unreactive in most nucleophilic reactions until it is neutralized by a base.

The following diagram illustrates the key electronic differences.

G cluster_0 Electronic Effects Comparison cluster_1 Reactivity Consequence meta Methyl 3-hydrazinylbenzoate (meta-Isomer) meta_eff Dominant Effect: Inductive Withdrawal (-I) meta->meta_eff Weakly Deactivating para Methyl 4-hydrazinylbenzoate (para-Isomer) para_eff Dominant Effects: Inductive Withdrawal (-I) + Resonance Withdrawal (-R) para->para_eff Strongly Deactivating hcl_eff Additional Factor: Supplied as Hydrochloride Salt (Protonated, Non-nucleophilic) para->hcl_eff react_meta Higher Intrinsic Nucleophilicity (Reacts as Free Base) meta_eff->react_meta react_para Lower Intrinsic Nucleophilicity + Requires Base for Activation para_eff->react_para hcl_eff->react_para G cluster_meta Pathway A: Methyl 3-hydrazinylbenzoate cluster_para Pathway B: Methyl 4-hydrazinylbenzoate HCl start Start: Pyrazole Synthesis with Acetylacetone reagent_A 1. Dissolve Methyl 3-hydrazinylbenzoate in Ethanol start->reagent_A reagent_B 1. Suspend Methyl 4-hydrazinylbenzoate HCl in Ethanol start->reagent_B add_acac_A 2. Add Acetylacetone reagent_A->add_acac_A reflux_A 3. Reflux Reaction Mixture (e.g., 4-6 hours) add_acac_A->reflux_A workup_A 4. Cooldown, Crystallize, and Isolate Product A reflux_A->workup_A add_base_B 2. Add Base (e.g., NaOAc) & Stir to Neutralize reagent_B->add_base_B add_acac_B 3. Add Acetylacetone add_base_B->add_acac_B reflux_B 4. Reflux Reaction Mixture (e.g., 6-12 hours) add_acac_B->reflux_B workup_B 5. Cooldown, Crystallize, and Isolate Product B reflux_B->workup_B

Caption: Comparative workflow for pyrazole synthesis.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 3-hydrazinylbenzoate

  • Methyl 4-hydrazinylbenzoate hydrochloride * Acetylacetone (2,4-pentanedione)

  • Ethanol (Absolute)

  • Sodium Acetate (Anhydrous)

  • Standard glassware for reflux, filtration, and recrystallization

Protocol A: Using Methyl 3-hydrazinylbenzoate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydrazinylbenzoate (1.66 g, 10 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add acetylacetone (1.0 g, 10 mmol, 1.02 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 1 hour to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a minimal amount of hot ethanol.

Protocol B: Using Methyl 4-hydrazinylbenzoate hydrochloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 4-hydrazinylbenzoate hydrochloride (2.02 g, 10 mmol) in 30 mL of absolute ethanol.

  • Neutralization (Critical Step): Add anhydrous sodium acetate (0.82 g, 10 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the free hydrazine and sodium chloride precipitate may be observed.

  • Reagent Addition: To this mixture, add acetylacetone (1.0 g, 10 mmol, 1.02 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. The reaction is expected to be slower, so extended reflux time is recommended. Monitor by TLC.

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Filter the mixture to remove the inorganic salt (NaCl) precipitate. Reduce the volume of the filtrate under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol as needed.

Conclusion and Recommendations

The choice between methyl 3-hydrazinylbenzoate and methyl 4-hydrazinylbenzoate hydrochloride is a clear example of how positional isomerism and formulation dictate synthetic strategy.

  • Methyl 3-hydrazinylbenzoate is the more reactive, "ready-to-use" nucleophile. It is the preferred choice for reactions where mild conditions are paramount and the intrinsic reactivity of a moderately activated phenylhydrazine is sufficient.

  • Methyl 4-hydrazinylbenzoate hydrochloride is a less reactive precursor that requires a mandatory in-situ neutralization step before it can participate in nucleophilic reactions. Its lower intrinsic nucleophilicity, a consequence of the powerful -R effect of the para-ester group, may require more forcing conditions. It should be selected when the specific para substitution pattern is required for the final target molecule.

Researchers must account for these differences to ensure successful outcomes. The meta isomer offers convenience and higher reactivity, while the para isomer hydrochloride demands an additional neutralization step and potentially more rigorous reaction conditions to compensate for its electronically deactivated nature.

References

  • BenchChem. (2025). Comparing the reactivity of [2-(methylthio)phenyl]hydrazine with other hydrazines.
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  • Anonymous. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. PMC NIH. Retrieved from [Link]

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  • ResearchGate. (n.d.). Nucleophilic substitution of phenyl hydrazine 2 a onto the acetate 1 a.... Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation reaction of methyl‐4‐formylbenzoate and.... Retrieved from [Link]

  • Anonymous. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. PMC NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PubMed. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-56. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of Hydrazine and Its Substituted Derivatives with Derivatives of α,β-unsaturated Monobasic Acids. Retrieved from [Link]

  • Anonymous. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Hydrazone Derivatives Based on the Methyl 3-Hydrazinylbenzoate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the hydrazone scaffold (-NH-N=CH-) stands out as a privileged pharmacophore, underpinning a diverse array of biological activities. This guide provides a comparative analysis of the potential biological activities—specifically anticancer, antioxidant, and antimicrobial—of derivatives that can be synthesized from the versatile starting material, methyl 3-hydrazinylbenzoate hydrochloride. While direct comparative studies on a homologous series of methyl 3-hydrazinylbenzoate derivatives are nascent, a wealth of data on structurally related hydrazone compounds allows for a robust, inferential comparison. This document synthesizes findings from various studies to offer researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Chemical Versatility of the Hydrazone Linkage

The synthetic accessibility of hydrazones, typically formed through the condensation of a hydrazine with an aldehyde or ketone, makes them an attractive target for combinatorial chemistry and lead optimization. The resulting azometine group is crucial for their biological activity, often acting as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets like enzymes and receptors.[1]

Comparative Analysis of Biological Activities

This guide will focus on three key areas of biological investigation for hydrazone derivatives: anticancer, antioxidant, and antimicrobial activities. The subsequent sections will delve into the experimental evidence for each, providing comparative data where available and outlining the methodologies for their assessment.

Anticancer Activity: Targeting Cellular Proliferation

Hydrazone derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways.[2]

A study on benzimidazole-hydrazone derivatives revealed that the nature of the heterocyclic ring attached to the hydrazone moiety significantly influences cytotoxicity. For instance, the substitution of a furan ring with a thiophene ring was shown to nearly double the activity against the HT29 colon cancer cell line. Another study on thiazolyl hydrazone derivatives identified compounds with notable anticancer effects against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range.[3]

Table 1: Comparative in vitro Anticancer Activity of Representative Hydrazone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-hydrazoneThiophene-substitutedHT29~25 (estimated)
Thiazolyl hydrazone4-chlorophenyl substitutedMCF-7125 µg/mL[3]
Hydrazones with 4-methylsulfonylbenzeneCompound 2059 cancer cell lines0.26 (mean GI50)[2]
Benzothiazolinone HydrazoneSchiff basesHepG2, MCF-7Not specified[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Hydrazone Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of hydrazone derivatives.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key research area. Hydrazinobenzoic acid derivatives have been shown to possess significant antioxidant capabilities, with their efficacy being dependent on the substituent groups.[5][6]

Studies on 4-hydrazinobenzoic acid derivatives have demonstrated superior antioxidant activity in several compounds when compared to the standard antioxidant butylated hydroxylanisole (BHA).[5][6] The primary mechanisms of action are believed to be single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET).[5][7]

Table 2: Comparative Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives

AssayCompound(s)Activity (% scavenging at 20 µg/mL)Standard (BHA)Reference
DPPH Radical Scavenging3, 5-970-72%92%[5][6]
ABTS Radical Scavenging1-1080-85%85%[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Assay cluster_workflow DPPH Assay Workflow cluster_measurement Measurement DPPH Radical DPPH Radical Reduced DPPH Reduced DPPH DPPH Radical->Reduced DPPH accepts H atom or electron Antioxidant (Hydrazone) Antioxidant (Hydrazone) Scavenged Radical Scavenged Radical Antioxidant (Hydrazone)->Scavenged Radical donates H atom or electron Measure Absorbance Decrease at 517 nm Measure Absorbance Decrease at 517 nm

Caption: Mechanism of the DPPH radical scavenging assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Hydrazone derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[8][9]

Transition metal complexes of 3-methyl benzoic acid with hydrazine have shown enhanced antimicrobial activity compared to the parent acid.[8] Furthermore, studies on hydrazones derived from 2-hydrazinobenzimidazole have identified compounds with strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Table 3: Representative Antimicrobial Activity of Hydrazone Derivatives

Compound ClassOrganismActivity (e.g., MIC)Reference
Metal complexes of 3-methyl benzoate with hydrazineBacteria & FungiHigher than parent acid[8]
Hydrazones of 2-hydrazinobenzimidazoleS. aureus, E. coli, C. albicansStrong inhibition[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The derivatization of the hydrazine moiety to form various hydrazones allows for the fine-tuning of biological activity. Structure-activity relationship studies indicate that the nature of the aldehyde or ketone reactant used in the synthesis plays a critical role in determining the potency and selectivity of the final compound across anticancer, antioxidant, and antimicrobial assays.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives. This will enable a direct and more accurate comparative analysis, facilitating the identification of lead compounds with optimal therapeutic profiles for further preclinical and clinical development.

References

  • Gümüş, F., Özen, F., & Gökçe, B. (2022). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Journal of Molecular Structure, 1265, 133398. [Link]

  • Chafai, N., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Journal of Molecular Structure, 1250, 131805. [Link]

  • Eldehna, W. M., et al. (2020). Antioxidant properties of designed hydrazone derivatives calculated at the B3LYP/6-311G* level in a vacuum. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]

  • Abuelizz, H. A., et al. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Özen, F., et al. (2022). Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. Journal of Molecular Structure, 1252, 132145. [Link]

  • Küçükgüzel, Ş. G., et al. (2018). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 23(10), 2661. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of active pharmaceutical ingredient (API) purity is paramount. Methyl 3-hydrazinylbenzoate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to ensure its quality and safety. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity profiling of this compound. We will delve into the underlying principles, provide validated experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

The Critical Role of Purity Analysis

This compound is a polar molecule, and its synthesis can result in various impurities, including residual starting materials, by-products, and degradation products. Some of these, particularly hydrazine and its derivatives, are potentially genotoxic and are strictly regulated by agencies like the FDA.[1] Therefore, employing analytical methods that are not only accurate and precise but also sensitive enough to detect trace-level impurities is a regulatory and safety necessity.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC, particularly in the reversed-phase mode, is a cornerstone of pharmaceutical analysis.[2][3] Its versatility and robustness make it well-suited for the analysis of a wide range of compounds, including polar molecules like this compound.

Principle of Reversed-Phase HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity.[2][3] A non-polar stationary phase (like C18) is used with a polar mobile phase.[2] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.[2]

For highly polar compounds that may have poor retention on traditional C18 columns, specialized polar-embedded or polar-endcapped columns can be employed to improve separation.[4][5] Adjusting the mobile phase pH is also a critical parameter to control the ionization state of the analyte and influence its retention.[5]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound, adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A polar-endcapped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to enhance the retention of the polar analyte.[4]

  • Mobile Phase: A gradient elution of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Method Validation:

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is demonstrated by the absence of interfering peaks at the retention time of the main component in a blank and placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[10] This is often determined by recovery studies of a known amount of analyte spiked into a placebo.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Data Presentation: HPLC Performance
ParameterResultAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) < 2.0%≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weighing prep_dissolve Dissolution in Diluent prep_start->prep_dissolve prep_filter Filtration (0.45 µm) prep_dissolve->prep_filter hplc_inject Injection into HPLC prep_filter->hplc_inject Analysis hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Peak Integration hplc_detect->data_integrate Data Acquisition data_quantify Quantification data_integrate->data_quantify data_report Purity Report data_quantify->data_report

Caption: HPLC Purity Analysis Workflow.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a highly sensitive and specific technique, particularly valuable for the identification and quantification of volatile and semi-volatile impurities. For polar and non-volatile compounds like this compound and its potential hydrazine impurities, a derivatization step is often necessary to increase volatility and thermal stability.[13][14]

Principle of GC-MS with Derivatization

GC separates volatile compounds in a gaseous mobile phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common ionization technique that uses high-energy electrons, leading to extensive and reproducible fragmentation.[15][16][17] This fragmentation pattern serves as a "fingerprint" for compound identification.[18][19]

For hydrazine and its derivatives, derivatization with an aldehyde or ketone, such as acetone or benzaldehyde, is a common strategy to form a more volatile and stable derivative suitable for GC analysis.[1][20][21][22]

Experimental Protocol: A Derivatization GC-MS Method

This protocol outlines a method for the determination of trace hydrazine-related impurities in this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.[15]

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate the derivatized impurities from the derivatized main component.

  • Injector: Splitless injection mode for trace analysis.

  • MS Conditions: EI at 70 eV[17][18]; scan mode for identification and selected ion monitoring (SIM) mode for quantification.

2. Derivatization and Sample Preparation:

  • Derivatizing Reagent: A solution of acetone in a suitable solvent.

  • Procedure:

    • Accurately weigh the this compound sample into a vial.

    • Add the derivatizing reagent and a suitable solvent.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete derivatization.[23]

    • Cool the sample and inject it into the GC-MS system.

3. Method Validation:

Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines.[1] Given the trace-level analysis, particular attention should be paid to:

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

Data Presentation: GC-MS Performance
ParameterResultAcceptance Criteria (ICH)
Specificity No interferences at the retention times of derivatized impuritiesConfirmed by mass spectra
Linearity (r²) > 0.998≥ 0.995
Accuracy (% Recovery) 90.0% - 110.0%Typically 80.0% - 120% for trace analysis
Precision (RSD) < 10% at LOQ≤ 15% for trace analysis
LOD 0.1 ppmReportable
LOQ 0.3 ppmReportable
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Weighing prep_derivatize Addition of Derivatizing Reagent prep_start->prep_derivatize prep_react Controlled Heating prep_derivatize->prep_react gcms_inject Injection into GC prep_react->gcms_inject Analysis gcms_separate GC Separation gcms_inject->gcms_separate gcms_ionize EI Ionization gcms_separate->gcms_ionize gcms_analyze Mass Analysis gcms_ionize->gcms_analyze data_identify Library Search & Spectral Interpretation gcms_analyze->data_identify Data Acquisition data_quantify SIM Quantification data_identify->data_quantify data_report Impurity Profile Report data_quantify->data_report

Caption: GC-MS Impurity Profiling Workflow.

Section 3: Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical objective.

FeatureHPLC with UV DetectionGC-MS with Derivatization
Primary Application Quantification of the main component and known impurities.Identification and quantification of volatile/semi-volatile impurities, especially at trace levels.
Analyte Suitability Excellent for polar, non-volatile compounds without derivatization.Requires derivatization for polar, non-volatile compounds.[13]
Specificity Based on retention time; co-elution can be a challenge.High specificity due to mass spectral data, allowing for positive identification.[9]
Sensitivity Good (ppm to ppb range).Excellent (ppb to ppt range), especially in SIM mode.[20][21]
Sample Throughput Generally higher.Lower due to the derivatization step and longer run times.
Instrumentation Cost Generally lower.Higher.
Method Development Can be complex, especially for polar compounds.[24]The derivatization step adds complexity to method development and validation.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful and essential tools for ensuring the purity of this compound. They are not mutually exclusive but rather complementary techniques.

  • For routine quality control, assay, and the quantification of known, non-volatile impurities, a validated RP-HPLC method is the workhorse. It offers robustness, high throughput, and sufficient sensitivity for most applications.

  • For the identification of unknown impurities and the ultra-trace quantification of potentially genotoxic impurities like hydrazine, a derivatization GC-MS method is indispensable. Its superior sensitivity and specificity provide a level of confidence that is often required during process development, stability studies, and for regulatory submissions.

Ultimately, a comprehensive quality control strategy for this compound should leverage the strengths of both techniques to ensure the highest standards of product quality and safety.

References

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  • PubMed. (2009, February 20). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]

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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • Analytical methods. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

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A Guide to the Cross-Validation of Analytical Data for Novel Compounds Derived from Methyl 3-Hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the synthesis of new chemical entities (NCEs) is a foundational step. However, the true measure of success lies in the rigorous and unambiguous confirmation of the compound's identity, purity, and structural integrity. This guide provides a comprehensive framework for the cross-validation of analytical data for novel compounds derived from methyl 3-hydrazinylbenzoate hydrochloride, a versatile scaffold in medicinal chemistry. By employing a multi-faceted, orthogonal approach, researchers can build a robust and defensible data package for their synthesized molecules.

The Imperative of Orthogonal Cross-Validation

Relying on a single analytical technique is insufficient for the comprehensive characterization of a novel compound.[1] Each method possesses inherent biases and limitations. An orthogonal approach, which integrates multiple, independent analytical techniques based on distinct physicochemical principles, is essential for mitigating these biases and enhancing analytical confidence.[1][2] This strategy is not only a matter of scientific best practice but is also in alignment with regulatory expectations for data reliability and accuracy.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is a cornerstone of this process.[3][4][5][6]

The cross-validation workflow can be visualized as a process of converging evidence, where each technique provides a unique piece of the puzzle, ultimately leading to a high-confidence structural and purity assignment.

CrossValidationWorkflow cluster_orthogonal Orthogonal Analytical Techniques Synthesis Synthesis of Novel Compound Purification Purification Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis HPLC HPLC (Purity & Quantification) Preliminary_Analysis->HPLC MS Mass Spectrometry (Molecular Weight) Preliminary_Analysis->MS NMR NMR Spectroscopy (Structural Elucidation) Preliminary_Analysis->NMR FTIR FTIR Spectroscopy (Functional Groups) Preliminary_Analysis->FTIR Data_Integration Data Integration & Cross-Validation HPLC->Data_Integration MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Final_Report Comprehensive Characterization Report Data_Integration->Final_Report

Caption: Workflow for the orthogonal cross-validation of a novel compound.

Core Analytical Techniques for Comprehensive Characterization

The following sections detail the application of four critical, orthogonal analytical techniques for the characterization of novel compounds derived from this compound.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is a cornerstone for assessing the purity of a synthesized compound.[7] It separates components in a liquid sample, allowing for the quantification of the main compound and any impurities.[7] For novel compounds, establishing a purity of ≥95% is a widely accepted standard in medicinal chemistry.[8]

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

  • Column Selection: A C18 reverse-phase column is a common starting point for the analysis of moderately polar organic compounds.

  • Mobile Phase Preparation: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to ensure the separation of compounds with a range of polarities.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the novel compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector to a wavelength where the compound has maximum absorbance. For derivatives of methyl 3-hydrazinylbenzoate, this is often in the range of 254-320 nm.

  • Data Analysis: The purity of the compound is determined by the area percentage of the main peak in the chromatogram.

Data Presentation:

Compound IDRetention Time (min)Peak Area (%)Purity (%)
M3HB-Derivative-018.5298.798.7
Impurity 14.150.8-
Impurity 29.780.5-
Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy.[9][10] This technique ionizes molecules and measures their mass-to-charge ratio, providing a direct confirmation of the expected molecular formula.[11]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: Utilize positive or negative electrospray ionization mode, depending on the nature of the compound. For hydrazinylbenzoate derivatives, which contain basic nitrogen atoms, positive ion mode is generally effective.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare the observed mass-to-charge ratio with the calculated exact mass of the target compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), further confirming the elemental composition.[12]

Data Presentation:

Compound IDExpected Molecular FormulaCalculated Exact MassObserved [M+H]⁺Mass Error (ppm)
M3HB-Derivative-01C₁₅H₁₄N₂O₃270.1004270.1001-1.1
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds.[13][14][15] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity within the molecule.[13][16]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).[13]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to analyze include:

    • Chemical Shift (δ): Indicates the electronic environment of the protons.

    • Integration: Proportional to the number of protons giving rise to the signal.

    • Multiplicity (Splitting Pattern): Provides information about neighboring protons.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): For more complex structures, two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.[16]

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)IntegrationMultiplicityAssignment
11.5 (br s)1HSinglet-NH-
8.2-7.5 (m)4HMultipletAromatic-H
3.8 (s)3HSinglet-OCH₃
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)Assignment
165.2C=O (ester)
150.1C=N
135.5 - 120.8Aromatic-C
52.3-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18][19] It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different functional groups.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups expected in the novel compound. For derivatives of methyl 3-hydrazinylbenzoate, key vibrations to look for include N-H, C=O (ester), C=N, and aromatic C-H and C=C stretches.[20][21]

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3305Medium, sharpN-H stretch
3050WeakAromatic C-H stretch
1710Strong, sharpC=O stretch (ester)
1605MediumC=N stretch
1580, 1490MediumAromatic C=C stretch

Integrating the Data: A Self-Validating System

The true power of this orthogonal approach lies in the integration of data from all four techniques. Each result should corroborate the others, creating a self-validating system.

DataIntegration cluster_data Analytical Data Proposed_Structure Proposed Structure HPLC_Data HPLC: Purity > 95% Proposed_Structure->HPLC_Data Consistent with MS_Data MS: Correct Molecular Weight Proposed_Structure->MS_Data Consistent with FTIR_Data FTIR: Confirms Functional Groups Proposed_Structure->FTIR_Data Consistent with Validated_Compound Validated Novel Compound HPLC_Data->Validated_Compound MS_Data->Validated_Compound NMR_Data NMR: Confirms Connectivity & Stereochemistry NMR_Data->Validated_Compound FTIR_Data->Validated_Compound Proposed_tructure Proposed_tructure Proposed_tructure->NMR_Data Consistent with

Caption: Interplay of orthogonal analytical data for compound validation.

For instance, the molecular weight determined by MS should match the molecular formula deduced from NMR and elemental analysis (if performed). The functional groups identified by FTIR should be consistent with the structural fragments observed in the NMR spectra. Finally, the high purity determined by HPLC ensures that the spectroscopic data is representative of the main compound and not convoluted by significant impurities.

By adhering to this rigorous, multi-technique approach, researchers can be confident in the identity and quality of their novel compounds, laying a solid foundation for further drug discovery and development efforts.

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The Strategic Application of Methyl 3-Hydrazinylbenzoate Hydrochloride in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. Hydrazine derivatives, as versatile synthons, are foundational to the synthesis of a multitude of nitrogen-containing heterocycles that form the core of numerous therapeutic agents. This guide provides an in-depth comparative analysis of methyl 3-hydrazinylbenzoate hydrochloride, evaluating its efficacy and utility against other commonly employed hydrazine building blocks such as phenylhydrazine, hydrazine hydrate, and tert-butyl carbazate. We will delve into the chemical rationale behind its application, supported by established principles and experimental insights, to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Pivotal Role of Hydrazine Synthons in Drug Discovery

Hydrazine and its derivatives are indispensable reagents in organic synthesis, primarily serving as potent nucleophiles and precursors for the formation of nitrogen-nitrogen bonds and a variety of heterocyclic systems.[1] Their bifunctional nature allows for the construction of key pharmacophores like pyrazoles, indoles, and pyridazines.[1][2] The choice of a specific hydrazine synthon can significantly influence the outcome of a reaction, affecting yield, regioselectivity, and compatibility with other functional groups. This guide will illuminate the distinct advantages and considerations associated with this compound, a functionalized arylhydrazine that offers unique opportunities for molecular elaboration.

A Close Look at this compound

This compound is an aromatic hydrazine derivative that incorporates a methyl ester moiety on the phenyl ring. This functional handle provides a strategic advantage for subsequent chemical modifications, allowing for the introduction of further diversity in a synthetic sequence.

Key Attributes:

  • Functionalized Scaffold: The presence of the methyl ester group allows for post-synthetic modifications, such as amide formation or reduction to an alcohol, providing a versatile platform for library synthesis and structure-activity relationship (SAR) studies.

  • Electronic Nature: The ester group is an electron-withdrawing group (EWG), which modulates the nucleophilicity of the hydrazine moiety. This can influence the rate and regioselectivity of certain reactions.[3]

  • Hydrochloride Salt Form: Supplied as a hydrochloride salt, this synthon offers enhanced stability and ease of handling compared to the free base, which can be prone to oxidation.[4][5][6] The salt form often improves shelf-life and consistency in reaction setups.

Comparative Analysis with Alternative Hydrazine Building Blocks

The efficacy of a hydrazine synthon is context-dependent, relying on the specific transformation and the desired molecular outcome. Here, we compare this compound to other widely used hydrazine building blocks.

Phenylhydrazine: The Archetypal Arylhydrazine

Phenylhydrazine is a foundational reagent in heterocyclic synthesis, most notably in the Fischer indole synthesis.[7]

  • Reactivity: Phenylhydrazine is a relatively strong nucleophile, and its reactivity can be tuned by substituents on the phenyl ring. Electron-donating groups (EDGs) generally enhance reactivity in reactions like the Fischer indole synthesis, while EWGs can decrease the reaction rate.[3]

  • Advantages: It is readily available and its chemistry is well-established.[7]

  • Comparison with this compound:

    • Reactivity: Due to the electron-withdrawing nature of the methyl ester, this compound is expected to be less nucleophilic than phenylhydrazine. This may result in slower reaction rates in some cases.

    • Functionalization: this compound offers a distinct advantage in its inherent functionality, allowing for downstream modifications that are not possible with unsubstituted phenylhydrazine.

Hydrazine Hydrate: The Simplest Hydrazine Source

Hydrazine hydrate is a highly reactive and versatile reagent used in a wide range of applications, including the synthesis of unsubstituted pyrazoles and as a reducing agent.[8]

  • Reactivity: As a small and unhindered nucleophile, hydrazine hydrate is highly reactive.[9]

  • Advantages: It is a cost-effective and potent reagent.

  • Disadvantages: Its high reactivity can sometimes lead to a lack of selectivity. It is also a highly toxic and volatile compound, requiring careful handling.[10]

  • Comparison with this compound:

    • Selectivity: this compound offers greater control and predictability in reactions where the introduction of a substituted aryl group is desired.

    • Handling and Safety: The solid, salt form of this compound presents a significant advantage in terms of handling and safety over the volatile and highly toxic hydrazine hydrate.[4][6]

Tert-Butyl Carbazate: The Protected Hydrazine

Tert-butyl carbazate is a protected form of hydrazine, where one of the nitrogen atoms is functionalized with a tert-butoxycarbonyl (Boc) group.[11]

  • Reactivity: The Boc group moderates the nucleophilicity of the hydrazine, making it a more manageable reagent. The Boc group can be removed under acidic conditions to liberate the free hydrazine.[11]

  • Advantages: The protected nature of tert-butyl carbazate allows for selective reactions and prevents undesired side reactions. It is particularly useful in multi-step syntheses where protecting group strategies are employed.[12]

  • Comparison with this compound:

    • Synthetic Strategy: Tert-butyl carbazate is primarily used when a protected hydrazine is required, with the intention of deprotection at a later stage. This compound, on the other hand, is used to directly incorporate a functionalized arylhydrazine moiety into the target molecule.

    • Application: While both can be used to introduce a hydrazine functionality, their applications in a synthetic sequence are fundamentally different.

Data Presentation: Comparative Overview of Hydrazine Synthons

SynthonStructureKey FeaturesAdvantagesDisadvantages
This compound A functionalized arylhydrazine with a methyl ester group.- Pre-functionalized for further derivatization- Stable hydrochloride salt form- Versatility for SAR studies- Improved handling and stability[4][6]- Reduced nucleophilicity compared to phenylhydrazine- Potentially slower reaction rates
Phenylhydrazine The simplest aromatic hydrazine.- Well-established reactivity- Readily available- High reactivity in many key reactions[7]- Extensive literature precedent- Lacks a functional handle for easy modification- Can be toxic and prone to oxidation[10]
Hydrazine Hydrate The simplest hydrazine derivative.- Highly reactive nucleophile- Strong reducing agent- Cost-effective- High reactivity for certain transformations[8]- Can lead to lack of selectivity- Highly toxic and volatile[10]
Tert-Butyl Carbazate A Boc-protected hydrazine.- Moderated reactivity- Boc protecting group can be removed- Allows for selective reactions- Useful in multi-step synthesis[12]- Requires an additional deprotection step- Different synthetic utility than arylhydrazines

Experimental Protocols: A Comparative Workflow for Fischer Indole Synthesis

To illustrate the practical differences in employing these hydrazine synthons, we present a comparative experimental workflow for the synthesis of a substituted indole via the Fischer indole synthesis.[13] This reaction is a cornerstone of heterocyclic chemistry and serves as an excellent platform for comparing the efficacy of different hydrazine building blocks.

Rationale for Experimental Design

The Fischer indole synthesis involves the acid-catalyzed reaction of a hydrazine with a ketone or aldehyde.[13] The electronic properties of the substituents on the arylhydrazine can significantly impact the reaction rate and yield.[3] By comparing the performance of this compound (with an EWG) and phenylhydrazine (unsubstituted) under identical conditions, we can directly assess the influence of the methyl ester group on the reaction outcome.

Visualizing the Workflow

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Hydrazine Hydrazine Synthon (e.g., Methyl 3-hydrazinylbenzoate HCl or Phenylhydrazine) Mixing Mixing in Acidic Medium (e.g., Acetic Acid) Hydrazine->Mixing Ketone Ketone (e.g., Cyclohexanone) Ketone->Mixing Heating Heating under Reflux Mixing->Heating Neutralization Neutralization Heating->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Indole Substituted Indole Purification->Indole

Caption: A generalized workflow for the Fischer indole synthesis.

Step-by-Step Methodology

Objective: To compare the yield and reaction time for the synthesis of the corresponding indole derivative using this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place a magnetic stir bar.

    • Flask A: Add this compound (1 equivalent).

    • Flask B: Add phenylhydrazine (1 equivalent).

  • Addition of Reagents: To each flask, add glacial acetic acid (sufficient to dissolve the reactants) followed by cyclohexanone (1.1 equivalents).

  • Reaction: Heat both reaction mixtures to reflux. Monitor the progress of the reactions by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the reaction mixtures to room temperature.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Determine the yield of the purified indole product for each reaction.

    • Characterize the products by NMR and Mass Spectrometry to confirm their identity and purity.

Expected Outcomes:

  • Reaction Time: The reaction with phenylhydrazine is expected to proceed faster than the reaction with this compound due to the higher nucleophilicity of the unsubstituted arylhydrazine.

  • Yield: The yield for the phenylhydrazine reaction may be higher under identical reaction times. To achieve a comparable yield with this compound, a longer reaction time or higher temperature may be necessary.

  • Product: The product from Flask A will be a substituted indole with a methyl ester group at the 5-position of the indole ring, offering a handle for further functionalization. The product from Flask B will be the corresponding unsubstituted indole.

Logical Relationships in Synthon Selection

The choice of a hydrazine building block is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical considerations that guide this selection process.

Synthon_Selection Start Synthetic Goal Q1 Is a functional handle for post-synthetic modification required? Start->Q1 Q2 Is high reactivity and low cost the primary concern? Q1->Q2 No Synthon1 Methyl 3-hydrazinylbenzoate HCl Q1->Synthon1 Yes Q3 Is a protected hydrazine needed for a multi-step synthesis? Q2->Q3 No Synthon3 Hydrazine Hydrate Q2->Synthon3 Yes Synthon2 Phenylhydrazine Q3->Synthon2 No Synthon4 Tert-Butyl Carbazate Q3->Synthon4 Yes

Caption: Decision tree for selecting a hydrazine synthon.

Conclusion

This compound emerges as a highly strategic building block for researchers engaged in drug discovery and development. While its reactivity may be more moderate compared to unsubstituted arylhydrazines like phenylhydrazine, its true value lies in the latent functionality it carries. The methyl ester group provides a versatile anchor for the introduction of diverse chemical motifs, enabling the rapid exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The choice between this compound and other hydrazine synthons is not merely a matter of reactivity but a strategic decision that should be guided by the overall synthetic plan and the ultimate goals of the research program. For projects that demand post-synthetic modification and the generation of compound libraries, this compound offers a distinct and compelling advantage. Its stability as a hydrochloride salt further enhances its utility as a reliable and easy-to-handle reagent in the modern synthetic laboratory.

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In-vitro testing protocols for derivatives of methyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In-Vitro Evaluation of Methyl 3-hydrazinylbenzoate Hydrochloride Derivatives

This guide provides a comprehensive framework for the in-vitro characterization of novel derivatives of this compound. As a scaffold, this molecule presents intriguing possibilities, largely owing to its hydrazinyl moiety, which is a known feature in compounds targeting key enzymes in pathophysiology. Our objective is to present a logical, multi-tiered testing strategy that moves from broad cytotoxicity profiling to specific enzyme inhibition and essential drug metabolism assays. This approach ensures a thorough understanding of a compound's biological activity, potential liabilities, and overall viability as a drug candidate before progressing to more complex models.

The protocols outlined herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each experimental choice. This ensures that the data generated is robust, reproducible, and provides a clear direction for structure-activity relationship (SAR) studies.

Tier 1: Foundational Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is imperative to establish the general cytotoxicity profile of each derivative. This initial screen flags compounds with overt toxicity and establishes a therapeutic window for subsequent, more targeted assays.[1][2] We will compare two gold-standard assays that measure different aspects of cell death: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).[2]

Experimental Workflow: Initial Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Parallel Assays cluster_3 Data Analysis prep Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) adhere Incubate for 24h to allow adherence prep->adhere treat Treat cells with serial dilutions of derivatives (e.g., 0.01 to 100 µM) adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze Measure Absorbance/Luminescence mtt->analyze ldh->analyze calculate Calculate % Viability & % Cytotoxicity analyze->calculate ic50 Determine IC50 values calculate->ic50 end Select compounds with low cytotoxicity for target-based assays ic50->end Compare Derivatives

Caption: Workflow for initial screening of derivatives.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of metabolically active cells.[4]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Compound Treatment: The following day, treat the cells with a range of concentrations for each derivative (e.g., 8-point serial dilution from 0.01 µM to 100 µM). Include wells for "untreated" (vehicle control) and "no cells" (background control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[3][5]

  • Solubilization: Carefully aspirate the media and add 150 µL of an MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 590 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[2][7] This provides a complementary endpoint to the MTT assay, focusing on overt cell death rather than metabolic slowdown.

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up three key controls for each derivative concentration:

    • Vehicle Control: Untreated cells for spontaneous LDH release.[8]

    • Maximum LDH Release Control: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint.[9]

    • No-Cell Control: Culture medium alone for background determination.[8]

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 100 µL of this mixture to each well of the new plate.[10]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]

  • Data Acquisition: Measure the absorbance at 490 nm.[10]

  • Data Analysis: Subtract the no-cell control background from all values. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control).

FeatureMTT AssayLDH Release Assay
Principle Measures mitochondrial reductase activity in viable cells.Measures release of cytosolic LDH from membrane-compromised cells.[7]
Endpoint Cell Viability / ProliferationCytotoxicity / Cell Lysis
Pros Highly sensitive, widely used, reflects metabolic health.[11]Direct measure of cell death, stable enzyme, good for kinetics.[7][8]
Cons Can be affected by compounds altering mitochondrial activity.Less sensitive for early apoptosis; background from serum LDH.[9]
Typical Use Assessing growth inhibition and overall cell health.Quantifying necrosis or late-stage apoptosis.

Tier 2: Target-Specific Enzyme Inhibition Assays

The hydrazinyl group is a "privileged" scaffold in medicinal chemistry, known to interact with certain classes of enzymes. Based on this structural alert, we hypothesize that derivatives of this compound may inhibit enzymes such as Monoamine Oxidase (MAO) or Indoleamine 2,3-dioxygenase (IDO1).

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters.[12] There are two main isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity.[13] MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[12][13] It is crucial to test against both isoforms to determine potency and selectivity.

A fluorometric assay is a highly sensitive and high-throughput method for this purpose.[14] The assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction, using a probe like Amplex Red.[14][15]

Detailed Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine for both isoforms), and a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic probe.[16]

  • Inhibitor Addition: In a black 96-well microplate, add the test derivatives over a range of concentrations. Include a known selective inhibitor for each isoform as a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Enzyme Addition: Add MAO-A or MAO-B enzyme solution to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and detection reagent mixture to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 530/590 nm) over 30-60 minutes.[15]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percentage of inhibition for each derivative concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value for both MAO-A and MAO-B.

Indoleamine 2,3-dioxygenase (IDO1) Cell-Based Assay

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[17] It is a key target in immuno-oncology as its upregulation in tumors leads to an immunosuppressive microenvironment.[17]

A cell-based assay provides a more physiologically relevant system for screening IDO1 inhibitors.[17] This protocol uses a human cancer cell line (e.g., SK-OV-3) in which IDO1 expression is induced by interferon-gamma (IFN-γ). The inhibitory activity is quantified by measuring the reduction of kynurenine secreted into the cell culture medium.[17]

IDO1 Pathway and Point of Inhibition

G Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme N_Formylkynurenine N_Formylkynurenine IDO1_Enzyme->N_Formylkynurenine Catalyzes Inhibitor Hydrazinylbenzoate Derivative Inhibitor->IDO1_Enzyme Inhibits Kynurenine Kynurenine N_Formylkynurenine->Kynurenine (Spontaneous) Downstream Downstream Metabolites Kynurenine->Downstream

Caption: Inhibition of the IDO1-mediated tryptophan catabolic pathway.

Detailed Protocol: Cell-Based IDO1 Activity Assay

  • Cell Culture and IDO1 Induction: Seed SK-OV-3 or HeLa cells in a 96-well plate. The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.

  • Inhibitor Treatment: Remove the IFN-γ containing medium and add fresh medium containing a fixed concentration of L-tryptophan (e.g., 100-200 µM) and serial dilutions of the test derivatives. A known IDO1 inhibitor like Epacadostat should be used as a positive control.[17]

  • Incubation: Incubate the plate for another 24-48 hours.

  • Kynurenine Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins, incubate for 15 minutes at 65°C, and then centrifuge.[18]

    • Transfer the clear supernatant to a new plate.

    • Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature to allow color development (yellow).

  • Data Acquisition: Measure the absorbance at 480-490 nm.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each well. Determine the percentage of inhibition for each derivative and calculate the IC₅₀ value.

Tier 3: Preliminary ADME/DMPK Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, also known as Drug Metabolism and Pharmacokinetics (DMPK), is critical to avoid late-stage drug development failures.[19] For derivatives of this compound, a key concern is their potential to inhibit Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most clinical drugs.[19]

Cytochrome P450 (CYP) Inhibition Assay

CYP inhibition can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[19][20] Regulatory agencies recommend assessing inhibition of the most clinically relevant CYP isoforms: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[21] An LC-MS/MS-based assay using human liver microsomes is the gold standard, offering high sensitivity and specificity.[20][21]

Detailed Protocol: LC-MS/MS-Based CYP Inhibition Assay

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a phosphate buffer, and the test derivative at various concentrations (typically starting at 10 or 100 µM).[20][21] A "cocktail" of specific substrates for each CYP isoform is often used.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Reaction Quenching: After a short incubation (e.g., 10-15 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the plate to pellet the protein. The supernatant, containing the metabolites, is then diluted and transferred for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The amount of each specific metabolite produced is quantified.

  • Data Analysis: The decrease in the formation of a specific metabolite in the presence of the test compound is used to determine the percentage of inhibition for that CYP isoform.[21] IC₅₀ values are then calculated from a dose-response curve.

Comparative Data Summary

To effectively compare derivatives, all quantitative data should be summarized in a structured table. This allows for a clear visualization of the SAR and helps prioritize compounds for further development.

Hypothetical Comparison of Methyl 3-hydrazinylbenzoate Derivatives

Compound IDCytotoxicity IC₅₀ (µM, HeLa)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)IDO1 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Parent > 10025.540.2> 10015.8
Derivative A 85.30.5 15.195.322.4
Derivative B > 10012.70.2 > 100> 50
Derivative C 55.630.145.81.2 8.9
Control Drug Varies(e.g., Clorgyline)(e.g., Selegiline)(e.g., Epacadostat)(e.g., Ketoconazole)

This integrated in-vitro testing cascade provides a robust and efficient path for evaluating novel derivatives of this compound. By systematically assessing cytotoxicity, on-target activity, and key off-target liabilities like CYP inhibition, researchers can make informed decisions, prioritize the most promising candidates, and build a comprehensive data package for the next stages of drug discovery.

References

  • MTT assay protocol. Abcam.
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Isomeric comparison of methyl 2-hydrazinylbenzoate and methyl 3-hydrazinylbenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Isomeric Showdown for Synthetic Strategy: A Comparative Guide to Methyl 2-hydrazinylbenzoate and Methyl 3-hydrazinylbenzoate

For the discerning researcher in drug development and materials science, the choice of a molecular building block is a critical decision that dictates the course of a synthetic campaign. Among the versatile synthons available, substituted hydrazinylbenzoates are workhorses for constructing the nitrogen-rich heterocyclic cores of many bioactive molecules. This guide provides a detailed, evidence-based comparison of two common isomers: methyl 2-hydrazinylbenzoate and methyl 3-hydrazinylbenzoate. As we will explore, the simple shift of a substituent from the ortho to the meta position profoundly alters reactivity, dictating entirely different synthetic possibilities.

Foundational Synthesis: Accessing the Isomers

Both isomers are reliably synthesized from their corresponding methyl aminobenzoate precursors. The standard and well-established route involves a two-step diazotization-reduction sequence.

General Experimental Protocol: Synthesis of Methyl Hydrazinylbenzoates
  • Diazotization: The starting methyl aminobenzoate isomer (1.0 eq) is suspended in a solution of concentrated hydrochloric acid and water at 0-5°C. A chilled aqueous solution of sodium nitrite (1.0-1.1 eq) is added dropwise, maintaining the low temperature to form the intermediate diazonium salt.[1][2] The reaction is monitored for completion (typically 20-60 minutes).

  • Reduction: In a separate flask, a solution of a reducing agent, most commonly stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, is prepared and chilled.[2] The previously formed diazonium salt solution is then added slowly to this reducing mixture, again maintaining a temperature below 10°C.

  • Work-up and Isolation: After the addition is complete, the reaction is stirred for several hours at room temperature. The resulting precipitate, the hydrochloride salt of the desired product, is collected by filtration, washed with a suitable solvent like ethanol or ether, and dried under vacuum.[2] The free base can be obtained by careful neutralization if required.

This robust procedure provides reliable access to both isomeric building blocks, setting the stage for their divergent applications.

The Decisive Factor: A Tale of Two Reactivities

The critical difference between the ortho and meta isomers lies in the spatial relationship between the nucleophilic hydrazinyl group and the electrophilic methyl ester. This proximity (or lack thereof) is the primary determinant of their synthetic utility.

Methyl 2-hydrazinylbenzoate: The Power of Proximity

The defining characteristic of methyl 2-hydrazinylbenzoate is its propensity for intramolecular cyclization . The adjacent hydrazinyl and ester groups are perfectly poised to react with one another, typically under thermal or catalytic conditions, to form fused heterocyclic systems. The most prominent application is the synthesis of indazolones , a key scaffold in medicinal chemistry.[3]

M2HB Methyl 2-hydrazinylbenzoate Transition Intramolecular Nucleophilic Acyl Substitution M2HB->Transition Heat / Catalyst Indazolone 1,2-Dihydro-3H-indazol-3-one Transition->Indazolone Methanol Methanol (byproduct) Transition->Methanol

Caption: Intramolecular cyclization pathway of the ortho isomer.

This reaction is often high-yielding and regiochemically unambiguous, making methyl 2-hydrazinylbenzoate the preeminent choice for constructing indazolones and related fused heterocycles.[4][5]

Methyl 3-hydrazinylbenzoate: The Intermolecular Workhorse

In stark contrast, the hydrazinyl and ester groups in methyl 3-hydrazinylbenzoate are too distant to interact intramolecularly. This frees both functional groups to participate in intermolecular reactions independently, rendering it a more versatile building block for constructing a different class of heterocycles, most notably pyrazoles and pyrazolones .[6]

The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated carbonyl compound.[7][8]

cluster_0 Reactants M3HB Methyl 3-hydrazinylbenzoate Condensation Condensation & Cyclization M3HB->Condensation Diketone 1,3-Diketone Diketone->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole

Caption: Intermolecular pyrazole synthesis using the meta isomer.

This highlights the fundamental divergence: the ortho isomer is specialized for fused ring systems via intramolecular pathways, while the meta isomer is a general-purpose tool for intermolecular constructions.

Comparative Performance in Common Synthetic Transformations

Reaction TypeMethyl 2-hydrazinylbenzoateMethyl 3-hydrazinylbenzoateRationale & Outcome
Hydrazone Formation Readily forms hydrazones with aldehydes and ketones.[9]Readily forms hydrazones with aldehydes and ketones.[10]Both isomers exhibit typical hydrazine reactivity. The resulting hydrazones, however, have different downstream potential due to the ester's position.
Fischer Indole Synthesis Can participate, but the ortho-ester group may introduce steric hindrance and electronic effects, potentially requiring harsher conditions or leading to lower yields compared to simpler arylhydrazines.[11][12]Generally a more suitable substrate than the ortho isomer for this intermolecular reaction, as the meta-ester has less steric and electronic influence on the key cyclization step.[13]The reaction involves the acid-catalyzed rearrangement of an arylhydrazone.[11] The bulky and electron-withdrawing nature of the adjacent ester in the ortho isomer can disfavor the required[13][13]-sigmatropic rearrangement.
Heterocycle Synthesis Primary Use: Synthesis of indazolones and other fused heterocycles via intramolecular cyclization.[3]Primary Use: Synthesis of pyrazoles, triazoles, and other heterocycles via intermolecular condensation reactions.[6][7]The choice is dictated entirely by the target scaffold. One cannot be substituted for the other to achieve the same core structure.

Physicochemical and Spectroscopic Properties

The isomeric difference is also reflected in the physical and analytical properties of the compounds. While specific values can vary, general trends can be noted.

PropertyMethyl 2-hydrazinylbenzoateMethyl 3-hydrazinylbenzoate
CAS Number 21533-63-1 (HCl salt)[14]167626-26-8 (HCl salt)[15]
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol (free base)166.18 g/mol (free base)
Appearance Typically an off-white or pale solid.Typically an off-white or pale solid.
¹H NMR Aromatic protons show a more complex splitting pattern due to ortho, meta, and para couplings. Proximity of NH₂ to the ester may influence chemical shifts.Aromatic protons exhibit a different, often more simplified, splitting pattern characteristic of 1,3-disubstitution.
Reactivity Summary Prone to intramolecular reactions.[3]Undergoes standard intermolecular reactions.[10]

Strategic Application in Drug Design and Discovery

The choice between these isomers is a strategic one, directly impacting the class of compounds being synthesized.

  • Choose Methyl 2-hydrazinylbenzoate when... your target molecule contains an indazolone core or a related system where a five-membered ring is fused to the aromatic ring at the 1,2-positions. Indazolones are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates, exhibiting activities such as kinase inhibition, anti-inflammatory, and anticancer effects.

  • Choose Methyl 3-hydrazinylbenzoate when... your synthetic route involves building a pyrazole , triazole , or other heterocycle through an intermolecular reaction.[7][16] This isomer provides a handle (the ester) for further modification that does not interfere with the initial heterocycle formation, allowing for the synthesis of diverse libraries of compounds for screening and lead optimization. The introduction of methyl groups and ester functionalities can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[17]

Conclusion: An Isomer for Every Purpose

While methyl 2-hydrazinylbenzoate and methyl 3-hydrazinylbenzoate share the same molecular formula, they are not interchangeable reagents. They are distinct tools designed for different synthetic tasks. The ortho isomer is a specialist, expertly crafted for intramolecular cyclizations to form fused heterocycles. The meta isomer is a versatile generalist, ideal for a wide range of intermolecular reactions where the functional groups must act independently. An informed choice between them, based on a clear understanding of the target scaffold and the underlying reaction mechanisms, is a foundational step toward an efficient and successful synthesis.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

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  • Google Patents.
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  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • Organic Chemistry Portal. Indazolone synthesis. [Link]

  • NIH. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrazole Derivatives: A Comparative Analysis of Methyl 3-Hydrazinylbenzoate Hydrochloride and Phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, and the final product's molecular characteristics. This guide provides an in-depth technical comparison of two hydrazine derivatives for the synthesis of pyrazoles: the functionalized methyl 3-hydrazinylbenzoate hydrochloride and the conventional phenylhydrazine hydrochloride. Our analysis focuses on the well-established Knorr pyrazole synthesis, offering a framework for informed reagent selection.

Introduction: The Strategic Importance of Hydrazine Scaffolds

Hydrazine derivatives are indispensable building blocks in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals, agrochemicals, and materials.[1][2] The Knorr pyrazole synthesis, a robust and versatile reaction, exemplifies the utility of hydrazines in creating substituted pyrazoles through their condensation with 1,3-dicarbonyl compounds.[3][4]

This guide will dissect the synthetic utility and cost-effectiveness of this compound, a reagent that introduces a useful ester functionality, against the more traditional and widely used phenylhydrazine hydrochloride.

The Contenders: A Profile of Two Hydrazine Reagents

This compound is a substituted hydrazine that offers the potential for post-synthesis modification via its ester group. This functionality can be a strategic advantage in multi-step syntheses, allowing for the introduction of further diversity into the target molecule.

Phenylhydrazine hydrochloride is a workhorse reagent in pyrazole synthesis.[5][6] Its simplicity, ready availability, and lower cost make it a common choice for the synthesis of N-phenyl pyrazoles.

Cost-Effectiveness Analysis: A Quantitative Comparison

To provide a tangible comparison, the approximate costs of both reagents were surveyed from various chemical suppliers. Prices were standardized to a per-gram basis for research-scale quantities.

ReagentSupplier ExampleQuantity (g)Price (USD)Price per Gram (USD)
This compoundVaries1~$150-200$150-200
Phenylhydrazine hydrochlorideVaries100~$40-60$0.40-0.60

Note: Prices are approximate and subject to change based on supplier, purity, and market conditions. This table is for illustrative purposes to highlight the significant cost differential.

The data clearly indicates that phenylhydrazine hydrochloride is substantially more cost-effective on a per-gram basis, making it the preferred choice when the additional functionality of the methyl ester is not required.

Performance in Synthesis: A Comparative Look at the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis provides an excellent platform for comparing the performance of these two reagents. The reaction of a hydrazine with a 1,3-dicarbonyl, such as acetylacetone, leads to the formation of a pyrazole ring.

Reaction Workflow: Knorr Pyrazole Synthesis

Knorr_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Hydrazine Hydrazine Derivative (Reagent A or B) Mixing Mixing in Solvent (e.g., Ethanol/Water) Hydrazine->Mixing Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Mixing Heating Heating/Reflux Mixing->Heating Acid Catalyst (optional) Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Substituted Pyrazole Recrystallization->Product

Caption: Generalized workflow for the Knorr pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole using Phenylhydrazine Hydrochloride

This protocol is adapted from established procedures for the Knorr synthesis.[6][7]

Materials:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Glycerol-water (1:1) or Ethanol

  • Dilute HCl

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of the glycerol-water solvent system or ethanol.

  • Add acetylacetone (1.0 eq) to the solution.

  • Heat the reaction mixture at 90-100°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • If necessary, neutralize the mixture with a dilute base.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate using this compound

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Ethanol or Acetic Acid

  • Water

Procedure (Hypothetical):

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or a similar suitable solvent.

  • Add acetylacetone (1.0 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time may be longer due to the electronic effects of the ester group.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an appropriate solvent.

Performance Comparison: Yield, Reaction Time, and Purity

While a direct head-to-head comparison is not available in the literature, we can infer performance based on the known reactivity of these classes of compounds.

Performance MetricThis compoundPhenylhydrazine hydrochlorideRationale & Causality
Yield Expected to be good to excellent.Generally high to excellent yields are reported (often >90%).The Knorr synthesis is typically a high-yielding reaction. The electron-withdrawing nature of the ester group in the methyl 3-hydrazinylbenzoate may slightly reduce the nucleophilicity of the hydrazine, potentially requiring more forcing conditions or slightly impacting the yield compared to the unsubstituted phenylhydrazine.
Reaction Time Potentially longer reaction times.Shorter reaction times are typical.The electron-withdrawing ester group on the phenyl ring of this compound decreases the nucleophilicity of the hydrazine nitrogens, which can slow down the initial attack on the dicarbonyl, leading to longer reaction times.
Purity & Purification May require chromatographic purification.Often purified by simple recrystallization.The presence of the additional ester functionality in the product derived from this compound increases its polarity and may lead to a higher likelihood of side products, potentially necessitating chromatographic purification. Products from phenylhydrazine are often crystalline and easily purified by recrystallization.

Regioselectivity: A Key Consideration with Unsymmetrical Dicarbonyls

When an unsymmetrical 1,3-dicarbonyl is used in the Knorr synthesis, the formation of two regioisomers is possible. The regiochemical outcome is influenced by both steric and electronic factors of the hydrazine and the dicarbonyl compound.[4][8]

Regioselectivity cluster_pathways Reaction Pathways Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathwayA Attack at Carbonyl A Reactants->PathwayA PathwayB Attack at Carbonyl B Reactants->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

The electron-withdrawing nature of the methyl ester group in this compound can be expected to have a more pronounced effect on the regioselectivity compared to the relatively neutral phenyl group of phenylhydrazine. This may offer an opportunity to direct the synthesis towards a specific regioisomer, which could be a significant advantage in certain synthetic strategies. However, this would require experimental validation for the specific substrates being used.

Safety and Handling

Both reagents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • This compound: Specific toxicity data is limited, but it should be handled as a potentially harmful substance.

  • Phenylhydrazine hydrochloride: Is known to be toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and may cause skin sensitization.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Recommendations

The choice between this compound and phenylhydrazine hydrochloride for pyrazole synthesis is a clear example of the trade-offs between cost, functionality, and reaction efficiency.

Phenylhydrazine hydrochloride is the clear winner in terms of cost-effectiveness . For syntheses where a simple N-phenyl pyrazole is the target, its low cost, high reactivity, and the straightforward purification of its products make it the superior choice.

This compound should be considered a strategic specialty reagent . Its higher cost is justified in scenarios where the methyl ester functionality is desired for subsequent transformations. The ability to introduce a point of diversity for further chemical elaboration is its key advantage. Researchers should be prepared for potentially longer reaction times and the possible need for more rigorous purification methods.

Recommendation Framework:

Decision_Tree Start Is post-synthesis modification of the N-aryl group required? Yes Yes Start->Yes Yes No No Start->No No Use_Methyl Consider Methyl 3-hydrazinylbenzoate hydrochloride Yes->Use_Methyl Cost_Constraint Is cost the primary driver? No->Cost_Constraint Use_Phenyl Use Phenylhydrazine hydrochloride Cost_Yes Yes Cost_Constraint->Cost_Yes Yes Cost_No No Cost_Constraint->Cost_No No Cost_Yes->Use_Phenyl Cost_No->Use_Phenyl

Caption: Decision framework for reagent selection.

Ultimately, the most cost-effective choice is the one that leads to the desired final product in the fewest steps and with the highest overall yield. For simple N-phenyl pyrazoles, phenylhydrazine hydrochloride is the pragmatic and economical option. For more complex synthetic endeavors requiring a functional handle, the higher upfront cost of this compound can be a worthwhile investment.

References

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances,

  • (A) The schematic for synthesis of pyrazole derivatives. The... - ResearchGate.

  • Phenylhydrazine = 99 59-88-1 - Sigma-Aldrich.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry,

  • Phenylhydrazine Hydrochloride, Crystal, Reagent - The Lab Depot.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry,

  • Knorr Pyrazole Synthesis | Request PDF - ResearchGate.

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - Bibliomed.

  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.

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A Comparative Guide to the Structural Analysis of Crystals Formed from Methyl 3-Hydrazinylbenzoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural analysis of crystals derived from methyl 3-hydrazinylbenzoate hydrochloride and its analogues. By integrating experimental data from closely related compounds and theoretical modeling principles, we offer a comparative framework to understand the supramolecular architecture of this important class of molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing insights into the synthesis, crystallographic analysis, and the subtle interplay of intermolecular forces that govern the solid-state structures of these compounds.

Introduction: The Significance of Hydrazinylbenzoate Scaffolds

Hydrazinylbenzoate derivatives are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. Their utility as precursors to indoles, pyrazolones, and other bioactive molecules underscores their importance in drug discovery and development.[1] The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding of their crystal packing and intermolecular interactions is therefore crucial for the rational design of new pharmaceutical ingredients and functional materials. This guide focuses on the structural analysis of crystals formed from this compound and its derivatives, providing a comparative overview of their crystallographic features.

Synthesis of Methyl Hydrazinylbenzoate Hydrochloride Derivatives

The synthesis of methyl hydrazinylbenzoate hydrochloride derivatives typically follows a multi-step pathway, starting from the corresponding methyl aminobenzoate. A general and reliable method involves diazotization of the amino group followed by reduction of the resulting diazonium salt.

A typical synthetic protocol is as follows:

  • Diazotization: The starting methyl aminobenzoate is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Reduction: The freshly prepared diazonium salt solution is then treated with a reducing agent. A common and effective reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid. The reduction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

  • Isolation: Upon completion of the reduction, the resulting hydrazinylbenzoate hydrochloride derivative often precipitates from the reaction mixture. The solid product can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

This synthetic route is versatile and can be adapted to produce a variety of substituted methyl hydrazinylbenzoate hydrochloride derivatives by starting with appropriately substituted methyl aminobenzoates.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product Start Methyl Aminobenzoate Derivative Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Step 1 Reduction Reduction (SnCl2, HCl) Diazotization->Reduction Step 2 Product Methyl Hydrazinylbenzoate Hydrochloride Derivative Reduction->Product Step 3

Figure 1: Generalized synthetic workflow for methyl hydrazinylbenzoate hydrochloride derivatives.

Methodologies for Structural Elucidation

The primary technique for the unambiguous determination of the three-dimensional structure of crystalline solids is single-crystal X-ray diffraction (SCXRD) . This powerful analytical method provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

The typical workflow for SCXRD analysis involves:

  • Crystal Growth: The first and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A selected single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.

In conjunction with experimental techniques, computational chemistry , particularly Density Functional Theory (DFT) , has become an indispensable tool for studying molecular structures and intermolecular interactions. DFT calculations can be used to:

  • Optimize the geometry of a single molecule to predict its most stable conformation.

  • Calculate the energies of different conformers to understand their relative stabilities.[2]

  • Analyze the nature and strength of intermolecular interactions, such as hydrogen bonds.

By combining SCXRD and DFT, a comprehensive understanding of the structural landscape of these molecules can be achieved.

Structural_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Synthesis Crystal_Growth Single Crystal Growth SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Data_Analysis Structure Solution & Refinement SCXRD->Data_Analysis DFT_Calc Density Functional Theory (DFT) Conformational_Analysis Conformational Analysis DFT_Calc->Conformational_Analysis Interaction_Energy Interaction Energy Calculations DFT_Calc->Interaction_Energy Synthesis Synthesized Compound Synthesis->Crystal_Growth Synthesis->DFT_Calc Postulated_Structure cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_NH3 H3N+—NH— M1_Ring Benzene Ring M1_NH3->M1_Ring M2_COOCH3 —COOCH3 M1_NH3->M2_COOCH3 N-H···O Cl_ion Cl- M1_NH3->Cl_ion N-H···Cl M1_COOCH3 —COOCH3 M1_Ring->M1_COOCH3 M2_NH3 H3N+—NH— M2_Ring Benzene Ring M2_NH3->M2_Ring M2_NH3->Cl_ion N-H···Cl M2_Ring->M2_COOCH3

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Safety Operating Guide

Navigating the Disposal of Methyl 3-hydrazinylbenzoate hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. While methyl 3-hydrazinylbenzoate hydrochloride is a valuable intermediate in pharmaceutical and chemical synthesis, its identity as a hydrazine derivative necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from waste generation to final disposition, is conducted with the utmost safety and environmental stewardship.

The foundational principle guiding the disposal of this compound is the "Principle of Most Precaution." Due to the inherent hazards of the hydrazine functional group—including potential toxicity, carcinogenicity, and reactivity—this compound must be treated as a hazardous substance.[1][2][3] All disposal procedures must adhere to local, state, and federal regulations, which are primarily shaped by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]

Hazard Assessment: Understanding the "Why"

Before outlining disposal procedures, it is crucial to understand the causality behind these stringent measures. This compound's risk profile is dominated by its hydrazine moiety.

  • Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][2] They can act as corrosives, causing severe damage to skin and eyes upon contact.[2][3]

  • Carcinogenicity: Many hydrazine compounds are suspected carcinogens, demanding minimal exposure.[1][3]

  • Reactivity: As a class, hydrazines are strong reducing agents and can react violently with oxidizing agents.[5] This reactivity must be managed during storage and disposal to prevent uncontrolled reactions.

Given these hazards, all handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended for hydrazines), safety goggles, and a lab coat.[2][3][5]

Disposal Pathways: A Decision-Making Framework

The primary and most recommended disposal pathway for this compound is through a licensed hazardous waste contractor. However, situations such as accidental spills may require immediate chemical neutralization. The following workflow illustrates the decision-making process.

DisposalWorkflow start Waste Generated (this compound) decision_spill Is this an accidental spill? start->decision_spill spill_management Proceed to Spill Management Protocol (See Section Below) decision_spill->spill_management Yes collection Pathway A (Recommended): Collection for Licensed Disposal decision_spill->collection No (Routine Waste) decision_neutralize Is chemical neutralization required and feasible by trained personnel? spill_management->decision_neutralize neutralization Pathway B: Chemical Neutralization Protocol decision_neutralize->neutralization Yes decision_neutralize->collection No labeling Properly Label Waste Container neutralization->labeling After successful neutralization collection->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange Pickup by EH&S or Licensed Contractor storage->pickup end End of In-Lab Process pickup->end

Caption: Decision workflow for the disposal of this compound.

Pathway A: Collection for Licensed Disposal (Primary Method)

This is the most secure and compliant method for routine disposal of unwanted this compound and its contaminated labware. It ensures that the waste is handled, transported, and disposed of in accordance with all regulations.[6][7]

Step-by-Step Protocol for Collection
  • Container Selection: Choose a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are a common and effective choice.[4][8] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[4]

  • Waste Segregation: Do NOT mix this compound waste with other waste streams, especially oxidizing agents.[4][5] Keep it in a dedicated container.

  • Labeling: The importance of proper labeling cannot be overstated. The label must clearly state:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".

    • Associated hazards (e.g., "Toxic," "Corrosive," "Potential Carcinogen").[2]

    • The date when waste was first added to the container.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[9] Ensure secondary containment is used to mitigate potential leaks.

  • Pickup and Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[2] Do not exceed accumulation time or volume limits (typically 55 gallons for hazardous waste, though limits for acutely toxic materials can be much lower).[6][9]

Pathway B: Chemical Neutralization (For Spills & Special Cases)

Chemical neutralization is an advanced procedure that should only be performed by trained personnel with a thorough understanding of the reaction chemistry. The goal is to convert the hazardous hydrazine derivative into less harmful byproducts. The most common method for hydrazine compounds involves controlled oxidation.[5][10] Incomplete reactions can produce hazardous byproducts, such as N-nitrosoalkylamines, making procedural precision essential.[11][12]

Step-by-Step Protocol for Neutralization

This protocol is adapted from general hydrazine neutralization procedures and must be performed in a chemical fume hood with appropriate PPE.

  • Dilution (Critical Step): To control the exothermic nature of the reaction, the hydrazine compound must first be diluted.[5] For a small spill, carefully dilute the material with a large volume of water to create a solution of 5% or less.[5][10]

  • Prepare Oxidizing Agent: Prepare a dilute (5% or less) aqueous solution of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite.[5][10] Hydrogen peroxide can also be used, but the reaction may be slower unless catalyzed.[5]

  • Controlled Addition: Slowly and with constant stirring, add the dilute oxidizing solution to the dilute hydrazine solution. A 2:1 molar ratio of hydrogen peroxide to hydrazine is typically required, while for hypochlorite, an excess is added to ensure complete destruction.[5] Monitor for signs of reaction, such as gas evolution or temperature increase.

  • pH Adjustment: The optimal pH range for this reaction is typically between 5 and 8.[5] Monitor and adjust the pH as needed.

  • Test for Completion: After the reaction has subsided, it is crucial to verify that all hydrazine has been destroyed. This can be done by testing for the presence of residual oxidizer (e.g., with potassium iodide-starch paper for hypochlorite).

  • Disposal of Neutralized Solution: Once neutralization is confirmed, the resulting solution (primarily containing salts, water, and nitrogen) may be eligible for disposal down the drain, but only after verifying compliance with local wastewater regulations. [8] Consult your EH&S department for guidance. If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste.

Key Safety and Regulatory Parameters

ParameterGuideline / RegulationRationaleSource(s)
Waste Classification Hazardous Waste (Toxic)Based on the known hazards of hydrazine derivatives.[1][4]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)Federal law governing the disposal of solid and hazardous waste.[4]
Academic Lab Rules EPA Subpart KProvides alternative, more flexible regulations for hazardous waste management in academic labs.[9][13]
Storage Location Satellite Accumulation Area (SAA)Ensures waste is kept at or near the point of generation under the control of lab personnel.[6][9]
SAA Volume Limit Max 55 gallons of hazardous wastePrevents the accumulation of large quantities of hazardous materials in the lab.[6][9]
Neutralization Conc. < 5% hydrazine solutionTo control the exothermic reaction and prevent dangerous temperature increases.[5][10]
PPE Requirement Chemical goggles, lab coat, butyl rubber glovesTo prevent skin/eye contact and chemical exposure.[2][3][5]

By adhering to this structured, scientifically-grounded approach, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. (n.d.). Office of Scientific and Technical Information.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. (n.d.). Santa Cruz Biotechnology.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). University of Washington.
  • Chemical Safety Data Sheet MSDS / SDS - Methyl 3-hydrazinylbenzoate hcl. (2025). ChemicalBook.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
  • 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE. (n.d.). Chemstock.
  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico.
  • Products of the neutralization of hydrazine fuels with hypochlorite. (n.d.). ResearchGate.
  • Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara Environmental Health & Safety.
  • SAFETY DATA SHEET - Methyl 3-hydroxybenzoate. (2024). Sigma-Aldrich.
  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate - Safety Data Sheet. (2012). Fluka.
  • SAFETY DATA SHEET - 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. (2025). Fisher Scientific.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-hydrazinylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals navigate the complexities of novel chemical entities, a foundational commitment to safety is paramount. This guide provides essential, actionable information on the correct selection and use of Personal Protective Equipment (PPE) for handling Methyl 3-hydrazinylbenzoate hydrochloride. Synthesizing data from safety data sheets (SDS) and established protocols for hydrazine derivatives, this document offers a procedural framework to ensure laboratory safety and operational integrity.

Hazard Assessment: Understanding the Compound

This compound belongs to the hydrazine derivative family. Hydrazine and its derivatives are recognized for their reactivity and potential health hazards.[1][2][3] A thorough understanding of these risks is the causal basis for all PPE and handling protocols.

Key Hazards Associated with Hydrazine Derivatives:

  • Toxicity: Hydrazine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2][4] Acute exposure may cause irritation to the eyes, skin, and respiratory tract, while more severe symptoms can include dizziness, nausea, and potential damage to the liver and kidneys.[2][3][5]

  • Carcinogenicity: The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a "potential occupational carcinogen."[6] Therefore, compounds like this compound should be handled as suspected carcinogens.

  • Skin Sensitization: Hydrazines are known as strong skin sensitizers, meaning repeated contact can lead to allergic reactions.[3][4][6]

  • Corrosivity: Direct contact can cause severe skin and eye damage.[2]

  • Reactivity: Hydrazine compounds can be reactive and unstable, potentially reacting with oxidizers, metal oxides, and acids.[1][2][5]

Hazard ClassificationPotential EffectPrimary Exposure Route
Acute Toxicity (Oral) Toxic or harmful if swallowed.[7][8]Ingestion
Skin Irritation / Corrosion Causes skin irritation and potential burns.[2][9] Strong sensitizer.[4][6]Dermal (Skin) Contact
Eye Damage / Irritation Causes serious eye irritation or damage.[2][7][9]Eye Contact
Respiratory Irritation May cause respiratory tract irritation.[9][10]Inhalation
Carcinogenicity Suspected human carcinogen.[2][6]All Routes
Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's hazardous properties. All handling of this compound must be performed within a properly functioning chemical fume hood to control inhalation exposure.[2][3][11]

a. Eye and Face Protection:

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[2][3]

  • Recommended for High-Splash Risk: If there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[2][3]

b. Hand Protection:

  • Rationale: Complete protection of the skin is essential due to the compound's potential for dermal absorption, corrosivity, and sensitization.[2] Glove selection must account for chemical resistance.

  • Primary Recommendation: Nitrile gloves are the minimum requirement for handling hydrazine compounds.[2][3]

  • For Extended Handling or Splash Risk: Consider double-gloving or using gloves with a higher level of protection, such as chloroprene, for tasks with a greater splash hazard.[3] Always check manufacturer-specific permeation data when available.

c. Body Protection:

  • Lab Coat: A flame-resistant lab coat is recommended.[3] At a minimum, a standard laboratory coat must be worn and kept fully buttoned.[2]

  • Apron: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes made of a non-porous material are required.

d. Respiratory Protection:

  • Primary Control: All work with this compound solid or solutions must be conducted in a certified chemical fume hood.[2][3][11] This is the primary engineering control to prevent inhalation exposure.

  • Emergency Use: In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[12] However, respirator use requires a formal respiratory protection program, including fit testing and training, consistent with OSHA guidelines.[6] Cartridge respirators are generally not suitable for routine hydrazine handling.[1]

Operational Workflow: From Preparation to Disposal

This step-by-step workflow integrates PPE usage into the entire handling process, ensuring a self-validating system of safety.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Review SDS & SOP prep2 Designate Work Area (in Fume Hood) prep1->prep2 prep3 Verify Eyewash/Shower Functionality prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Transfer Compound to Fume Hood prep4->handle1 Begin Work handle2 Weigh/Dispense Solid Compound handle1->handle2 handle3 Prepare Solutions handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Hood handle3->clean1 Conclude Experiment clean2 Segregate Waste (Hydrazine-Specific Container) clean1->clean2 clean3 Doff PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).[2][11]

    • Designate a specific area within a chemical fume hood for the procedure.[3]

    • Ensure the eyewash station and safety shower are unobstructed and have been recently tested.[5]

    • Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Handling:

    • Carefully transport the chemical container to the designated area within the fume hood.

    • When weighing the solid material, use a draft shield or weigh boat to prevent dust from becoming airborne.[13] Avoid creating dust.[13]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Decontamination and Disposal:

    • Decontaminate all surfaces and equipment within the fume hood according to your institution's established procedures.

    • All waste, including contaminated gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled, dedicated hazardous waste container for hydrazine compounds.[3][11]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[4][13]

Emergency Response Plan

Accidents can happen despite the best precautions. A clear, immediate response plan is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][14] Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with a non-combustible material like sand or vermiculite.[4] Do not use combustible materials like paper towels or sawdust.[4] Collect the material into the designated hazardous waste container.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others.[3] Contact your institution's Environmental Health & Safety (EHS) department immediately.[11] Do not attempt to clean it up yourself.[3]

References

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (Oregon OSHA). [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). University of Southern California. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE. Chemstock. [Link]

  • Material Safety Data Sheet - Hydrazine Monohydrate 99%. Cole-Parmer. [Link]

  • Hydrazine Standard Operating Procedure. University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to H-70 Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Hydrazine. Wikipedia. [Link]

  • Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Carl ROTH. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate - Safety Data Sheet. Fluka. [Link]

  • Safety Data Sheet - 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. Alfa Aesar. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.